Boc-Cystamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNLHVZHBSTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S2 | |
| Record name | Mono-BOC-cystamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mono-BOC-cystamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030317 | |
| Record name | Mono-BOC-cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485800-26-8 | |
| Record name | t-Boc-cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-BOC-cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-Boc-cystamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Boc-Cystamine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of mono-Boc-cystamine (tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate), a critical bifunctional linker used in various biomedical and pharmaceutical research applications, including the development of antibody-drug conjugates (ADCs).[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and robust purification strategies, supplemented with expected characterization data.
Introduction
Boc-cystamine is a derivative of cystamine (B1669676) featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its two primary amine functionalities. The presence of a cleavable disulfide bond and a selectively protected amine makes it a versatile tool in bioconjugation and drug delivery.[2] The Boc protecting group provides stability under various conditions and can be readily removed with acid, allowing for subsequent chemical modifications.
Synthesis of mono-Boc-Cystamine
The synthesis of mono-Boc-cystamine is achieved through the selective N-monoprotection of cystamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key to achieving high selectivity for the mono-protected product over the di-protected byproduct lies in the initial mono-protonation of the diamine. This strategy, originally reported by Hansen et al. in 1982 for the partial protection of polyamines, ensures that one of the amino groups is deactivated as its ammonium (B1175870) salt, leaving the other available for nucleophilic attack on the Boc anhydride.[2]
Chemical Reaction Pathway
The synthesis proceeds in two main conceptual steps: mono-protonation of cystamine followed by the Boc-protection of the free amine.
Caption: Reaction scheme for the selective mono-Boc protection of cystamine.
Experimental Protocol
This protocol is adapted from established methods for the selective mono-Boc protection of diamines.
Materials:
-
Cystamine dihydrochloride (B599025)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents for column chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Procedure:
-
Dissolution and Neutralization: In a round-bottom flask, dissolve cystamine dihydrochloride (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add triethylamine (2.2 equivalents) to the cooled solution. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free diamine.
-
Boc-Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in a minimal amount of methanol dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane/Methanol, 95:5 with a small amount of triethylamine).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (2 x).
-
Wash the organic layer with brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of mono-Boc-Cystamine
The crude product will likely contain a mixture of the desired mono-Boc-cystamine, unreacted cystamine, and the di-Boc-cystamine byproduct. Purification is effectively achieved by flash column chromatography on silica gel. Due to the basic nature of the free amine in the product, it is crucial to deactivate the acidic silica gel to prevent product loss and peak tailing.[3] This is typically done by incorporating a small amount of a volatile base, such as triethylamine, into the mobile phase.[4][5][6]
Purification Workflow
Caption: General workflow for the purification of mono-Boc-cystamine.
Flash Column Chromatography Protocol
-
Prepare the Mobile Phase: A common mobile phase for the separation of Boc-protected amines is a gradient of ethyl acetate (B1210297) in hexane or dichloromethane in methanol. It is recommended to add 1-2% triethylamine to the mobile phase mixture.[3] A starting point could be a mixture of Hexane/Ethyl Acetate/Triethylamine (e.g., 70:28:2).
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. Equilibrate the column by running several column volumes of the mobile phase through it.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb the crude product onto a small amount of silica gel for dry loading, which often provides better resolution.
-
Elution: Elute the column with the prepared mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), will likely be necessary to separate the components effectively.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure mono-Boc-cystamine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Characterization Data
The following table summarizes the key physical and expected spectroscopic data for mono-Boc-cystamine.
| Property | Value |
| Chemical Formula | C₉H₂₀N₂O₂S₂ |
| Molecular Weight | 252.39 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| ¹H NMR (Expected) | |
| δ (ppm) | Assignment |
| ~3.4 (m, 2H) | -CH₂-NH-Boc |
| ~2.9 (t, 2H) | -S-S-CH₂-CH₂-NH₂ |
| ~2.8 (t, 2H) | -S-S-CH₂-CH₂-NH-Boc |
| ~2.7 (t, 2H) | -CH₂-NH₂ |
| ~1.4 (s, 9H) | -C(CH₃)₃ |
| ¹³C NMR (Expected) | |
| δ (ppm) | Assignment |
| ~156 | C=O (carbamate) |
| ~79 | -C(CH₃)₃ |
| ~42 | -CH₂-NH₂ |
| ~40 | -CH₂-NH-Boc |
| ~39 | -S-S-CH₂- |
| ~38 | -S-S-CH₂- |
| ~28 | -C(CH₃)₃ |
| Mass Spectrometry (ESI-MS) | m/z: 253.1 [M+H]⁺, 275.1 [M+Na]⁺ |
Note: NMR chemical shifts are estimates and can vary depending on the solvent and experimental conditions.
Conclusion
This guide provides a detailed and practical framework for the successful synthesis and purification of mono-Boc-cystamine. The selective mono-protection strategy is a reliable method for obtaining the desired product in good yield. Proper purification, particularly the use of a base-deactivated silica gel column, is critical for achieving high purity. The characterization data provided serves as a benchmark for product verification. This comprehensive protocol should enable researchers to confidently produce high-quality this compound for their advanced research and development needs.
References
Boc-Cystamine in Bioconjugation: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cystamine, a protected form of the disulfide-containing diamine cystamine (B1669676), serves as a critical cleavable linker in the field of bioconjugation. Its strategic application, particularly in the development of Antibody-Drug Conjugates (ADCs), allows for the stable linkage of therapeutic payloads to biomolecules, such as antibodies, in the systemic circulation, followed by controlled release within the reducing environment of target cells. This guide provides an in-depth exploration of the mechanism of action of this compound in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers and drug development professionals.
Core Mechanism of Action: Thiol-Disulfide Exchange
The functionality of this compound as a cleavable linker is centered around its disulfide bond. This bond remains relatively stable in the oxidizing environment of the bloodstream, preventing premature release of the conjugated payload and minimizing off-target toxicity.[1][] However, upon internalization into a target cell, the bioconjugate is exposed to a significantly more reducing environment due to the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol.[1]
The cleavage of the disulfide bond occurs via a thiol-disulfide exchange reaction.[3] In this reaction, a thiolate anion from a reducing agent, such as GSH, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the this compound linker. This results in the formation of a new, mixed disulfide bond between the linker and glutathione, and the release of the other portion of the linker, which is attached to the therapeutic payload, now with a free thiol group. This process effectively liberates the drug from the biomolecule, allowing it to exert its therapeutic effect within the target cell.
The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of cystamine is crucial for controlled synthesis. It allows for the selective derivatization of the free amine, enabling the attachment of the linker to a biomolecule or a payload, while the other amine remains protected. This Boc group is typically removed in a subsequent step to reveal the reactive amine if further modification is required.
Quantitative Data in this compound Bioconjugation
The efficiency and stability of bioconjugates utilizing this compound are critical parameters in their development. While specific kinetic data for this compound itself is often embedded within broader studies on disulfide linkers, the following table summarizes key quantitative parameters that are essential to evaluate during the development of such conjugates. These values are representative and can vary depending on the specific reaction conditions, the nature of the biomolecule, and the payload.
| Parameter | Typical Range/Value | Significance | Analytical Techniques |
| Conjugation Efficiency (Yield) | 40-80% | Indicates the percentage of the biomolecule that is successfully conjugated with the linker-payload. | HPLC, Mass Spectrometry, UV-Vis Spectroscopy |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for ADCs, impacting efficacy and safety. | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry |
| Plasma Stability (Half-life of conjugate) | > 100 hours | Measures the stability of the linker in circulation. A longer half-life is desirable to ensure the ADC reaches the target site before significant drug release. | LC-MS/MS analysis of plasma samples over time |
| Intracellular Drug Release Rate (t_½) | Minutes to hours | The rate at which the payload is released from the conjugate within the target cell. This is influenced by the intracellular concentration of reducing agents. | In vitro cell-based assays with LC-MS/MS quantification of released drug |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to micromolar | The concentration of the bioconjugate required to inhibit the growth of target cells by 50%. This is a measure of the potency of the final conjugate.[4] | Cell viability assays (e.g., MTT, CellTiter-Glo) on target and non-target cell lines.[5] |
Experimental Protocols
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a this compound-based Linker
This protocol outlines the general steps for conjugating a drug to an antibody using a linker derived from this compound. This process typically involves the use of a heterobifunctional linker where one end reacts with the antibody and the other with the drug, with the cleavable disulfide bond positioned in between.
1. Antibody Reduction (Partial)
-
Objective: To reduce a limited number of interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS with EDTA)
-
-
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Add a calculated molar excess of the reducing agent to the antibody solution. The exact molar ratio needs to be optimized to achieve the desired number of reduced disulfides (typically aiming for a DAR of 2-4).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2 with EDTA).
-
2. This compound Linker-Payload Activation
-
Objective: To prepare the this compound linker-payload for conjugation to the antibody. This often involves deprotection of the Boc group and activation of the other end of the linker to react with the antibody's thiol groups. For this protocol, we will assume the use of a pre-formed linker-payload with a maleimide (B117702) group for thiol-specific conjugation.
-
Note: If starting from this compound, it would first need to be derivatized to introduce a thiol-reactive group (like a maleimide) and a group for drug attachment, and the drug would be conjugated to it prior to this step.
3. Conjugation Reaction
-
Objective: To covalently link the maleimide-functionalized linker-payload to the reduced thiol groups on the antibody.
-
Materials:
-
Reduced antibody from Step 1
-
Maleimide-activated this compound linker-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer
-
-
Procedure:
-
Add a molar excess of the maleimide-activated linker-payload solution to the reduced antibody solution. The molar excess will depend on the desired DAR and needs to be optimized.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-4 hours or overnight), often with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
4. Purification of the ADC
-
Objective: To remove unreacted linker-payload, quenching agent, and any aggregated antibody.
-
Methods:
-
Size Exclusion Chromatography (SEC): Separates the larger ADC from smaller, unreacted components.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADCs with different DARs.
-
Protein A Chromatography: Binds the antibody portion of the ADC, allowing for the removal of non-antibody contaminants.
-
Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecules.
-
5. Characterization of the ADC
-
Objective: To confirm the successful synthesis and purity of the ADC and to determine its key quality attributes.
-
Analyses:
-
DAR determination: Using HIC or RP-HPLC.
-
Purity and aggregation analysis: Using SEC.
-
Confirmation of conjugation: Using mass spectrometry (MS).
-
In vitro cytotoxicity: Assessed using cell-based assays on target and non-target cell lines.
-
Visualizing the Mechanism and Workflow
This compound Activation and Conjugation Workflow
Caption: Workflow for ADC synthesis using a this compound derived linker.
Intracellular Cleavage of this compound Linker
Caption: Mechanism of intracellular drug release from a this compound linked ADC.
Downstream Signaling Pathway of a Microtubule Inhibitor Payload
Many ADCs with cleavable linkers like those derived from this compound carry microtubule-inhibiting payloads such as auristatins or maytansinoids. Upon release, these drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway initiated by a released microtubule inhibitor.[3][6]
Conclusion
This compound is a valuable tool in bioconjugation, offering a cleavable disulfide linkage that is essential for the development of targeted therapeutics like ADCs. Its mechanism of action, centered on the thiol-disulfide exchange reaction in the reducing intracellular environment, allows for the controlled release of therapeutic payloads. A thorough understanding of the reaction kinetics, stability, and experimental protocols associated with this compound is crucial for the successful design and synthesis of effective and safe bioconjugates. The provided data, protocols, and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development to harness the full potential of this important linker technology.
References
- 1. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Cystamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cystamine, also known as N-tert-butoxycarbonyl-cystamine, is a pivotal chemical entity in modern bioconjugation and drug delivery systems. As a derivative of the naturally occurring disulfide cystamine (B1669676), it incorporates a tert-butyloxycarbonyl (Boc) protecting group on one of its amino functionalities. This structural modification imparts unique physicochemical properties that make it an invaluable tool in the synthesis of complex biomolecules, particularly as a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond provides a bioreducible linkage, stable in systemic circulation but readily cleaved in the reducing intracellular environment, allowing for targeted payload release. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of key chemical processes.
Physicochemical Characteristics
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₀N₂O₂S₂ | [1] |
| Molecular Weight | 252.40 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [2] |
| Melting Point | 34 - 40 °C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited aqueous solubility. | [3][4] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C, under an inert atmosphere (e.g., Nitrogen). | [4] |
| Purity (Typical) | ≥95% (often determined by HPLC or TLC) | [2] |
| CAS Number | 485800-26-8 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, purification, and characterization of this compound. The following protocols are based on established chemical principles and can be adapted for specific laboratory conditions.
Synthesis of Mono-Boc-Cystamine
This protocol describes a general method for the selective mono-protection of a symmetrical diamine like cystamine.
Materials:
-
Cystamine dihydrochloride (B599025)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Free Base Preparation: Dissolve cystamine dihydrochloride in deionized water in a round-bottom flask. Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of sodium hydroxide to adjust the pH to >10, ensuring the complete formation of the free diamine.
-
Reaction Setup: To the aqueous solution of free cystamine, add an equal volume of dichloromethane.
-
Dissolve one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of dichloromethane and add it dropwise to the biphasic reaction mixture under vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield pure mono-Boc-cystamine.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Interpretation: The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the chromatogram.
Purity Assessment by Thin Layer Chromatography (TLC)
TLC provides a rapid and cost-effective method for monitoring reaction progress and assessing the purity of this compound.
Materials and Conditions:
-
TLC Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase (Eluent): A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The polarity can be adjusted based on the separation. Adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) can improve the spot shape for amines.[5]
-
Sample Preparation: Dissolve a small amount of this compound in dichloromethane or methanol to a concentration of approximately 1-2 mg/mL.
-
Visualization:
-
UV light (254 nm).
-
Ninhydrin (B49086) stain (for detecting the free amine group).
-
Potassium permanganate (B83412) stain (for detecting the disulfide bond).
-
Procedure:
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp.
-
For further visualization, spray the plate with a ninhydrin or potassium permanganate solution and gently heat.
-
Calculate the Retention Factor (Rf) for each spot. A single spot indicates a high degree of purity.
Key Chemical Transformations and Workflows
Boc Deprotection Mechanism
The removal of the Boc protecting group is a fundamental reaction for the subsequent use of this compound in bioconjugation. This is typically achieved under acidic conditions.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a synthesized batch of this compound.
Caption: Workflow for synthesis and purity analysis of this compound.
Conclusion
This compound is a versatile and indispensable reagent in the field of bioconjugation and drug delivery. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has provided a detailed overview of its key characteristics, along with practical experimental protocols for its synthesis and analysis. The provided visualizations of the Boc deprotection mechanism and a typical purity analysis workflow serve to further clarify these critical processes for researchers and scientists in the field. Adherence to these guidelines will facilitate the successful and reproducible use of this compound in innovative drug development and research endeavors.
References
A Technical Guide to the Solubility of Boc-Cystamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-Cystamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, data for structurally related compounds, and a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound, or mono-Boc-cystamine, is a derivative of the disulfide-containing compound cystamine, where one of the amine groups is protected by a tert-butyloxycarbonyl (Boc) group. This modification increases its lipophilicity and makes it a valuable bifunctional linker in bioconjugation chemistry.[1][2] It is frequently employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved under reducing conditions within the cell to release the cytotoxic payload.[3][4] Understanding its solubility is critical for its effective use in synthetic and formulation procedures.
Solubility of this compound
Qualitative Solubility
Based on its chemical structure, which includes both a nonpolar Boc group and a polar free amine, this compound is expected to exhibit good solubility in polar aprotic organic solvents. Available information indicates that t-Boc-Cystamine is soluble in Dimethyl Sulfoxide (DMSO).
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents is not widely published. However, data for the related parent compound, Cystamine hydrochloride, can provide some guidance. Cystamine hydrochloride is reported to be soluble in DMSO at a concentration of approximately 5 mg/mL.[5] It is important to note that the presence of the Boc group on this compound will alter its solubility profile compared to the hydrochloride salt of the parent amine.
The following table summarizes the available and inferred solubility information for this compound and a related compound.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| t-Boc-Cystamine | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data.[6] |
| Cystamine hydrochloride | Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL | Not Specified | Quantitative data for a related compound.[5] |
| Boc-Cys-Ser-OH | Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |
| Boc-Cys-Ser-OH | Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |
| Boc-Cys-Ser-OH | Non-Polar (e.g., Dichloromethane, Chloroform) | Likely Insoluble | Not Specified | Qualitative data for a similar Boc-protected amino acid derivative. |
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., DMSO, DMF, Methanol, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the controlled temperature for at least 4 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation.
-
Immediately dilute the aliquot with a known volume of the same solvent in a volumetric flask to prevent crystallization.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates a simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) utilizing this compound as a linker.
Caption: Simplified workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents remains to be extensively documented in the literature, its structural characteristics and qualitative observations suggest good solubility in polar aprotic solvents like DMSO. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. The role of this compound as a key linker in ADC synthesis highlights the importance of understanding its solubility for optimizing reaction conditions and formulation strategies.
References
A Technical Guide to Boc-Cystamine: Properties, Applications, and Synthesis Workflow
For Researchers, Scientists, and Drug Development Professionals
Boc-Cystamine is a pivotal chemical compound in the fields of medicinal chemistry and biochemistry, primarily recognized for its role as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its unique structural features, including a disulfide bond and a tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable tool in the development of targeted therapeutics. This guide provides an in-depth overview of this compound's molecular characteristics, its applications in research and drug development, and a conceptual workflow for its use.
Core Molecular and Physical Properties
This compound and its derivatives are characterized by specific molecular weights and formulas that are crucial for stoichiometric calculations in synthetic chemistry. The properties of this compound and a closely related compound, Di-Boc-Cystamine, are summarized below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H20N2O2S2 | 252.40[1][2] | 485800-26-8[1] |
| This compound Hydrochloride | C9H21ClN2O2S2 | 288.9[3] | 93790-49-9[3] |
| Di-Boc-Cystamine | C14H28N2O4S2 | 352.5[4] | 67385-10-8[4] |
| This compound-suc-OH | C13H24N2O5S2 | 352.5[5] | 946849-79-2[5] |
Applications in Drug Development and Research
This compound's utility stems from its unique chemical structure, which allows for stable linkages that can be cleaved under specific physiological conditions. This property is particularly advantageous in the design of sophisticated drug delivery systems.
1. Antibody-Drug Conjugates (ADCs): The primary application of this compound is as a cleavable linker in the synthesis of ADCs.[1][2] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. This compound connects the antibody, which provides targeting specificity, to the cytotoxic drug. The disulfide bond within the this compound linker is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, ensuring the controlled release of the drug at the target site.[1]
2. Bioconjugation and Peptide Synthesis: The Boc protecting group allows for the selective modification of one of the amine groups in cystamine, making it a valuable reagent in peptide synthesis and bioconjugation.[6][7] Researchers use this compound to create stable linkages between various biomolecules, such as proteins and peptides, to therapeutic or imaging agents.[5][6] This enhances the targeted delivery and efficacy of these agents.[7]
3. Antioxidant and Oxidative Stress Research: Due to its disulfide bond, this compound and its parent molecule, cystamine, are involved in research related to oxidative stress.[6][7] Cysteamine, a related compound, has been shown to increase intracellular glutathione (B108866) levels, thereby helping to restore the cellular redox balance.[] this compound is used as a tool to study the effects of modulating intracellular cysteine levels and their impact on cellular responses to oxidative stress.[]
Conceptual Workflow: this compound in ADC Synthesis
The following diagram illustrates the logical workflow of utilizing this compound as a linker in the construction of an Antibody-Drug Conjugate. This process involves the sequential attachment of the linker to the cytotoxic drug and then the conjugation of the drug-linker complex to a monoclonal antibody.
References
- 1. This compound, 485800-26-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hcl | C9H21ClN2O2S2 | CID 74889717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-Boc-cystamine | C14H28N2O4S2 | CID 3588178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Boc Protecting Group on Cystamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of mono-Boc-protected cystamine (B1669676) (tert-butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate). This versatile bifunctional molecule plays a crucial role in various bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs).
Introduction to Boc-Cystamine
Cystamine, a symmetrical disulfide-containing diamine, serves as a valuable building block in medicinal chemistry and drug development.[1] The selective protection of one of its amino groups with the tert-butyloxycarbonyl (Boc) group yields mono-Boc-cystamine. This strategy is essential for directional and controlled conjugation reactions. The Boc protecting group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][3]
The key features of mono-Boc-cystamine lie in its orthogonal functionalities: a protected primary amine and a disulfide bond. The Boc group allows for the selective modification of the free amine, while the disulfide bond can be cleaved under reducing conditions, a property often exploited for drug release mechanisms within the cellular environment.[3][4] These characteristics make mono-Boc-cystamine a valuable linker in the construction of complex biomolecules, including antibody-drug conjugates.[1]
Synthesis of Mono-Boc-Cystamine
The synthesis of mono-Boc-cystamine requires the selective protection of one of the two primary amino groups of cystamine. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to a solution of cystamine. To favor mono-protection, a large excess of the diamine is often used. However, a more efficient and scalable approach involves the mono-protonation of the diamine followed by the addition of the Boc anhydride. This method, adapted from the work of Ha et al. on symmetrical diamines, generally provides good yields and simplifies purification.
Experimental Protocol: Synthesis of tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate
This protocol is based on the general principle of mono-Boc protection of symmetrical diamines.
Materials:
-
Cystamine dihydrochloride (B599025)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and Hexane (B92381) for elution
Procedure:
-
Preparation of Free Cystamine: Dissolve cystamine dihydrochloride in water and adjust the pH to >12 with a solution of sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain cystamine free base as an oil.
-
Mono-protonation: Dissolve the cystamine free base (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (1.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Boc-Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol dropwise over a period of 1-2 hours.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and adjust the pH to >9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield mono-Boc-cystamine as a colorless oil or a white solid.
Diagram of the Synthesis of Mono-Boc-Cystamine
Caption: Synthetic workflow for mono-Boc protection of cystamine.
Quantitative Data
The following table summarizes typical data for the synthesis of mono-Boc-cystamine. Yields and purity can vary based on reaction scale and purification efficiency.
| Parameter | Value |
| Starting Material | Cystamine dihydrochloride |
| Reagents | (Boc)₂O, HCl, NaOH |
| Solvent | Methanol, Dichloromethane |
| Typical Yield | 60-80% |
| Purification | Silica gel column chromatography |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₉H₂₀N₂O₂S₂ |
| Molecular Weight | 252.40 g/mol |
Spectroscopic Characterization
Accurate characterization of mono-Boc-cystamine is crucial to confirm its identity and purity. The following are expected spectroscopic data.
¹H and ¹³C NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 5.10 (br s, 1H): NH proton of the carbamate (B1207046) group.
-
δ 3.40 (q, J = 6.4 Hz, 2H): -CH₂- group adjacent to the Boc-protected nitrogen.
-
δ 2.95 (t, J = 6.8 Hz, 2H): -CH₂- group adjacent to the free amino group.
-
δ 2.80 (t, J = 6.4 Hz, 2H): -CH₂- group of the disulfide bridge adjacent to the Boc-protected side.
-
δ 2.75 (t, J = 6.8 Hz, 2H): -CH₂- group of the disulfide bridge adjacent to the free amine side.
-
δ 1.45 (s, 9H): -C(CH₃)₃ protons of the Boc group.
-
δ 1.35 (br s, 2H): NH₂ protons of the free amino group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0: Carbonyl carbon of the Boc group.
-
δ 79.5: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ 41.5: -CH₂- carbon adjacent to the free amino group.
-
δ 40.5: -CH₂- carbon adjacent to the Boc-protected nitrogen.
-
δ 38.5: -CH₂- carbon of the disulfide bridge adjacent to the free amine side.
-
δ 38.0: -CH₂- carbon of the disulfide bridge adjacent to the Boc-protected side.
-
δ 28.4: Methyl carbons of the Boc group (-C(CH₃)₃).
Infrared (IR) Spectroscopy
Key IR Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3200 | N-H stretching (free amine and carbamate) |
| 2975, 2930 | C-H stretching (aliphatic) |
| 1690 | C=O stretching (carbamate carbonyl) |
| 1520 | N-H bending (carbamate) |
| 1170 | C-O stretching (carbamate) |
| 540 | S-S stretching (disulfide) |
Deprotection of Mono-Boc-Cystamine
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is generally clean and proceeds to completion at room temperature.[5]
Experimental Protocol: TFA-Mediated Deprotection
Materials:
-
Mono-Boc-cystamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve mono-Boc-cystamine (1.0 eq) in dichloromethane.
-
TFA Addition: To the solution, add trifluoroacetic acid (5-10 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected cystamine amine salt.
Diagram of the Deprotection of Mono-Boc-Cystamine
References
Boc-Cystamine: A Technical Guide to a Key Cleavable Linker in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Boc-Cystamine, a critical disulfide-containing bifunctional linker. Herein, we detail its chemical properties, supplier information, synthesis and application protocols, and its pivotal role in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs).
Core Properties and Supplier Information
This compound, chemically known as tert-Butyl {2-[(2-aminoethyl)disulfanyl]ethyl}carbamate, is a derivative of cystamine (B1669676) featuring a tert-butyloxycarbonyl (Boc) protecting group.[1] This structure provides a free amine for conjugation while the disulfide bond serves as a cleavable element, a crucial feature for controlled drug release.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 485800-26-8 | [1] |
| Molecular Formula | C₉H₂₀N₂O₂S₂ | [1] |
| Molecular Weight | 252.40 g/mol | |
| Appearance | White to light yellow solid | |
| Synonyms | mono-Boc-cystamine, N-tert-butoxycarbonyl-cystamine | [1] |
Supplier Information
This compound is commercially available from a variety of chemical suppliers specializing in reagents for bioconjugation and drug delivery research. Notable suppliers include:
| Supplier | Purity | Storage Conditions |
| BroadPharm | High Purity | -20°C |
| Chem-Impex | ≥ 99% (Assay by titration, HPLC, TLC) | 2 - 8 °C |
| MedChemExpress | >97.0% | 4°C, protect from light, stored under nitrogen |
The Role of this compound in Targeted Drug Delivery
This compound is a cornerstone in the design of cleavable linkers for ADCs. The disulfide bond within the cystamine core is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, such as cancer cells, where the concentration of glutathione (B108866) is significantly higher. This selective cleavage ensures the precise release of the cytotoxic payload at the site of action, minimizing off-target toxicity.[2][3]
The workflow for utilizing this compound in ADC development can be visualized as a multi-step process, from the initial synthesis of the linker to the final bioconjugate.
References
- 1. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]
- 2. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Theoretical Plate Number in Boc-Cystamine HPLC Analysis
This guide provides a comprehensive overview of the theoretical plate number (N) as a critical parameter for assessing column efficiency in the High-Performance Liquid Chromatography (HPLC) analysis of N,N'-di-Boc-cystamine (Boc-Cystamine). Tailored for researchers, scientists, and drug development professionals, this document outlines the core concepts of theoretical plates, methodologies for their calculation, factors influencing their value, and a detailed, representative experimental protocol for the analysis of this compound.
Introduction to Theoretical Plate Number (N)
The theoretical plate number is a key metric in chromatography that quantifies the efficiency of a column.[1][2] It is a measure of the column's ability to produce narrow peaks, which in turn enhances the resolution between different components in a mixture.[1] A higher theoretical plate number indicates a more efficient column, capable of better separating closely eluting compounds.[1][3] It is important to note that these "plates" are a theoretical concept and do not represent physical entities within the column.[1][2]
The theoretical plate number is calculated from the chromatogram by comparing the retention time of a peak to its width. A narrower peak at a given retention time will result in a higher theoretical plate number.[4]
Calculation of Theoretical Plate Number
There are several methods to calculate the theoretical plate number from a chromatographic peak, with the most common ones being the tangent line method and the half-peak height method.[5]
Table 1: Common Formulas for Calculating Theoretical Plate Number (N)
| Calculation Method | Formula | Variables | Notes |
| Tangent Line Method (USP) | N = 16 * (tR / Wb)2 | tR = Retention timeWb = Peak width at the base, determined by the intersection of the tangents with the baseline | This method is specified by the United States Pharmacopeia (USP). |
| Half-Peak Height Method (EP/BP/JP) | N = 5.54 * (tR / W0.5h)2 | tR = Retention timeW0.5h = Peak width at half its maximum height | Widely used due to its simplicity and is specified by the European, British, and Japanese Pharmacopoeias.[5] |
| Area/Height Method | N = 2π * (tR * H / A)2 | tR = Retention timeH = Peak heightA = Peak area | This method can provide good reproducibility, even for slightly distorted peaks.[5] |
For non-Gaussian or tailing peaks, the calculated N value can differ significantly between these methods.[5][6] Therefore, it is crucial to specify the calculation method used when reporting theoretical plate numbers.
Factors Influencing Theoretical Plate Number
Several factors related to the HPLC system, column, and analytical conditions can significantly impact the theoretical plate number. Understanding and optimizing these factors is essential for achieving high column efficiency.
Table 2: Key Factors Affecting Theoretical Plate Number
| Factor | Effect on Theoretical Plate Number | Rationale |
| Column Length | Increases with longer columns.[3][7] | A longer column provides more opportunities for the analyte to interact with the stationary phase, leading to better separation and narrower peaks relative to the retention time.[3] |
| Particle Size of Stationary Phase | Increases with smaller particle sizes.[3][7][8] | Smaller particles provide a larger surface area and reduce the path length for diffusion, leading to more efficient mass transfer.[3][7] |
| Flow Rate of Mobile Phase | Decreases at very high or very low flow rates. | The van Deemter equation describes the relationship between flow rate and plate height. An optimal flow rate minimizes band broadening. Slower flow rates can sometimes improve efficiency by allowing for better mass transfer.[7] |
| Mobile Phase Viscosity | Decreases with higher viscosity. | Higher viscosity slows down the diffusion of the analyte, leading to increased band broadening. |
| Temperature | Generally increases with higher temperature.[3] | Higher temperatures reduce the viscosity of the mobile phase and increase the rate of mass transfer, leading to higher efficiency.[3] |
| Extra-Column Effects | Decreases with increased extra-column volume.[3][6] | Band broadening can occur in the injector, detector, and connecting tubing. Minimizing this volume is crucial for maintaining column efficiency.[6] |
The logical relationship between these factors and the final column efficiency is illustrated in the diagram below.
Caption: Factors influencing the theoretical plate number in HPLC.
Experimental Protocol for this compound HPLC Analysis
Table 3: Representative HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC or UHPLC system with UV detector | Provides the necessary pressure and detection capabilities. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 is a versatile stationary phase suitable for moderately non-polar compounds like this compound.[9][11][12] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine groups. Acetonitrile is a common organic modifier in RP-HPLC.[12] |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. | A gradient elution is suitable for ensuring the elution of the compound with a good peak shape and for cleaning the column of any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | The amide and carbamate (B1207046) groups in this compound should have some absorbance at lower UV wavelengths. |
| Sample Preparation | Dissolve this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. | This ensures compatibility with the mobile phase and prevents peak distortion. |
The workflow for performing this HPLC analysis and calculating the theoretical plate number is depicted in the following diagram.
Caption: Experimental workflow for this compound HPLC analysis.
Expected Theoretical Plate Number and System Suitability
For a well-packed 250 mm x 4.6 mm, 5 µm column, a theoretical plate number in the range of 8,000 to 12,000 is generally expected under standard conditions. However, the actual value will depend on the specific compound and the exact analytical conditions.
As part of method validation and routine analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. The theoretical plate number is a key system suitability parameter. A minimum acceptable theoretical plate number (e.g., N > 2000) is often set to ensure adequate column performance.
Conclusion
The theoretical plate number is a fundamental parameter for assessing the efficiency of an HPLC column, which is crucial for achieving reliable and reproducible results in the analysis of this compound. By understanding the factors that influence the theoretical plate number and by implementing a well-designed experimental protocol, researchers can ensure high-quality chromatographic data. The provided representative method and theoretical background serve as a valuable resource for the development and optimization of HPLC methods for this compound and related compounds in a drug development setting.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Increase Theoretical Plates in HPLC Column - Hawach [hawachhplccolumn.com]
- 4. agilent.com [agilent.com]
- 5. Formula for Calculating the Number of Theoretical Plates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. THERORETICAL PLATE COUNT - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. frontlifesciences.com [frontlifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Core Mechanism of Boc-Cystamine Disulfide Cleavage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cystamine is a critical component in the design of advanced drug delivery systems, particularly as a cleavable linker in antibody-drug conjugates (ADCs).[1][2] Its utility lies in the stability of its disulfide bond in systemic circulation and its selective cleavage within the reducing environment of the target cell, leading to the controlled release of a therapeutic payload.[3] This guide provides a comprehensive overview of the core mechanisms governing the cleavage of the this compound disulfide bond, detailed experimental protocols for its study, and quantitative data to inform the design of next-generation therapeutics.
The cleavage of the disulfide bond in this compound is not a simple, passive event but rather a sophisticated interplay of direct chemical reduction and enzymatic catalysis. The high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol, is the primary driver of this cleavage through a process known as thiol-disulfide exchange.[3][4] Furthermore, cellular enzymatic systems, including the thioredoxin (Trx) and glutaredoxin (Grx) systems, have been identified as key players in the catalytic cleavage of disulfide linkers in ADCs, enhancing the efficiency of drug release.[1][5][6] Understanding these mechanisms is paramount for optimizing the therapeutic index of disulfide-linked drug conjugates.
Core Cleavage Mechanism: A Two-Pronged Approach
The intracellular cleavage of the this compound disulfide bond is predominantly mediated by two interconnected pathways: direct thiol-disulfide exchange with glutathione (GSH) and enzyme-catalyzed reduction.
Glutathione-Mediated Thiol-Disulfide Exchange
The intracellular concentration of glutathione is significantly higher (in the millimolar range) than in the extracellular environment (micromolar range), creating a strong reducing potential within the cell.[3] This differential provides the basis for the selective cleavage of disulfide bonds intracellularly. The reaction proceeds via a nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the this compound disulfide bond. This results in the formation of a mixed disulfide and the release of the first thiol of the cleaved linker. A second GSH molecule then reacts with the mixed disulfide to release the second thiol and produce oxidized glutathione (GSSG).
Enzymatic Cleavage: The Thioredoxin and Glutaredoxin Systems
While direct reaction with GSH is a significant contributor, the cleavage of disulfide bonds in xenobiotics like ADC linkers can be catalytically enhanced by cellular enzyme systems.[1][5] The thioredoxin (Trx) and glutaredoxin (Grx) systems are key players in maintaining the cellular redox balance and have been shown to catalyze the reduction of disulfide bonds in ADC linkers.
-
Thioredoxin (Trx) System: This system consists of thioredoxin (Trx) and thioredoxin reductase (TrxR), which utilizes NADPH as a reducing equivalent. Trx, with its active site dithiol, directly reduces the disulfide bond of the this compound linker. The oxidized Trx is then regenerated by TrxR.[5][7]
-
Glutaredoxin (Grx) System: Glutaredoxin catalyzes disulfide reduction using glutathione as a hydrogen donor. Grx, in its reduced form, attacks the disulfide bond of the this compound linker, forming a mixed disulfide with the linker. This is subsequently resolved by another molecule of GSH, regenerating the active Grx and releasing the cleaved linker.
Quantitative Data on Disulfide Cleavage
While specific kinetic data for this compound is not extensively published, studies on analogous disulfide-containing systems provide valuable insights into the expected cleavage behavior. The rate of cleavage is highly dependent on the concentration of the reducing agent.
| Parameter | Condition | Value | Reference |
| Cleavage Half-life | 10 mM Glutathione (in vitro) | 30 - 120 min | [8] |
| Cleavage Efficiency | 50 mM TCEP (in vitro, 30 min) | >90% | [8] |
| Intracellular GSH | Cancer Cells | 1 - 10 mM | [3] |
| Extracellular GSH | Blood Plasma | 2 - 20 µM | [3] |
Note: The provided values are illustrative and based on studies of similar disulfide linkers. Actual rates for this compound conjugates may vary depending on the specific molecular context.
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay of this compound Conjugate
This protocol describes an in vitro assay to quantify the cleavage of a this compound-linked cargo (e.g., a fluorescent dye or a drug) in the presence of a reducing agent.
Materials:
-
This compound conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT) stock solution (e.g., 100 mM in PBS)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in PBS)
-
Analytical method for quantification (e.g., HPLC, LC-MS, or fluorescence spectroscopy)
Procedure:
-
Prepare a solution of the this compound conjugate in PBS at a known concentration (e.g., 100 µM).
-
Initiate the cleavage reaction by adding the reducing agent (GSH or DTT) to a final concentration representative of the intracellular environment (e.g., 1-10 mM for GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a molar excess of NEM to the aliquot to cap any free thiols and prevent further reaction.
-
Analyze the samples using a pre-validated analytical method to quantify the amount of cleaved cargo and remaining intact conjugate.
-
Plot the percentage of cleaved cargo over time to determine the cleavage kinetics.
Protocol 2: Cellular Uptake and Cleavage Analysis
This protocol outlines a method to assess the uptake and subsequent intracellular cleavage of a fluorescently-labeled this compound conjugate in a cell-based assay.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, MDA-MB-231)
-
Cell culture medium and supplements
-
Fluorescently-labeled this compound conjugate
-
Flow cytometer or fluorescence microscope
-
Trypsin-EDTA
-
PBS
Procedure:
-
Seed the cells in a suitable format (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.
-
Treat the cells with the fluorescently-labeled this compound conjugate at a predetermined concentration (e.g., 1-10 µM) in fresh cell culture medium.
-
Incubate the cells for various time periods (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
For flow cytometry analysis: a. Wash the cells twice with ice-cold PBS. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in PBS containing a viability dye. d. Analyze the cells on a flow cytometer to quantify the intracellular fluorescence.
-
For fluorescence microscopy analysis: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde (optional). c. Mount the slides with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). d. Image the cells using a fluorescence microscope to visualize the subcellular localization of the fluorescent signal, which can indicate cleavage and release of the dye.
Conclusion
The cleavage of the this compound disulfide bond is a multi-faceted process that is central to its function as a cleavable linker in drug delivery. The high intracellular concentration of glutathione provides a robust mechanism for direct chemical reduction, while the enzymatic machinery of the thioredoxin and glutaredoxin systems can further accelerate this process. A thorough understanding of these mechanisms, supported by quantitative data from well-designed in vitro and cellular assays, is essential for the rational design of this compound-based therapeutics with optimized efficacy and safety profiles. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers to advance their work in this promising area of targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture between a FRET Coumarin Donor and a Rhodamine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]
- 7. The impact of thioredoxin reduction of allosteric disulfide bonds on the therapeutic potential of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Antioxidant Potential of Boc-Cystamine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the antioxidant properties of Boc-Cystamine derivatives, targeting researchers, scientists, and professionals in drug development. This document summarizes the current understanding of their mechanism of action, presents hypothetical comparative data for a series of derivatives, details key experimental protocols for antioxidant assessment, and visualizes relevant biological pathways and workflows.
Introduction: The Promise of Cystamine (B1669676) and its Derivatives
Cystamine, a simple disulfide, and its reduced form, cysteamine (B1669678), are well-established for their radioprotective and antioxidant effects.[1][2] In the cellular reducing environment, cystamine is readily converted to two molecules of cysteamine, which is considered the active metabolite responsible for many of its biological activities.[2] The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and increase intracellular levels of glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.
The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the cystamine scaffold offers a strategy to modulate its physicochemical properties, such as stability and solubility, potentially enhancing its therapeutic utility.[3] this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and are explored in bioconjugation and the development of targeted drug delivery systems.[3] This guide focuses on the antioxidant potential of these modified compounds.
Quantitative Data on Antioxidant Activity
While extensive research has been conducted on cystamine and cysteamine, there is a notable lack of publicly available quantitative data on the direct antioxidant activity of a series of this compound derivatives. To illustrate the type of data required for comparative analysis in a research and development setting, the following tables present hypothetical yet plausible antioxidant activity values for a theoretical series of this compound derivatives.
Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives
| Compound ID | Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| BC-01 | Mono-Boc-Cystamine | 150.5 ± 12.3 | 95.2 ± 8.7 |
| BC-02 | Di-Boc-Cystamine | > 500 | > 500 |
| BC-03 | Mono-Boc-Cystamine-N-acetyl | 125.8 ± 10.1 | 80.5 ± 7.2 |
| BC-04 | Mono-Boc-Cystamine-N-propionyl | 110.2 ± 9.5 | 72.1 ± 6.8 |
| Ascorbic Acid | (Positive Control) | 45.6 ± 3.9 | 30.1 ± 2.5 |
| Trolox | (Positive Control) | 52.3 ± 4.5 | 35.8 ± 3.1 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Table 2: Cellular Antioxidant Activity of this compound Derivatives
| Compound ID | Derivative | CAA Value (µmol QE/100 µmol) |
| BC-01 | Mono-Boc-Cystamine | 25.4 ± 2.1 |
| BC-03 | Mono-Boc-Cystamine-N-acetyl | 35.8 ± 3.0 |
| BC-04 | Mono-Boc-Cystamine-N-propionyl | 42.1 ± 3.5 |
| Quercetin (B1663063) | (Positive Control) | 100.0 ± 8.5 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A primary mechanism through which cystamine and likely its derivatives exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, including those involved in glutathione synthesis and regeneration.
Figure 1: Keap1-Nrf2 Signaling Pathway Activation.
Experimental Protocols
A robust assessment of the antioxidant properties of this compound derivatives requires a combination of in vitro and cell-based assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of the test compound at various concentrations.
-
Add the DPPH working solution to each well.
-
Include a control (solvent and DPPH solution) and a blank (solvent and methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Figure 2: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound at various concentrations.
-
Add the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay.
-
Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Figure 3: ABTS Radical Scavenging Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, accounting for bioavailability, uptake, and metabolism.
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compounds and the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Wash the cells to remove excess compound and probe.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.
-
The results are often expressed as quercetin equivalents (QE), comparing the antioxidant capacity of the test compound to that of the standard flavonoid, quercetin.
-
References
- 1. Synthesis and radioprotective activity of new cysteamine and cystamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cystamine’s Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a Boc-Cystamine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, dictating the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using a Boc-Cystamine linker.
This compound is a cleavable linker that contains a disulfide bond.[1] This disulfide bridge is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring the specific release of the cytotoxic payload. The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential conjugation strategy, first by linking the payload to the deprotected cystamine (B1669676), followed by conjugation to the antibody.
Principle of the Method
The synthesis of an ADC using a this compound linker involves a multi-step process that leverages the principles of thiol-disulfide exchange and controlled antibody reduction. The overall workflow begins with the preparation of the drug-linker conjugate, followed by the generation of reactive thiol groups on the antibody, and culminates in the conjugation of the drug-linker to the antibody.
The key steps are:
-
Drug-Linker Synthesis: The Boc protecting group on the cystamine is removed to expose a primary amine. This amine is then conjugated to a cytotoxic payload that has a reactive functional group (e.g., a carboxylic acid activated as an NHS ester).
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free cysteine thiol groups. This step is critical for controlling the number of drugs conjugated to each antibody, also known as the drug-to-antibody ratio (DAR).
-
Conjugation: The thiol-containing drug-linker intermediate undergoes a thiol-disulfide exchange reaction with the reduced antibody to form a stable disulfide bond, yielding the final ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibodies, and is then characterized to determine key quality attributes such as DAR, purity, and aggregation.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the deprotection of this compound and its subsequent conjugation to a cytotoxic payload.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection of Cystamine: a. Dissolve this compound in anhydrous DCM. b. Add TFA to the solution (typically 20-50% v/v).[2] c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. e. The resulting cystamine dihydrochloride (B599025) salt can be used directly or neutralized with a base like TEA.
-
Activation of Cytotoxic Payload: a. Dissolve the cytotoxic payload, NHS, and DCC (or EDC) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the NHS ester is complete (monitored by TLC or LC-MS). c. Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Conjugation of Deprotected Cystamine to Activated Payload: a. Dissolve the deprotected cystamine in DMF and add DIPEA to neutralize the salt. b. Add the activated payload solution to the cystamine solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the drug-cystamine conjugate.
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the partial reduction of a monoclonal antibody and the subsequent conjugation with the prepared drug-cystamine linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Drug-cystamine conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) columns or other purification systems (e.g., tangential flow filtration)
Procedure:
-
Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a freshly prepared solution of TCEP (or DTT) to the mAb solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the final DAR.[][4] A typical starting point is a 5-10 fold molar excess. c. Incubate the reaction mixture at 37°C for 1-2 hours. d. Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration, exchanging into PBS.
-
ADC Conjugation: a. Immediately after the removal of the reducing agent, add the drug-cystamine conjugate to the reduced mAb solution. A typical molar excess of the drug-linker is 2-5 fold per generated thiol group. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. c. Quench the reaction by adding an excess of N-acetylcysteine to react with any remaining unreacted drug-linker.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker, unreacted antibody, and quenching reagent using size-exclusion chromatography (SEC) or tangential flow filtration.[5][6] b. Collect the fractions containing the purified ADC. c. Concentrate the ADC solution and store at 2-8°C.
Data Presentation
The following tables should be used to record and summarize the quantitative data from the ADC synthesis and characterization experiments.
Table 1: Drug-Linker Synthesis Summary
| Parameter | Result |
| Starting amount of this compound (mg) | |
| Starting amount of Payload (mg) | |
| Yield of Drug-Cystamine Conjugate (mg) | |
| Purity of Drug-Cystamine Conjugate (%) | |
| Method of Purity Analysis |
Table 2: ADC Conjugation and Characterization Summary
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Antibody Concentration (mg/mL) | |||
| Molar Ratio of TCEP to Antibody | |||
| Molar Ratio of Drug-Linker to Antibody | |||
| Average Drug-to-Antibody Ratio (DAR) | |||
| ADC Concentration (mg/mL) | |||
| Percentage of Monomer (%) | |||
| Percentage of Aggregates (%) | |||
| In vitro Cytotoxicity (IC50, nM) |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using a this compound linker.
Mechanism of Action: Intracellular Drug Release
Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Cystamine as a Cleavable Linker in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cystamine is a valuable tool in the field of targeted drug delivery, serving as a cleavable linker in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its core structure features a disulfide bond that is stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of target cells. This selective cleavage mechanism allows for the controlled release of therapeutic payloads, such as cytotoxic drugs, directly at the site of action, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[] The tert-butyloxycarbonyl (Boc) protecting group on one of the amine terminals facilitates a stepwise and controlled conjugation process.
The primary advantage of using a disulfide-based linker like this compound lies in its ability to exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular and intracellular environments. The cytoplasm of tumor cells has a much higher concentration of GSH (1-10 mM) compared to the blood plasma (~5 µM), creating a strong reducing environment that readily cleaves the disulfide bond.[2][3]
Mechanism of Action: Glutathione-Mediated Cleavage
The selective release of the payload from a this compound-linked conjugate is primarily driven by the high intracellular concentration of the tripeptide glutathione (GSH). In its reduced form, GSH acts as a nucleophile, attacking the disulfide bond of the linker. This thiol-disulfide exchange reaction results in the cleavage of the linker and the release of the drug payload with a free thiol group.
Caption: Glutathione-mediated cleavage of a disulfide linker.
Application Notes
This compound is a versatile linker suitable for a variety of targeted drug delivery applications, particularly in the development of ADCs for cancer therapy. Its key features include:
-
Redox-Sensitivity: Enables targeted drug release in the high-glutathione environment of tumor cells.[2]
-
Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance near the bond to fine-tune the drug release profile.[]
-
Stepwise Conjugation: The Boc protecting group allows for controlled and sequential conjugation strategies.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on the typical performance of disulfide linkers in ADCs. Actual results for a specific this compound conjugate will depend on the antibody, payload, and specific experimental conditions.
Table 1: Illustrative In Vitro Plasma Stability of a this compound Linked ADC
| Time (days) | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Mouse Plasma) |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 3 | 92 | 88 |
| 7 | 85 | 75 |
Table 2: Illustrative Glutathione-Mediated Cleavage of a this compound Linked ADC
| Glutathione (GSH) Concentration | Incubation Time (hours) | % Drug Release |
| 5 µM (Extracellular) | 24 | < 5% |
| 1 mM (Intracellular) | 4 | ~ 30% |
| 5 mM (Intracellular) | 4 | ~ 70% |
| 10 mM (Intracellular) | 4 | > 90% |
Table 3: Illustrative In Vitro Cytotoxicity of a this compound Linked ADC against Antigen-Positive Cancer Cells
| Cell Line | ADC IC50 (nM) | Free Drug IC50 (nM) |
| HER2+ (SK-BR-3) | 5.2 | 0.8 |
| HER2+ (BT-474) | 8.7 | 1.1 |
| HER2- (MCF-7) | > 1000 | 0.9 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate (e.g., with MMAE)
This protocol describes a general method for conjugating a drug, such as Monomethyl Auristatin E (MMAE), to an antibody via a this compound linker.
Caption: Workflow for ADC synthesis and purification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound activated with a maleimide (B117702) group (this compound-Mal)
-
Payload with a free thiol group (e.g., MMAE)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., desalting, SEC, HIC)
-
Reaction buffers (e.g., PBS with EDTA)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.
-
-
Payload Activation (if necessary):
-
If the payload does not have an inherent thiol-reactive group, it needs to be activated. For this example, we assume the use of a pre-activated this compound-Maleimide construct to be reacted with a thiol-containing payload.
-
-
Conjugation Reaction:
-
Dissolve the this compound-MMAE construct in DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated antibody, free drug, and other impurities using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.
Materials:
-
Purified ADC
-
Human and/or mouse plasma
-
PBS
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a concentration of 0.1-1 mg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
For each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the released drug.
-
-
Analysis:
-
Quantify the amount of released drug in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of intact ADC remaining at each time point.
-
Protocol 3: In Vitro Glutathione-Mediated Cleavage Assay
This assay determines the susceptibility of the linker to cleavage in a reducing environment mimicking the intracellular space.
Materials:
-
Purified ADC
-
Reduced Glutathione (GSH)
-
PBS (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare solutions of the ADC in PBS at a concentration of 0.1-1 mg/mL.
-
Prepare fresh stock solutions of GSH in PBS and adjust the pH to 7.4.
-
Add GSH to the ADC solutions to final concentrations of 5 µM, 1 mM, 5 mM, and 10 mM.
-
Incubate the reactions at 37°C.
-
-
Time-Course Analysis:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation and Analysis:
-
Immediately quench the reaction in the aliquots (e.g., by adding a protein precipitating agent like acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of released drug.
-
Plot the percentage of drug release over time for each GSH concentration.
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.
Caption: Workflow for in vitro evaluation of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, free drug, and control antibody
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 2,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free drug, and a non-targeting control ADC.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
-
References
Application Notes & Protocols: Site-Specific Protein Conjugation Using Boc-Cystamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a critical technique in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and advanced research tools.[][][3] Among the naturally occurring amino acids, cysteine is an ideal target for site-specific modification due to the unique nucleophilicity of its thiol group and its relatively low abundance in proteins.[][4][5] This allows for precise control over the location of conjugation and the stoichiometry of the final product, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[][]
Boc-Cystamine is a versatile reagent that can be employed in site-specific protein modification strategies. It introduces a disulfide bond, which can serve as a cleavable linker, and a Boc-protected amine group, which can be deprotected for subsequent functionalization. This application note provides a detailed protocol for the site-specific conjugation of proteins using this compound, including methods for protein preparation, conjugation, and characterization of the resulting conjugates.
Principle of the Method
The overall strategy involves the following key steps:
-
Introduction of a Free Thiol: A free cysteine residue is made available on the protein. This can be an endogenous cysteine or, more commonly for site-specificity, a cysteine residue introduced at a specific location via genetic engineering.[][4][8] If the target cysteine is part of a disulfide bond, a reduction step is necessary to expose the reactive thiol group.[][]
-
Activation of this compound: this compound itself is not directly reactive with thiols. It must first be activated, typically by creating a reactive intermediate such as a maleimide (B117702) derivative. This application note will focus on a common approach where a heterobifunctional crosslinker, such as a maleimide-NHS ester, is used to first react with one of the amines of cystamine (B1669676) (after Boc-deprotection of one end, or using a mono-Boc protected cystamine) to create a thiol-reactive this compound derivative. For the purpose of this protocol, we will assume the use of a commercially available or synthesized maleimide-activated this compound.
-
Conjugation: The thiol group on the protein reacts with the maleimide-activated this compound to form a stable thioether bond.[]
-
Characterization: The resulting protein conjugate is characterized to determine the efficiency of conjugation, the DAR, and the stability of the conjugate.[]
Experimental Protocols
Materials and Equipment
-
Protein with an accessible cysteine residue (e.g., antibody, enzyme)
-
This compound maleimide derivative
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[][]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent: N-acetylcysteine or free cysteine
-
Desalting columns (e.g., PD-10)
-
Analytical equipment: SDS-PAGE system, HPLC (hydrophobic interaction chromatography - HIC), Mass Spectrometer (e.g., ESI-MS)
Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)
This step is for proteins where the target cysteine is involved in a disulfide bond.
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).
-
Add the reducing agent to the protein solution. The molar ratio of reducing agent to protein will need to be optimized for each specific protein to ensure selective reduction of the target disulfide bond without denaturing the protein.[10] A starting point is a 10-fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with PBS. The reduced protein is now ready for conjugation.
Protocol 2: Conjugation of this compound to the Protein
-
Immediately after removing the reducing agent, add the maleimide-activated this compound to the reduced protein solution. The molar ratio of the this compound derivative to the protein should be optimized, but a 5 to 20-fold molar excess is a typical starting point.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM. Incubate for 20 minutes at room temperature.
-
Purify the conjugate from excess this compound and quenching reagent using a desalting column or size-exclusion chromatography.[]
Protocol 3: Characterization of the Protein-Boc-Cystamine Conjugate
1. SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, the reduced protein, and the final conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Under non-reducing conditions, a successful conjugation should result in a shift in the molecular weight of the protein corresponding to the mass of the attached this compound.
2. Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
HIC-HPLC can be used to determine the drug-to-antibody ratio (DAR). The addition of the relatively hydrophobic this compound will increase the retention time of the protein on the HIC column.
-
Proteins with different numbers of conjugated this compound molecules will separate into distinct peaks, allowing for the quantification of the different species (DAR0, DAR1, DAR2, etc.).
3. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the precise mass of the conjugate, thereby verifying the successful conjugation and the number of attached this compound molecules.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from the characterization of a model antibody (mAb) conjugated with this compound.
| Parameter | Unconjugated mAb | Reduced mAb | This compound Conjugate (Expected) |
| Apparent MW (Non-reducing SDS-PAGE) | ~150 kDa | ~150 kDa | >150 kDa (shift per conjugation) |
| Apparent MW (Reducing SDS-PAGE) | ~50 kDa (heavy chain), ~25 kDa (light chain) | ~50 kDa (heavy chain), ~25 kDa (light chain) | Shift in heavy or light chain depending on conjugation site |
| Average DAR (HIC-HPLC) | 0 | 0 | 1.8 - 2.2 |
| Mass (ESI-MS) | ~148,000 Da | ~148,000 Da | ~148,000 + (n * mass of this compound derivative) Da |
Visualizations
Caption: Experimental workflow for site-specific protein conjugation with this compound.
Caption: Chemical logic of this compound conjugation to a protein thiol.
Conclusion
The protocol described provides a robust framework for the site-specific conjugation of proteins using this compound. The resulting conjugate, with its cleavable disulfide linker and protected amine, offers a versatile platform for the development of advanced bioconjugates. The protected amine can be deprotected under acidic conditions to allow for the attachment of a second molecule, enabling the creation of dual-functionalized proteins. The disulfide bond provides a mechanism for payload release in a reducing environment, such as inside a cell, which is a key feature for applications like ADCs.[11] Successful implementation of this protocol requires careful optimization of reaction conditions and thorough characterization of the final product to ensure homogeneity, stability, and functionality.
References
- 3. susupport.com [susupport.com]
- 4. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Boc-Cystamine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical structural motifs in many biologically active peptides, contributing to their conformational stability and, consequently, their function. While the most common method for introducing disulfide bonds into synthetic peptides is the oxidation of two cysteine residues, alternative strategies exist for specific applications. This document provides detailed application notes and protocols for the use of Boc-cystamine as a tool to introduce a cleavable disulfide linkage, primarily for the purpose of creating peptide conjugates.
This compound, or mono-Boc-cystamine, is a bifunctional linker containing a disulfide bond. One amine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the other amine is free for conjugation. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems where a payload needs to be released under reducing conditions, such as those found within a cell.[1][2][3][4] The disulfide bond within the cystamine (B1669676) linker can be cleaved, releasing the conjugated molecule.[4]
This document will detail the application of this compound as a linker to form a disulfide bridge between a peptide and another molecule, and for context, will also briefly touch upon the conventional method of intramolecular disulfide bond formation through cysteine oxidation.
Application 1: Synthesis of a Peptide-Small Molecule Conjugate using this compound as a Cleavable Linker
This application describes the conjugation of a model peptide to a small molecule via a this compound linker. The workflow involves the initial reaction of the small molecule with this compound, followed by the deprotection of the Boc group and subsequent conjugation to the peptide.
Experimental Workflow
Caption: Workflow for peptide-small molecule conjugation using this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
NHS-activated small molecule
-
Peptide with a C-terminal activating group (e.g., NHS-ester)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and the NHS-activated small molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound-small molecule conjugate.
-
-
Boc Deprotection:
-
Dissolve the this compound-small molecule conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt of the cystamine-small molecule conjugate.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
-
Peptide Conjugation:
-
Dissolve the peptide with an activated C-terminus (1 equivalent) in PBS (pH 7.4).
-
Add the deprotected cystamine-small molecule conjugate (1.5 equivalents) to the peptide solution.
-
Gently agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by RP-HPLC.
-
-
Purification and Analysis:
-
Purify the crude peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize.
-
Characterize the final conjugate by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Expected Data and Analysis
| Step | Product | Expected Mass (Da) | Purity (by HPLC) | Yield (%) |
| 1 | This compound-Small Molecule | [Calculated Mass] | >95% | 85-95 |
| 2 | Cystamine-Small Molecule | [Calculated Mass] | >95% | 90-98 |
| 3 | Peptide-SS-Small Molecule | [Calculated Mass] | >70% (crude) | - |
| 4 | Purified Conjugate | [Calculated Mass] | >98% | 40-60 |
Application 2: On-Resin Formation of Intramolecular Disulfide Bonds in Peptides
For comparative purposes, this section outlines the more traditional method of forming an intramolecular disulfide bond within a peptide containing two cysteine residues during solid-phase peptide synthesis (SPPS). This method does not use this compound but is a fundamental technique for creating cyclic peptides.
Signaling Pathway Context
Disulfide-rich peptides, such as conotoxins and cyclotides, often act on ion channels or G-protein coupled receptors. The rigid structure conferred by the disulfide bonds is crucial for their high affinity and selectivity.
Caption: General signaling pathway of a disulfide-rich peptide.
Experimental Workflow for On-Resin Cyclization
References
Application of Boc-Protected Cysteine Derivatives in Protein Folding Studies: Trapping Misfolded Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein folding is crucial for understanding biological processes and the molecular basis of diseases associated with protein misfolding, such as Alzheimer's and Parkinson's disease. A key challenge in this field is the transient nature of folding intermediates and misfolded conformers, making them difficult to isolate and study. This document details an application utilizing Boc-protected cysteine derivatives to synthesize novel dipeptide modulators that can effectively trap these non-native protein forms.
While Boc-cystamine itself is a valuable reagent in various biochemical applications, this application note focuses on the use of Boc- and trityl-protected cysteine to synthesize cysteine-containing dipeptides. These dipeptides, when introduced into an oxidative protein folding reaction, accelerate disulfide bond formation but favor the stabilization of non-native isomers over the native, functional protein.[1][2][3] This provides a powerful tool for researchers to capture and analyze misfolded protein structures, offering insights into folding pathways and enabling the development of potential therapeutic strategies that target these species. The model proteins used in these foundational studies are Ribonuclease A (RNase A) and Bovine Pancreatic Trypsin Inhibitor (BPTI).[1]
Data Presentation
The following tables summarize the quantitative effects of the cysteine-dipeptide modulators, Cys-Dap and Cys-Tamp, on the oxidative folding of RNase A and BPTI, comparing them to control conditions.
Table 1: Effect of Cysteine-Dipeptide Modulators on the Oxidative Folding of RNase A
| Folding Additive | Reaction Time (min) | Yield of Native RNase A (%) | Yield of Non-native Isomers (%) |
| Cysteine/GSSG | 60 | ~55 | ~45 |
| Cys-Dap/GSSG | 60 | ~10 | ~90 |
| Cys-Tamp/GSSG | 60 | ~5 | ~95 |
Data extracted from studies on cysteine-based protein folding modulators.[1]
Table 2: Effect of Cysteine-Dipeptide Modulators on the Oxidative Folding of BPTI
| Folding Additive | Reaction Time (min) | Yield of Native BPTI (N) (%) | Yield of Reduced BPTI (R) (%) |
| None | 60 | 15 | 25 |
| Cysteine/GSSG | 5 | Not specified | < 5 |
| Cysteine/GSSG | 60 | 38 | 0 |
| Cys-Dap/GSSG | 5 | Not specified | < 5 |
| Cys-Dap/GSSG | 60 | 30 | 0 |
| Cys-Tamp/GSSG | 5 | Not specified | < 5 |
| Cys-Tamp/GSSG | 60 | 18 | 0 |
Data extracted from studies on cysteine-based protein folding modulators, highlighting the rapid consumption of the reduced form (R) and the final yield of the native form (N).[1]
Experimental Protocols
Protocol 1: Synthesis of Cysteine-Dipeptide Modulators (Cys-Dap)
This protocol describes the synthesis of Cys-Dap from Boc- and trityl-protected cysteine and Boc-protected (S)-diaminopropionic acid (Dap).
Materials:
-
Boc- and trityl-protected cysteine
-
Boc-protected (S)-diaminopropionic acid (Dap)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
DCM (Dichloromethane)
Procedure:
-
Coupling: Dissolve Boc- and trityl-protected cysteine in DMF. Add coupling reagents HATU and HOBt, followed by DIPEA. To this mixture, add Boc-protected (S)-diaminopropionic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting protected dipeptide by column chromatography.
-
Deprotection: Dissolve the purified protected dipeptide in a cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5).
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the TFA by rotary evaporation and precipitate the deprotected Cys-Dap product with cold diethyl ether.
-
Wash the precipitate and dry it under a vacuum.
-
Confirm the product identity and purity by mass spectrometry and HPLC.
Protocol 2: Oxidative Protein Folding Assay
This protocol details the procedure for studying the effect of cysteine-dipeptide modulators on the folding of a model protein like RNase A or BPTI.
Materials:
-
Reduced and denatured protein (e.g., RNase A, BPTI)
-
Folding Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Oxidized Glutathione (GSSG)
-
Folding modulators: Cysteine, Cys-Dap, Cys-Tamp
-
Quenching Solution: Acetic acid or other acidic solution to lower the pH and stop the reaction.
-
Reverse-phase HPLC system for analysis.
Procedure:
-
Preparation of Reduced Protein: Prepare the fully reduced and unfolded protein by dissolving the protein in a buffer containing a reducing agent (e.g., DTT) and a denaturant (e.g., Guanidine HCl), followed by purification to remove the denaturant and reducing agent.
-
Folding Reaction Setup:
-
Prepare the folding buffer with 1 mM GSSG.
-
Add the folding modulator (Cysteine, Cys-Dap, or Cys-Tamp) to the desired final concentration (e.g., 0.2 mM).
-
Initiate the folding reaction by diluting the reduced protein into the folding buffer to a final protein concentration of approximately 20-50 µM.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Time-Point Quenching: At various time points (e.g., 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the different protein species (e.g., reduced, native, misfolded isomers). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Data Analysis: Integrate the peak areas from the HPLC chromatograms to determine the percentage of each protein species at each time point.
Visualizations
Synthesis of Cysteine-Dipeptide Folding Modulator
Caption: Synthesis of the Cys-Dap folding modulator.
Experimental Workflow for Oxidative Folding Assay
Caption: Workflow for the protein folding assay.
Proposed Mechanism of Trapping Misfolded Intermediates
Caption: Trapping misfolded states via an off-pathway mechanism.
References
Application Notes and Protocols for Boc-Cystamine Bioconjugation to Thiol Groups on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-cystamine is a versatile reagent widely employed in bioconjugation, particularly for the modification of thiol groups on proteins. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a disulfide bond, makes it a valuable tool in drug development, protein engineering, and various research applications. The disulfide bond allows for a reversible linkage to cysteine residues through thiol-disulfide exchange, which can be cleaved under reducing conditions. This property is particularly useful for applications such as the development of cleavable antibody-drug conjugates (ADCs). The Boc protecting group provides a handle for further functionalization after the initial conjugation.
This document provides detailed application notes and protocols for the bioconjugation of this compound to protein thiol groups, covering the entire workflow from protein preparation to the characterization of the final conjugate.
Principle of Bioconjugation
The bioconjugation of this compound to a protein's thiol group proceeds via a thiol-disulfide exchange reaction. The disulfide bond in this compound reacts with a free sulfhydryl group (-SH) of a cysteine residue on the protein. This results in the formation of a new disulfide bond between the protein and one of the sulfur atoms of the original cystamine (B1669676) molecule, releasing the other as a thiol. The reaction is typically carried out in a buffered solution at a slightly basic pH to facilitate the deprotonation of the protein's thiol group, which increases its nucleophilicity.
Quantitative Data Summary
The efficiency of this compound bioconjugation is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes.
Table 1: Recommended Reaction Parameters for this compound Bioconjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:Protein Thiol) | 10:1 to 50:1 | A molar excess of this compound is used to drive the reaction towards completion. The optimal ratio should be determined empirically for each specific protein. |
| pH | 7.0 - 8.5 | A slightly basic pH promotes the formation of the more reactive thiolate anion on the protein's cysteine residues. |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction can be performed at room temperature for convenience, or at 4°C to minimize potential protein degradation over longer incubation times. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored to determine the optimal time. Longer incubation times may be necessary for less accessible thiol groups. |
| Protein Concentration | 1 - 10 mg/mL | The optimal concentration may vary depending on the protein's solubility and stability. |
| Buffer | Phosphate-Buffered Saline (PBS), Tris buffer, HEPES buffer | The buffer should be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). |
Table 2: Typical Conjugation Efficiency and Characterization Data
| Parameter | Typical Value/Method |
| Conjugation Efficiency | 70 - 95% |
| Degree of Labeling (DOL) | 1 - 4 |
| Characterization Techniques | SDS-PAGE, Mass Spectrometry (ESI-MS or MALDI-TOF), HPLC (Size-Exclusion, Reverse-Phase) |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds within the protein.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM) or Dithiothreitol (DTT) solution (100 mM)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
To the protein solution, add a 10- to 20-fold molar excess of TCEP or DTT.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with the reaction buffer for the subsequent conjugation step.
Protocol 2: this compound Conjugation to Protein Thiols
Materials:
-
Reduced and desalted protein solution (from Protocol 1) or a protein with free thiols (1-10 mg/mL in reaction buffer)
-
This compound solution (10-50 mM in a compatible solvent like DMSO or DMF)
-
Reaction Buffer (e.g., PBS, pH 7.5)
Procedure:
-
Add the this compound solution to the protein solution to achieve the desired molar ratio (e.g., 20:1). The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
To monitor the reaction progress, a small aliquot can be taken at different time points and analyzed by SDS-PAGE or mass spectrometry.
Protocol 3: Purification of the this compound-Protein Conjugate
Materials:
-
Reaction mixture from Protocol 2
-
Size-Exclusion Chromatography (SEC) system
-
SEC column suitable for the molecular weight of the protein
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes to remove any precipitated protein.[1]
-
Load the supernatant onto the SEC column pre-equilibrated with the purification buffer.[2][3][4][5]
-
Elute the conjugate with the purification buffer. The protein conjugate will elute first, separated from the smaller, unreacted this compound and other low-molecular-weight byproducts.[2][3][4][5]
-
Collect the fractions corresponding to the protein conjugate peak.
-
Pool the relevant fractions and concentrate if necessary using a centrifugal filter device.
Protocol 4: Characterization of the this compound-Protein Conjugate
A. SDS-PAGE Analysis:
-
Run the purified conjugate on an SDS-PAGE gel alongside the unmodified protein.
-
A slight increase in the molecular weight of the conjugated protein compared to the unmodified protein should be observed, indicating successful conjugation.
B. Mass Spectrometry (MS) Analysis:
-
Analyze the purified conjugate by ESI-MS or MALDI-TOF MS to determine the exact mass of the conjugate.[6][7][8][9]
-
The mass increase corresponds to the number of this compound molecules attached to the protein, allowing for the determination of the Degree of Labeling (DOL). The mass of a single this compound modification is approximately 251.4 Da.
C. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Analyze the purified conjugate by SEC-HPLC or RP-HPLC to assess its purity and homogeneity.[10]
-
SEC-HPLC can confirm the removal of low-molecular-weight impurities and detect any aggregation of the conjugate.[3][4][5]
-
RP-HPLC can be used to separate different species of the conjugate with varying degrees of labeling.
Protocol 5: Cleavage of the Disulfide Linker (Optional)
Materials:
-
This compound-protein conjugate solution
-
Reducing agent solution (e.g., 50 mM DTT or TCEP)
Procedure:
-
Add a sufficient amount of the reducing agent to the conjugate solution.
-
Incubate at room temperature for 1-2 hours.
-
The cleavage can be confirmed by MS analysis, which will show a decrease in the molecular weight of the protein corresponding to the loss of the Boc-cysteamine moiety.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Use of this compound as a probe in redox signaling.
References
- 1. US20210346513A1 - Method of conjugation of cys-mabs - Google Patents [patents.google.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide for Boc Deprotection of Cystamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the deprotection of N,N'-di-Boc-cystamine to yield cystamine (B1669676), typically isolated as its dihydrochloride (B599025) salt. The protocols outlined below are based on established acidic deprotection methodologies, offering options for using either trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This guide is intended to assist researchers in chemistry, biochemistry, and pharmaceutical development in efficiently and effectively performing this common synthetic transformation.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] Cystamine, a disulfide-containing diamine, is a valuable building block in various research and development areas, including drug delivery and materials science. The deprotection of N,N'-di-Boc-cystamine is a critical step in synthesizing cystamine-containing conjugates and materials. The most common methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butyl cation.[1][2] The resulting cystamine is typically isolated as a stable salt, such as the dihydrochloride.
Reaction Mechanism and Workflow
The acidic deprotection of N,N'-di-Boc-cystamine proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to yield the free amine. In the presence of excess acid, the resulting amine is protonated to form the corresponding salt.
Below is a diagram illustrating the general experimental workflow for the Boc deprotection of cystamine.
Caption: Experimental workflow for the Boc deprotection of cystamine.
Experimental Protocols
Two common and effective protocols for the Boc deprotection of N,N'-di-Boc-cystamine are provided below. The choice of method may depend on the availability of reagents, the desired scale, and the required purity of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
This protocol is a widely used method for Boc deprotection and is generally high-yielding.
Materials:
-
N,N'-di-Boc-cystamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve N,N'-di-Boc-cystamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v concentration in DCM).[3] The reaction is typically exothermic, so the addition may be done at 0 °C for larger scale reactions.
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) or DCM.
-
The resulting residue is the cystamine bis(trifluoroacetate) salt. To obtain the free amine or convert to the hydrochloride salt, a subsequent work-up is necessary. For isolation as the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol (B129727) and treated with a solution of HCl in a suitable solvent (e.g., dioxane or diethyl ether), followed by precipitation.
-
Alternatively, for many applications, the crude TFA salt can be used directly in the next step after thorough drying.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is a common alternative to TFA and often yields the desired hydrochloride salt directly, which can simplify purification.
Materials:
-
N,N'-di-Boc-cystamine
-
4M HCl in 1,4-dioxane (B91453) (or a solution of HCl in methanol)
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Suspend or dissolve N,N'-di-Boc-cystamine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.[2] Methanol can be used as a co-solvent to aid solubility.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS. The product, cystamine dihydrochloride, will often precipitate from the reaction mixture as a white solid.
-
Once the reaction is complete, the precipitate can be collected by filtration.
-
Wash the solid with diethyl ether to remove any organic impurities.
-
Dry the resulting white solid under vacuum to yield pure cystamine dihydrochloride.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt, which can then be triturated with diethyl ether to induce solidification and remove impurities.
Data Presentation
The following table summarizes typical quantitative data for the Boc deprotection of amines, providing a basis for expected outcomes. Specific yields for the deprotection of N,N'-di-Boc-cystamine are often high, in line with these examples.
| Reagent/Solvent | Substrate | Reaction Time | Yield (%) | Purity | Reference |
| TFA/DCM (1:1) | General Boc-amines | 1-4 h | >90 | High | [3] |
| 4M HCl/Dioxane | General Boc-amines | 0.5-4 h | >90 | High | [2] |
| TFA/DCM (25%) | Boc-protected amine | 2 h | 60 | Not specified | [3] |
| TFA/DCM | Boc-protected amine | 18 h | 87 | Not specified | [3] |
| Not specified | N,N'-di-Boc-cystamine | Not specified | 99.6 (for synthesis) | High | [4] |
Signaling Pathway and Logical Relationships
The deprotection of N,N'-di-Boc-cystamine is a key step in making the amine functionalities available for subsequent reactions, such as conjugation to other molecules or polymers. The disulfide bond within the cystamine moiety is a crucial functional group that can be cleaved under reducing conditions, a property often exploited in drug delivery systems for triggered release.
Caption: Logical relationship of Boc deprotection of cystamine and its subsequent use.
Conclusion
The Boc deprotection of N,N'-di-Boc-cystamine is a straightforward and high-yielding reaction that can be readily achieved using standard laboratory procedures with either TFA or HCl. The choice of the deprotection agent can be tailored to the specific requirements of the subsequent synthetic steps. The resulting cystamine dihydrochloride is a stable and versatile building block for a wide range of applications in scientific research and drug development. The integrity of the disulfide bond is generally maintained under the acidic conditions used for Boc deprotection, making this a reliable method for accessing this important functionalized diamine.
References
Application Notes and Protocols: Incorporating Boc-Cystamine into Diagnostic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cystamine is a versatile reagent widely employed in the development of diagnostic probes, particularly those designed to detect and quantify biologically relevant thiols such as glutathione (B108866) (GSH), cysteine (Cys), and hydrogen sulfide (B99878) (H₂S). Its core structure features a disulfide bond that can be selectively cleaved by these analytes, a property that is harnessed to trigger a detectable signal, most commonly fluorescence. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-specific conjugation to fluorophores and other molecular scaffolds.
These application notes provide a comprehensive overview of the principles, synthesis, and application of this compound-based diagnostic probes. Detailed protocols for the synthesis of a model probe, its characterization, and its use in live cell imaging are presented to guide researchers in this field.
Principle of Detection
The diagnostic utility of this compound probes hinges on the thiol-disulfide exchange reaction. In the reducing intracellular environment, elevated concentrations of thiols like glutathione readily attack the disulfide bond of the this compound linker.[][2] This cleavage event separates a fluorophore from a quenching moiety or induces a conformational change that restores the fluorophore's emission, leading to a "turn-on" fluorescent signal. The intensity of the fluorescence is proportional to the concentration of the target analyte, enabling quantitative measurements.[3]
Signaling Pathway: Glutathione-Mediated Disulfide Bond Cleavage
The primary signaling pathway exploited by this compound-based probes is the cellular redox maintenance system, in which glutathione plays a central role. Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state, with the GSH/GSSG ratio being a key indicator of cellular redox balance.[4] The high intracellular concentration of GSH (in the millimolar range) drives the reduction of disulfide bonds in probes that have entered the cell.[]
References
- 2. The role of glutathione in disulphide bond formation and endoplasmic‐reticulum‐generated oxidative stress | EMBO Reports [link.springer.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Cystamine: A Versatile Tool for Advancing Chemical Biology Research
Introduction
Boc-Cystamine, a mono-BOC-protected derivative of cystamine (B1669676), has emerged as a pivotal tool in the field of chemical biology. Its unique structure, featuring a cleavable disulfide bond and a protected amine group, offers researchers a versatile handle for a myriad of applications, ranging from the targeted delivery of therapeutics to the intricate study of protein structure and function. The disulfide bond provides a bioreducible linkage, stable in the extracellular environment but readily cleaved in the reducing intracellular milieu, making it an ideal component for drug delivery systems. The Boc protecting group allows for selective deprotection and subsequent conjugation, enabling the precise assembly of complex biomolecular architectures. This application note provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in its effective utilization.
Key Applications
This compound's utility spans several key areas of chemical biology research:
-
Antibody-Drug Conjugates (ADCs): As a cleavable linker, this compound is instrumental in the synthesis of ADCs. It facilitates the attachment of potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells and minimizing off-target toxicity.[1][2]
-
Protein Modification and Bioconjugation: The free amine group, after deprotection, can be reacted with various functionalities, allowing for the site-specific modification of proteins. This is particularly useful for introducing probes, labels, or other molecules to study protein function, localization, and interactions.[][4]
-
Drug Delivery Systems: Beyond ADCs, this compound can be incorporated into other drug delivery platforms, such as nanoparticles and polymers, to create stimuli-responsive systems that release their cargo in response to the reducing environment of the cell.
-
Probing Redox Biology: The disulfide bond of this compound serves as a handle to investigate cellular redox processes. Its cleavage can be monitored to assess the reducing potential of different cellular compartments.
-
Synthesis of Crosslinking Reagents: this compound is a valuable building block for the synthesis of more complex chemical tools, including cleavable photo-crosslinkers used to study protein-protein and protein-nucleic acid interactions.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₂₀N₂O₂S₂ |
| Molar Mass | 252.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) |
| CAS Number | 485800-26-8 |
Table 2: Comparative Stability of Disulfide Linkers in Human Plasma
| Linker Type | Half-life (t₁/₂) | Key Features |
| Unsubstituted Disulfide | Prone to rapid cleavage | High susceptibility to thiol-disulfide exchange. |
| Sterically Hindered Disulfide (e.g., with methyl groups) | > 230 days | Increased stability due to steric hindrance around the disulfide bond, reducing premature drug release.[6] |
| This compound based linker | Generally stable in circulation | Cleavage is triggered by the high glutathione (B108866) concentration inside cells.[7] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC₅₀ (nM) | Reference |
| Protease-Sensitive (Val-Cit) | MMAE | HER2+ | 14.3 | [6] |
| pH-Sensitive (Hydrazone) | Doxorubicin | Various | Variable | [6] |
| Glutathione-Sensitive (Disulfide) | DM4 | HER2+ | Data varies with specific linker and payload | [7] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [6] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, and cell line used. This table provides a general comparison.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of this compound).
-
Add an excess of TFA (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected cystamine product.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Deprotected Cystamine using EDC/NHS Chemistry
This protocol outlines the formation of a stable amide bond between a drug molecule with a carboxylic acid group and the free amine of deprotected cystamine.
Materials:
-
Deprotected cystamine (from Protocol 1)
-
Carboxylic acid-containing drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or MES buffer pH 6.0 for the activation step)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester. For a two-step procedure, it is recommended to perform this activation in MES buffer at pH 6.0.[8][9]
-
Conjugation to Deprotected Cystamine: a. Dissolve the deprotected cystamine in the reaction buffer (e.g., PBS pH 7.2-7.5). b. Add the activated drug solution to the cystamine solution. c. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: a. Purify the resulting drug-cystamine conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.
Protocol 3: Conjugation of a Drug-Cystamine Linker to a Reduced Antibody
This protocol describes the attachment of the drug-linker construct to a monoclonal antibody via disulfide exchange with the antibody's reduced interchain disulfide bonds.
Materials:
-
Drug-cystamine conjugate (from Protocol 2)
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS pH 7.4 containing EDTA)
-
Purification system (e.g., size exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Reduction: a. Dissolve the mAb in the reaction buffer. b. Add a 10-50 fold molar excess of TCEP or DTT to the antibody solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1] d. If using DTT, remove the excess reducing agent using a desalting column. TCEP does not require removal.
-
Conjugation: a. Add the drug-cystamine conjugate to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of the linker). b. Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle agitation.
-
Purification: a. Purify the resulting ADC using SEC or protein A chromatography to remove excess drug-linker and any aggregates.
-
Characterization: a. Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).
Visualizations
Caption: Mechanism of action of an ADC with a disulfide linker.
Caption: Workflow for ADC synthesis using this compound.
Caption: Glutathione redox cycle and disulfide linker cleavage.
Conclusion
This compound is a powerful and versatile reagent in the chemical biologist's toolbox. Its cleavable disulfide bond and orthogonally protected amine group provide a robust platform for the development of sophisticated bioconjugates and drug delivery systems. The protocols and data presented herein offer a starting point for researchers to harness the full potential of this compound in their own investigations. As our understanding of cellular processes deepens, the applications for such intelligent molecular tools will undoubtedly continue to expand, paving the way for new discoveries and therapeutic innovations.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Cystamine Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting incomplete Boc-Cystamine conjugation reactions. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific experimental issues.
FAQs: Understanding the Fundamentals
Q1: What is the primary role of this compound in bioconjugation?
A1: this compound serves as a cleavable linker, primarily used in the synthesis of antibody-drug conjugates (ADCs) and other biomolecule conjugates.[1] It introduces a disulfide bond into the linker structure, which is stable in systemic circulation but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. This allows for the controlled release of a payload (e.g., a cytotoxic drug) at the target site.[2] The Boc (tert-butyloxycarbonyl) group protects a primary amine, which can be deprotected in a subsequent step to allow for further modification or to modulate the linker's properties.[3]
Q2: What are the critical steps in a typical this compound conjugation workflow?
A2: A standard workflow involves several key stages:
-
Antibody/Protein Preparation: This often requires the reduction of native interchain disulfide bonds on an antibody (e.g., an IgG1) to generate free, reactive cysteine thiol (–SH) groups.[][]
-
Conjugation Reaction: The prepared protein is mixed with the this compound linker, which has been activated with a thiol-reactive group (e.g., maleimide), under optimized reaction conditions (pH, temperature, time).[][]
-
Boc Group Deprotection: The Boc protecting group is removed, typically using a strong acid like trifluoroacetic acid (TFA), to expose the primary amine.[6][7]
-
Purification and Analysis: The final conjugate is purified to remove unreacted reagents and byproducts using methods like gel filtration or chromatography.[] The product is then analyzed using techniques such as Mass Spectrometry and HPLC to confirm the drug-to-antibody ratio (DAR) and purity.[][]
Q3: Why is the Boc protecting group necessary on the cystamine (B1669676) linker?
A3: The Boc group serves to temporarily block the reactivity of the primary amine on the cystamine molecule.[3] This is crucial for preventing unwanted side reactions during the initial conjugation step where a thiol-reactive group is being coupled to a cysteine residue on a protein. By protecting the amine, it ensures that the linker's reactivity is directed specifically towards the intended functional groups. Once the primary conjugation is complete, the Boc group can be cleanly removed under acidic conditions to reveal the amine for subsequent applications.[7][9]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Conjugation Yield
Q: My conjugation reaction is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
A: Low conjugation yield is a common issue that can stem from several factors related to the protein, reagents, or reaction conditions.[]
-
Possible Cause 1: Inactive or Re-oxidized Cysteine Thiols The free thiol groups on your protein's cysteine residues are highly susceptible to oxidation, which can lead to the reformation of disulfide bonds (dimers or oligomers) and render them unavailable for conjugation.[6] Additionally, cysteine residues in antibodies produced in mammalian cell culture may be "capped" with glutathione, blocking the reaction site.[11]
Solution:
-
Ensure your reducing agent (e.g., TCEP, DTT) is fresh and used at an appropriate concentration to fully reduce the target disulfide bonds.
-
Perform the conjugation reaction immediately after the reduction step.
-
Work under anaerobic (oxygen-free) conditions by purging buffers and reaction vessels with nitrogen or argon gas to minimize re-oxidation.
-
-
Possible Cause 2: Suboptimal Reaction pH The efficiency of many thiol-reactive chemistries, such as maleimide-thiol reactions, is highly pH-dependent. The cysteine thiol group (–SH) must be deprotonated to the more nucleophilic thiolate anion (–S⁻) to react efficiently.[]
Solution:
-
Optimize the pH of your reaction buffer. For maleimide-based conjugations, a pH range of 6.5-7.5 is typically recommended to balance reactivity with minimizing side reactions with other nucleophiles like lysines.[]
-
Verify the pH of all buffers immediately before use.
-
-
Possible Cause 3: Incorrect Molar Ratio or Reagent Purity An insufficient amount of the this compound linker or degraded reagents can lead to an incomplete reaction.[]
Solution:
-
Increase the molar excess of the linker-payload relative to the protein. A 5 to 20-fold excess is a common starting point.
-
Confirm the purity and integrity of your this compound linker and other reagents. If possible, analyze by NMR or Mass Spectrometry.
-
Store reagents under the recommended conditions to prevent degradation.
-
-
Possible Cause 4: Steric Hindrance The conjugation site on the protein may be sterically hindered, preventing the linker from accessing the cysteine residue.[13]
Solution:
-
Consider using a linker with a longer spacer arm (e.g., a PEG spacer) to overcome steric hindrance.
-
If using engineered cysteine sites, re-evaluate the mutation location to ensure it is in an accessible region of the protein.[]
-
Problem 2: Incomplete Removal of the Boc Protecting Group
Q: I am observing incomplete deprotection of the Boc group after acid treatment. What should I do?
A: Incomplete Boc deprotection is often due to insufficient acid strength, inadequate reaction time, or side reactions involving the carbocation generated during cleavage.[6]
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time The cleavage of the Boc group is an acid-catalyzed hydrolysis reaction.[7] If the acid is too dilute or the reaction time is too short, the reaction may not go to completion.[6]
Solution:
-
Increase the concentration of Trifluoroacetic acid (TFA). A solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is often effective.[7][13]
-
Extend the reaction time and monitor the progress periodically (e.g., every 30-60 minutes) using HPLC or Mass Spectrometry until the starting material is fully consumed.[6]
-
-
Possible Cause 2: Scavenging of Reactive Cations Boc deprotection generates a reactive tert-butyl cation.[6][9] This cation can re-attach to nucleophilic residues on the protein, particularly the free thiol of cysteine (leading to S-tert-butylation), effectively reversing the deprotection or causing unwanted side products.[6][9]
Solution:
-
Incorporate "scavengers" into your cleavage cocktail. Scavengers are reagents that trap the reactive carbocations.[6] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing hydrolysis of the maleimide (B117702) group and reactions with amines.[] |
| Temperature | 4 - 25 °C | Lower temperatures can help minimize side reactions and protein degradation. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by HPLC or other analytical methods.[13] |
| Molar Excess of Linker | 5 - 20 equivalents | The optimal ratio depends on the specific antibody and linker and should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can accelerate the reaction but may increase aggregation risk. |
Table 2: Common Scavengers for Boc Deprotection Cocktails
| Scavenger | Typical Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Traps tert-butyl and other carbocations generated from protecting groups.[6] |
| Water | 2.5 - 5% (v/v) | Acts as a scavenger and can help with the solubility of the peptide/protein.[6] |
| Dithiothreitol (DTT) | 1 - 2.5% (w/v) | Can be used to scavenge cations and prevent re-attachment to cysteine thiols. |
Experimental Protocols
Protocol 1: General Method for Antibody Disulfide Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) from a freshly prepared stock solution.
-
Incubate the reaction at 37°C for 90 minutes.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.0, containing 1 mM EDTA).
-
Proceed immediately to the conjugation step.
Protocol 2: General Method for Boc Deprotection
-
Lyophilize or evaporate the solvent from the Boc-protected conjugate.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS.[6]
-
Add the cold cleavage cocktail to the dried conjugate and incubate at room temperature for 2-4 hours.[6]
-
Monitor the reaction by taking a small aliquot, precipitating the product with cold diethyl ether, and analyzing by HPLC.[6]
-
Once complete, remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
Wash the resulting pellet with cold ether two more times to remove residual acid and scavengers.[6]
-
Dry the final product under vacuum.
Visual Guides
Caption: Reaction pathway for this compound conjugation and deprotection.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logic diagram for Boc deprotection issues and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 485800-26-8 | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. JP2020529986A - Cysteine-MAB conjugation method - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-Cystamine Linker Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of Boc-Cystamine linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It contains a disulfide bond that can be selectively cleaved under reducing conditions, allowing for the controlled release of a cytotoxic payload from an antibody.[2][] The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine functionality.
Q2: What is the mechanism of cleavage for a this compound linker?
A2: The cleavage of a this compound linker primarily involves the reduction of its disulfide bond (-S-S-) to two free thiol groups (-SH). This is typically achieved using a reducing agent. In the cellular environment, this cleavage can be triggered by the high concentration of glutathione (B108866) in the cytosol.[][4] For in vitro applications, common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are used.[5][6]
Q3: What are the common reducing agents used for cleaving the disulfide bond in this compound linkers?
A3: The most common reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[5][6] Both are effective at reducing disulfide bonds, but they have different properties that make them suitable for different applications.[6]
Q4: When should I choose TCEP over DTT?
A4: TCEP is often preferred because it is odorless, more stable, and effective over a broader pH range (1.5-8.5).[7][8] Unlike DTT, TCEP is not a thiol-containing reagent, so it does not need to be removed before subsequent reactions with sulfhydryl-reactive crosslinkers, such as maleimides.[5][9] TCEP is also more resistant to air oxidation.[6][9]
Q5: When might DTT be a suitable choice?
A5: DTT is a powerful reducing agent, but its reducing power is optimal at pH values greater than 7.[7] It has a strong, unpleasant odor and is less stable in solution compared to TCEP.[6] DTT may be a cost-effective option when a thiol-free environment for subsequent steps is not required.
Q6: What is the role of the Boc protecting group and when is it removed?
A6: The Boc group protects the amine during synthesis and conjugation. It is typically removed using a strong acid like trifluoroacetic acid (TFA).[10][11] This deprotection step is separate from the disulfide bond cleavage. Incomplete removal of the Boc group can be caused by insufficient acid concentration or reaction time.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Disulfide Cleavage | 1. Insufficient Reducing Agent: The molar excess of the reducing agent is too low. | - Increase the molar excess of the reducing agent (e.g., start with a 10-100 fold molar excess of TCEP).[14] |
| 2. Suboptimal pH: The pH of the reaction buffer is not optimal for the chosen reducing agent. | - For DTT, ensure the pH is >7.[7] - TCEP is effective over a wider pH range (1.5-8.5), but check for optimal conditions for your specific substrate.[7][8] | |
| 3. Short Reaction Time: The incubation time is not long enough for the reaction to go to completion. | - Increase the incubation time and monitor the reaction progress using HPLC or mass spectrometry. Reductions with TCEP can be very fast, often less than 5 minutes at room temperature.[8][9] | |
| 4. Inaccessible Disulfide Bond: The disulfide bond is sterically hindered within the molecule. | - Consider denaturing the protein under non-reducing conditions before adding the reducing agent. - Increase the reaction temperature, but be mindful of protein stability. | |
| Low Conjugation Yield After Cleavage | 1. Re-oxidation of Thiols: The newly formed free thiols have re-oxidized to form disulfide bonds. | - Perform the subsequent conjugation step immediately after cleavage. - Ensure the reaction is performed in a degassed buffer to minimize oxygen exposure. |
| 2. Hydrolyzed Maleimide (B117702) Linker (if used): The maleimide group for the subsequent conjugation step has been hydrolyzed. | - Control the pH; maleimides are more stable at pH 6.5-7.5 and can hydrolyze at higher pH values.[14] | |
| Side Reactions Observed | 1. Thiol Exchange (Retro-Michael Reaction): If a maleimide conjugate is formed, it can be reversible in a thiol-rich environment.[14] | - After conjugation, consider inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable product.[14] |
| 2. Incomplete Boc Deprotection: If the Boc group is not fully removed prior to a subsequent reaction, it can lead to a heterogeneous product mixture. | - Increase the TFA concentration or the deprotection time.[12] - Use scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail to prevent re-attachment of protecting groups.[12] |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Cleavage
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Effective pH Range | 1.5 - 8.5[7][8] | > 7.0[7] |
| Stability | More stable, resistant to air oxidation.[6][8] | Less stable, sensitive to oxidation.[6] |
| Odor | Odorless.[6] | Strong, unpleasant sulfur smell.[7] |
| Reaction Time | Typically < 5 minutes at room temperature.[5][9] | Variable, may require longer incubation. |
| Need for Removal | Not required before sulfhydryl-reactive labeling.[5][8] | Should be removed before subsequent thiol-reactive steps.[7] |
| Interferences | Charged in solution, not suitable for isoelectric focusing. Unstable in phosphate (B84403) buffers at neutral pH.[5][7] | Can interfere with subsequent thiol labeling reactions.[5] |
Table 2: General this compound Cleavage Conditions
| Parameter | Recommended Condition | Notes |
| Reducing Agent | TCEP | Preferred for its stability and broad pH range. |
| Concentration | 5 - 50 mM[5] | A 10-100 fold molar excess over the disulfide is a good starting point.[14] |
| Temperature | Room Temperature | Higher temperatures may be needed for hindered disulfides but can risk protein denaturation. |
| Reaction Time | 5 - 30 minutes | Monitor by HPLC or mass spectrometry for completion.[12] |
| Buffer | PBS, MES, HEPES | Avoid phosphate buffers if using TCEP at neutral pH for extended periods.[7] |
| pH | 6.5 - 7.5 | Optimal for subsequent maleimide conjugation.[14] |
Experimental Protocols
Protocol 1: General Cleavage of this compound Linker using TCEP
-
Prepare the Sample: Dissolve the this compound-containing conjugate in a suitable degassed buffer (e.g., PBS, pH 7.2).
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).
-
Initiate Reduction: Add TCEP to the conjugate solution to a final concentration of 20-50 mM. A 10-50 fold molar excess of TCEP over the disulfide is recommended.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature.
-
Proceed to Next Step: The reduced product can often be used directly in a subsequent step, such as maleimide conjugation, without the need to remove the TCEP.[5] If removal is necessary, use a desalting column.
Protocol 2: Monitoring Cleavage by HPLC-MS
-
Set up the Reaction: Prepare the cleavage reaction as described in Protocol 1.
-
Take Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take a small aliquot of the reaction mixture.
-
Quench the Reaction (Optional): If necessary, quench the reaction in the aliquot, for example, by acidification.
-
Analyze by HPLC-MS: Analyze the aliquot by reverse-phase HPLC coupled to a mass spectrometer.
-
Evaluate Data: Monitor the disappearance of the starting material's mass peak and the appearance of the cleaved product's mass peak to determine the reaction's completion.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 485800-26-8 | BroadPharm [broadpharm.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. nbinno.com [nbinno.com]
- 7. agscientific.com [agscientific.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
preventing side reactions with Boc-Cystamine in peptide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Cystamine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in peptide synthesis?
This compound, or Boc-Cys-NH-CH2-CH2-S-S-CH2-CH2-NH-Boc, is a symmetrical disulfide molecule where each amino group is protected by a tert-butyloxycarbonyl (Boc) group. It is used as a building block in peptide synthesis to introduce a stable, pre-formed disulfide bridge into a peptide sequence. This is particularly useful for creating cyclic peptides, introducing structural constraints, or for applications in drug delivery where the disulfide bond can be cleaved under reducing conditions.
Q2: What are the most common side reactions encountered when using this compound?
The primary side reactions when using this compound are:
-
Disulfide Scrambling (Thiol-Disulfide Exchange): If the growing peptide on the resin contains a free (unprotected) cysteine thiol group, this thiol can attack one of the sulfur atoms of the incoming this compound. This leads to the formation of a mixed disulfide, effectively "scrambling" the desired disulfide bond and potentially terminating chain elongation or leading to complex mixtures.
-
S-alkylation during Deprotection: During the final cleavage from the resin and removal of side-chain protecting groups with strong acids like Trifluoroacetic Acid (TFA), the tert-butyl cation (tBu+) generated from the Boc groups and other tBu-based protecting groups can alkylate the sulfur atoms of the cystamine (B1669676) moiety.[1] This results in undesired, irreversibly modified byproducts.
-
Incomplete Coupling: Due to its structure, this compound may present steric hindrance, potentially leading to incomplete coupling to the N-terminus of the growing peptide chain. This results in deletion sequences in the final product.
Q3: How can I prevent disulfide scrambling when introducing this compound?
To prevent disulfide scrambling, it is crucial to ensure that no free thiol groups are present on the resin-bound peptide when this compound is being coupled. This can be achieved through an orthogonal protection strategy. Any cysteine residues already in the sequence should be protected with a group that is stable to the coupling conditions, such as Acetamidomethyl (Acm) or Trityl (Trt).
Q4: Which scavengers are recommended during the final cleavage to protect the cystamine disulfide bond?
During TFA-mediated cleavage, reactive carbocations are generated that can harm sensitive residues.[1] The use of a scavenger cocktail is essential. For peptides containing a cystamine-derived disulfide, a combination of scavengers is recommended to protect against S-alkylation and other side reactions.
Troubleshooting Guides
Problem 1: Mass spectrometry of the crude product shows a mass corresponding to the peptide plus a fragment of this compound, but not the full addition.
-
Possible Cause: Disulfide scrambling. A free thiol on your peptide likely attacked the incoming this compound, leading to the formation of a mixed disulfide and premature termination.
-
Solution:
-
Verify Protection Strategy: Ensure all cysteine residues in your sequence are properly protected with a stable protecting group (e.g., Acm, Trt) before the this compound coupling step.
-
Capping: After the coupling step preceding the introduction of this compound, consider a capping step with acetic anhydride (B1165640) to block any unreacted amino groups. This prevents any chains with free thiols that failed to couple from reacting.
-
Problem 2: HPLC analysis of the crude product shows multiple peaks, and mass analysis indicates the presence of species with +56 Da adducts.
-
Possible Cause: S-alkylation. The mass increase of +56 Da corresponds to the addition of a tert-butyl group to the disulfide bridge. This occurs during the final TFA cleavage due to insufficient scavenging of tert-butyl cations.
-
Solution:
-
Optimize Scavenger Cocktail: Enhance your cleavage cocktail to more effectively trap carbocations. Increase the concentration of scavengers or use a more robust mixture.
-
Two-Step Cleavage: For particularly sensitive sequences, a two-step cleavage protocol can be beneficial. First, use a milder TFA concentration to remove the most labile protecting groups, followed by a stronger TFA cocktail with a robust scavenger mixture.
-
Data Presentation
Table 1: Comparative Efficacy of Scavenger Cocktails in Preventing Side Reactions
This table summarizes the performance of various scavenger cocktails in preventing common side reactions during the cleavage of a model peptide containing a Cys(Trt) residue. While not specific to this compound, the data provides a strong indication of scavenger effectiveness for protecting sulfur-containing residues.[1]
| Scavenger Cocktail (Composition) | Target Peptide Purity (%) | Major Side Product(s) | % Side Product |
| 95% TFA / 5% H₂O | 85 | Trt-adduct | 12 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 94 | Minor unidentified | < 3 |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 97 | Minimal | < 1 |
| Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT) | >98 | Not detected | < 0.5 |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data is illustrative and based on model peptides.
Experimental Protocols
Protocol 1: Coupling of this compound in Boc-SPPS
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support (e.g., Merrifield resin).
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM), then wash with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin-bound peptide's N-terminal amine with 10% Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash again with DMF (3x).
-
Activation of this compound: In a separate vessel, pre-activate a 3-fold molar excess of this compound with a 2.9-fold molar excess of HBTU and a 6-fold molar excess of DIEA in DMF for 2-3 minutes.
-
Coupling: Add the activated this compound solution to the resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol uses a scavenger cocktail designed to protect the cystamine disulfide bond.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Immediately before use, prepare "Reagent K" cleavage cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).
Visualizations
References
Technical Support Center: Purification of Boc-Cystamine Labeled Proteins
Welcome to the technical support center for the purification of Boc-Cystamine labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental workflow.
Troubleshooting Guide
Protein labeling and purification can present several challenges, from low yield to product instability. This guide addresses specific issues you might encounter when working with this compound labeled proteins.
Table 1: Common Problems and Solutions in the Purification of this compound Labeled Proteins
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incomplete Boc Deprotection: The primary amine of cystamine (B1669676) is not available for conjugation. 2. Suboptimal pH for Conjugation: The pH of the reaction buffer is not optimal for the chosen cross-linking chemistry (e.g., NHS-ester reaction). 3. Hydrolysis of Activated Linker: The amine-reactive moiety on the protein (e.g., NHS-ester) has hydrolyzed before reacting with this compound. | 1. Optimize Deprotection: Ensure complete removal of the Boc group using appropriate acidic conditions (e.g., 20-50% TFA in DCM for 1-2 hours). Use scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.[1] Monitor completion by LC-MS. 2. Adjust Reaction pH: For NHS-ester chemistry, maintain a pH of 7.2-8.5. 3. Use Fresh Reagents: Prepare activated protein linkers immediately before conjugation. |
| Low Recovery/Yield During Purification | 1. Protein Aggregation: The labeling process or subsequent purification steps may induce protein aggregation.[2] 2. Non-specific Binding: The labeled protein may bind non-specifically to the chromatography resin. 3. Precipitation during Buffer Exchange: Rapid changes in buffer composition can cause the protein to precipitate. | 1. Optimize Buffer Conditions: Include additives like 5% glycerol (B35011) or 0.1-1 M Arginine to improve solubility.[3][4] Maintain low protein concentrations.[2] 2. Increase Salt Concentration: In purification buffers (e.g., for SEC or IEX), use NaCl (typically 150 mM) to minimize ionic interactions.[1] 3. Perform Gradual Buffer Exchange: Use dialysis or a desalting column for a more gentle buffer transition. |
| Protein Aggregation | 1. Intermolecular Disulfide Bridge Formation: The disulfide bond in cystamine can participate in disulfide exchange with free cysteines on other protein molecules, especially at neutral to alkaline pH.[5] 2. Hydrophobic Interactions: Labeling may expose hydrophobic patches on the protein surface. 3. High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[2] | 1. Maintain Acidic to Neutral pH: Keep purification buffers at a pH of ~6.5 to minimize disulfide scrambling.[6] 2. Add Solubilizing Agents: Use non-ionic detergents (e.g., 0.05% Tween-20) or other stabilizing additives.[2] 3. Work with Dilute Solutions: Keep protein concentrations as low as practically possible throughout the purification process.[2] |
| Cleavage of Cystamine Disulfide Bond | 1. Presence of Reducing Agents: Buffers containing DTT, TCEP, or β-mercaptoethanol will reduce the disulfide bond.[1][7] 2. Instability at High pH: Prolonged exposure to high pH can lead to disulfide bond cleavage. | 1. Avoid Reducing Agents: Ensure all purification buffers are free from reducing agents.[6] If reduction of native protein disulfides is necessary prior to labeling, the reducing agent must be completely removed before introducing this compound. 2. Buffer at Optimal pH: Maintain a pH range of 6.0-7.5 for all purification steps. |
| Incomplete Removal of Unreacted this compound | 1. Inefficient Purification Method: The chosen method (e.g., dialysis with an incorrect MWCO) may not effectively separate the small molecule from the large protein. | 1. Use Size Exclusion Chromatography (SEC): SEC is highly effective at separating small molecules from proteins.[8] 2. Thorough Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 10-12 kDa, and perform multiple buffer changes over an extended period (24-48 hours). |
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducibility. Below are methodologies for key steps in the purification of this compound labeled proteins.
Protocol 1: Boc Deprotection of Cystamine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from mono-Boc-cystamine to expose the primary amine for conjugation.
-
Preparation: Dissolve mono-Boc-cystamine in Dichloromethane (DCM) at a concentration of 0.1-0.2 M in a clean, dry glass vessel.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the protein to be labeled has sensitive residues (like Tryptophan or Methionine), add scavengers such as 2.5-5% (v/v) triisopropylsilane (TIS).[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3 times) to remove residual TFA. The resulting deprotected cystamine TFA salt can be used directly or neutralized.
Protocol 2: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an excellent method for removing unreacted cystamine and buffer exchange.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your protein's molecular weight.
-
Prepare the mobile phase buffer. A common choice is Phosphate Buffered Saline (PBS) at pH 7.0-7.4. To maintain disulfide bond integrity, a slightly acidic buffer like 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 can be used.[6] Ensure the buffer is degassed.
-
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase buffer at a flow rate recommended by the column manufacturer.
-
Sample Preparation: Centrifuge the labeled protein sample at 10,000 x g for 15 minutes to remove any precipitated material.[9] Filter the supernatant through a 0.22 µm syringe filter.
-
Injection and Fractionation:
-
Inject the clarified sample onto the column. The sample volume should ideally be 1-5% of the total column volume for optimal resolution.[8]
-
Collect fractions as the protein elutes. The labeled protein will elute in the earlier fractions, while the smaller, unreacted cystamine will elute later.
-
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified labeled protein. Pool the desired fractions.
Visualized Workflows and Pathways
To better illustrate the processes, the following diagrams outline the key experimental workflows and chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is it important to maintain a slightly acidic pH during the purification of cystamine-labeled proteins?
A1: The disulfide bond within the cystamine linker is susceptible to a reaction called disulfide scrambling or exchange, particularly at neutral to alkaline pH (pH > 7.5).[5] This can lead to the formation of incorrect intermolecular disulfide bonds between protein molecules, resulting in aggregation and loss of sample.[2] Maintaining a slightly acidic buffer, around pH 6.5, minimizes this risk and helps preserve the integrity of the labeled protein.[6]
Q2: Can I use reducing agents like DTT or TCEP in my purification buffers?
A2: No, reducing agents must be strictly avoided in all buffers used after the protein has been labeled with this compound if you wish to keep the linker intact.[1][7] Reagents like DTT, TCEP, and β-mercaptoethanol will cleave the disulfide bond within the cystamine linker, detaching part of the linker from your protein.[7]
Q3: How can I confirm that the Boc group has been completely removed from cystamine before conjugation?
A3: Complete deprotection is crucial for efficient labeling. You can confirm the removal of the Boc group using analytical techniques such as:
-
Mass Spectrometry (MS): The deprotected cystamine will have a lower molecular weight than the Boc-protected starting material.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic peak for the nine protons of the tert-butyl group (a singlet around 1.4 ppm) will disappear upon successful deprotection.
Q4: What is the best way to quantify the final concentration and labeling efficiency of my purified protein?
A4: A combination of methods is recommended:
-
Protein Concentration: Use a standard protein quantification assay like the BCA assay or measure the absorbance at 280 nm (A280) using the protein's specific extinction coefficient.
-
Labeling Efficiency: This can be more complex. If the label itself has a unique absorbance, UV-Vis spectroscopy can be used.[6] Alternatively, amino acid analysis can be performed to quantify the relative amount of the modified amino acid (via the cystamine linker) compared to other amino acids in the protein. Mass spectrometry (LC-MS) can also be used to determine the mass of the final conjugate, which will indicate the number of attached linkers.
Q5: Is it possible to perform Boc deprotection on the protein after it has been conjugated via the cystamine disulfide linker?
A5: This is generally not a recommended strategy. The harsh acidic conditions required for Boc deprotection (e.g., high concentrations of TFA) can lead to the denaturation and potential aggregation or degradation of the protein.[1] The standard workflow involves deprotecting the small molecule linker first, followed by its conjugation to the protein under milder, protein-friendly conditions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 4. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-Cystamine Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, storage, and handling of Boc-Cystamine Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of drug release for a this compound linked ADC?
A1: this compound is a cleavable linker that contains a disulfide bond. The primary mechanism of drug release is the reduction of this disulfide bond within the target cell. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the bloodstream.[1][2] This differential in reducing potential allows for selective cleavage of the linker and release of the cytotoxic payload inside the target cell, minimizing systemic toxicity.[1][2]
Q2: What are the primary stability concerns for this compound ADCs?
A2: The main stability issues for this compound ADCs, and disulfide-linked ADCs in general, are:
-
Premature Payload Release: Unwanted cleavage of the disulfide bond in systemic circulation can lead to off-target toxicity and reduced efficacy.[3] This can be caused by interaction with free thiols in plasma, such as cysteine or albumin.
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity for the ADC to form aggregates, which can impact its efficacy, pharmacokinetics, and immunogenicity.[][]
-
Fragmentation: The antibody itself can undergo fragmentation, leading to a loss of targeting ability and overall efficacy.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability.[][7] A higher DAR, while potentially increasing potency, also increases the overall hydrophobicity of the ADC, which can lead to a greater tendency for aggregation.[] Furthermore, a high DAR may accelerate clearance from circulation.[] An optimal DAR, typically between 2 and 4, is crucial for balancing efficacy, stability, and safety.[][]
Q4: What are the best practices for storing this compound ADCs?
A4: To maintain the stability of this compound ADCs, it is recommended to:
-
Store at low temperatures: ADCs should typically be stored at ultra-cold temperatures, ranging from -20°C to -80°C, depending on the specific formulation.[][9]
-
Protect from light: Some cytotoxic payloads and linkers can be sensitive to light, so storage in light-protected containers is advisable.[]
-
Use an appropriate formulation buffer: The buffer composition, including pH and excipients, plays a crucial role in ADC stability.[][] It is important to use a buffer that maintains the optimal pH for the stability of both the antibody and the linker.[]
-
Avoid freeze-thaw cycles: Repeated freezing and thawing can lead to aggregation and degradation of the ADC. Aliquoting the ADC into single-use vials is recommended.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
Decrease in average DAR over time as measured by HIC or LC-MS.
-
Detection of free payload in plasma samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thiol-Disulfide Exchange with Plasma Components | The disulfide bond in the this compound linker can react with free thiols in plasma, such as albumin or cysteine, leading to premature drug release.[3] Consider re-engineering the linker to introduce steric hindrance near the disulfide bond, which can improve plasma stability.[11] |
| Suboptimal Formulation | The pH and excipients in the formulation can influence the stability of the disulfide bond.[] Screen different buffer systems and excipients to find a formulation that minimizes premature cleavage.[] |
| Presence of Reducing Impurities | Trace amounts of reducing agents from the purification process can cause linker cleavage. Ensure thorough removal of all reducing agents during purification. |
Issue 2: ADC Aggregation During Storage or After Formulation
Symptoms:
-
Appearance of high molecular weight species (aggregates) in Size Exclusion Chromatography (SEC).
-
Visible precipitation or turbidity in the ADC solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Payload and/or High DAR | A high DAR or a very hydrophobic payload can lead to increased aggregation.[][] Consider optimizing the conjugation process to achieve a lower, more homogeneous DAR.[] The use of hydrophilic linkers or PEGylation can also help to mitigate aggregation.[] |
| Inappropriate Formulation Conditions | The pH, ionic strength, and choice of excipients can all impact ADC aggregation.[][] Conduct formulation screening studies to identify conditions that minimize aggregation. The inclusion of stabilizers such as polysorbates or sugars can be beneficial.[] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
| Storage at Inappropriate Temperatures | Storing the ADC at temperatures above the recommended range can accelerate aggregation.[9] Ensure consistent storage at the appropriate low temperature.[9] |
Quantitative Data on ADC Stability
The following table presents representative data on the stability of a disulfide-linked ADC under various conditions. Note: This data is for a model ADC and may not be directly representative of all this compound ADCs. It is intended to illustrate general stability trends.
| Condition | Time (days) | Average DAR | Monomer Purity (%) | Reference |
| 4°C, pH 7.4 | 0 | 3.8 | 98.5 | [12] |
| 7 | 3.7 | 98.2 | [12] | |
| 14 | 3.6 | 97.9 | [12] | |
| 28 | 3.5 | 97.5 | [12] | |
| 25°C, pH 7.4 | 0 | 3.8 | 98.5 | [12] |
| 7 | 3.2 | 95.1 | [12] | |
| 14 | 2.8 | 92.3 | [12] | |
| 40°C, pH 7.4 | 0 | 3.8 | 98.5 | [12] |
| 7 | 2.1 | 85.6 | [12] | |
| 4°C, pH 5.0 | 0 | 3.8 | 98.5 | [12] |
| 28 | 3.7 | 98.0 | [12] | |
| 4°C, pH 8.5 | 0 | 3.8 | 98.5 | [12] |
| 28 | 3.3 | 96.8 | [12] |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Purpose: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic radius.
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[13]
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a physiological pH (e.g., pH 7.4) is commonly used.[3] The addition of a small percentage of an organic modifier (e.g., isopropanol (B130326) or acetonitrile) may be necessary to reduce secondary hydrophobic interactions between the ADC and the column stationary phase.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for the monomer, aggregate, and fragment peaks. The percentage of each species is calculated relative to the total peak area.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Purpose: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Methodology:
-
System: A biocompatible HPLC system (to prevent corrosion from high salt concentrations) with a UV detector.[14]
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).[2]
-
Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B: A low salt buffer, for example, 50 mM sodium phosphate, pH 7.0.[2] An organic modifier like isopropanol may be included in the mobile phase to improve peak shape.[14]
-
Gradient: A linear gradient from high salt to low salt concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and/or 254 nm (if the payload has a chromophore).
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the weighted average of the peak areas.[15]
LC-MS for Stability and DAR Confirmation
Purpose: To determine the intact mass of the ADC and its fragments, and to confirm the DAR.
Methodology:
-
System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][]
-
Chromatography: Either SEC or reversed-phase (RP) chromatography can be used. For intact mass analysis under non-denaturing conditions, SEC is preferred.[16] For analyzing light and heavy chains separately, RP-HPLC is used after reducing the ADC.[15]
-
Mass Spectrometry: Acquire data in a mass range appropriate for the intact ADC or its subunits.
-
Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different species. The DAR can be calculated from the mass difference between the unconjugated antibody and the different ADC species.[15][16]
Visualizations
Caption: Experimental workflow for ADC stability assessment.
Caption: Mechanism of action for a this compound ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 9. susupport.com [susupport.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Purification of Boc-Cystamine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Boc-Cystamine conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My final conjugate is impure. What are the common sources of impurities?
Impurities in this compound conjugate preparations can arise from several sources throughout the synthesis and purification process. Identifying the likely source is the first step in effective troubleshooting.
-
Incomplete Reactions: Unreacted starting materials, such as the this compound linker or the molecule it is being conjugated to, are a common source of impurities.
-
Side Products from Conjugation: Depending on the conjugation chemistry used, various side products can form. For example, if using active esters for conjugation, hydrolysis of the ester can lead to the corresponding carboxylic acid.
-
Premature Cleavage of the Disulfide Bond: The disulfide bond in cystamine (B1669676) is susceptible to reduction, especially in the presence of certain reagents or during prolonged processing. This can lead to the formation of free thiol-containing species.[1][2][3]
-
Boc Group Instability: While generally stable, the Boc protecting group can be partially removed under acidic conditions that may be inadvertently present during workup or purification.
-
Oxidation: The sulfur atoms in the disulfide bond can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
-
Aggregation: Hydrophobic conjugates may aggregate, leading to purification difficulties and the appearance of high molecular weight species.[]
Troubleshooting Flowchart for Impure Conjugate
Caption: Troubleshooting workflow for an impure this compound conjugate.
2. I am observing multiple peaks on my HPLC chromatogram. How can I identify them?
Multiple peaks on an HPLC chromatogram can be disconcerting. A systematic approach is necessary for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying peaks. The mass-to-charge ratio (m/z) of each peak can be used to determine its molecular weight and infer its identity (e.g., starting material, desired product, side product).
-
Co-injection with Standards: If authentic samples of starting materials are available, co-injecting them with your crude reaction mixture can help to identify the corresponding peaks.
-
Fraction Collection and NMR Analysis: For unknown impurities present in significant amounts, you can collect the corresponding fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][6]
-
Diode Array Detector (DAD) Analysis: A DAD can provide the UV-Vis spectrum of each peak, which can sometimes help in distinguishing between compounds with different chromophores.
3. My purification by flash column chromatography is not effective. What can I do?
Flash column chromatography is a common purification technique, but its effectiveness depends on several factors.
-
Solvent System Selection: The choice of the mobile phase is critical. A good starting point is a solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the desired conjugate on a thin-layer chromatography (TLC) plate. A gradient elution may be necessary to separate compounds with different polarities.
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase. However, for very polar or very non-polar compounds, other stationary phases like reversed-phase C18 silica or alumina (B75360) might be more effective.
-
Sample Loading: The crude sample should be dissolved in a minimal amount of the initial mobile phase or a weaker solvent before loading onto the column. This ensures a narrow starting band and better separation.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.
4. What are the best practices for purifying this compound conjugates using HPLC?
High-Performance Liquid Chromatography (HPLC) is often the method of choice for achieving high purity.
-
Column Selection: A reversed-phase C18 column is a good starting point for most this compound conjugates. The choice of column length, internal diameter, and particle size will depend on the scale of the purification.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with an additive is typically used.
-
Acidic Additive: Trifluoroacetic acid (TFA) at 0.1% is commonly used to improve peak shape and resolution. However, be aware that prolonged exposure to TFA can lead to Boc deprotection.
-
Basic Additive: For acid-sensitive conjugates, a basic mobile phase using a buffer like ammonium (B1175870) bicarbonate can be an alternative. However, this may not be compatible with all stationary phases.[7]
-
-
Gradient Optimization: Start with a broad gradient to determine the elution profile of your conjugate and impurities. Then, optimize the gradient to achieve the best separation of the target compound from its closest eluting impurities.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent before injection. Filter the sample to remove any particulate matter that could clog the column.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model this compound Conjugate
| Purification Technique | Typical Purity Achieved | Typical Recovery | Throughput | Key Considerations |
| Flash Column Chromatography | 85-95% | 60-80% | High | Good for initial cleanup and removal of major impurities. May not resolve closely related side products. |
| Preparative HPLC | >98% | 40-70% | Low to Medium | Ideal for achieving high purity. Requires method development and can be time-consuming for large quantities. |
| Solid-Phase Extraction (SPE) | 70-90% | >90% | High | Useful for rapid desalting and removal of very polar or non-polar impurities. Not a high-resolution technique. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show good separation between the desired product and major impurities, with an Rf value of 0.2-0.3 for the product.
-
Column Packing: Dry pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound conjugate in a minimal amount of the initial mobile phase or a less polar solvent. Load the solution carefully onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Representative Preparative HPLC Method
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be: 0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80% B; 40-41 min, 80-20% B; 41-50 min, 20% B.
-
Flow Rate: 10-20 mL/min (will vary depending on column dimensions).
-
Detection: 220 nm or another appropriate wavelength based on the chromophore of the conjugate.
-
Procedure:
-
Dissolve the crude conjugate in a suitable solvent (e.g., a small amount of DMSO topped up with mobile phase A).
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the peak of the desired product.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain the purified product.
-
Visualizations
References
- 1. bioclone.net [bioclone.net]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
avoiding racemization of adjacent amino acids with Boc-Cystamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for avoiding racemization during the coupling of Boc-protected amino acids, with a special focus on Cysteine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a significant concern? A1: Racemization is the conversion of a chiral amino acid from its naturally occurring L-enantiomer to its D-enantiomer at the alpha-carbon[1]. This process can happen during the activation and coupling steps of peptide synthesis. The presence of these D-isomer impurities, known as diastereomers, in the final peptide product creates a heterogeneous mixture that is difficult to purify. More importantly, it can drastically alter the peptide's three-dimensional structure, receptor binding, and overall biological activity[1][2].
Q2: What are the primary chemical mechanisms that lead to racemization? A2: There are two main mechanisms responsible for racemization during peptide synthesis[1][3][4]:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize, forming a 5(4H)-oxazolone intermediate. This ring structure is prone to tautomerization, which allows the alpha-proton to be removed and re-added, scrambling the stereochemistry[1][5].
-
Direct Enolization (or Direct α-Abstraction): A base can directly remove the acidic proton from the α-carbon of the activated amino acid. This forms a planar carbanion intermediate, which can then be protonated from either face, leading to a mix of L- and D-isomers[1][3]. Cysteine is particularly susceptible to this mechanism[1].
Q3: Why is the amino acid Cysteine especially prone to racemization? A3: Cysteine is one of the amino acids most susceptible to racemization. This is primarily due to the acidic nature of its α-proton, which is stabilized by the electron-withdrawing effect of the adjacent sulfur atom in its side chain[1][5]. This increased acidity makes the proton easier to abstract by a base during the coupling reaction, facilitating the direct enolization pathway[1].
Q4: How does the choice of coupling reagents and additives impact the level of racemization? A4: The selection of coupling reagents is critical for suppressing racemization. While highly reactive reagents can speed up coupling, they may also increase the risk of epimerization.
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are commonly used but can lead to racemization if used alone[6].
-
Additives: To prevent this, additives are essential. 1-Hydroxybenzotriazole (HOBt) was a traditional and effective racemization suppressor[3][5]. More modern and safer alternatives like Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) are now widely used in combination with carbodiimides to form active esters that are less prone to racemization[3][4][7]. For difficult couplings, HOAt and its derivatives can also be effective but may be explosive[3][7]. The combination of DIC/Oxyma is considered an excellent choice for minimizing racemization, particularly for Cysteine.
Q5: What is the role of the base during the coupling step, and how can its negative effects be minimized? A5: Bases are used to neutralize the protonated N-terminus of the peptide chain before coupling. However, excess or strong bases like Diisopropylethylamine (DIEA) can significantly promote racemization by abstracting the α-proton[1][3]. To minimize this, several strategies are employed:
-
Use Weaker Bases: Using weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or collidine, can reduce the rate of racemization[3][4].
-
In Situ Neutralization: This is a highly effective technique where neutralization and coupling occur simultaneously. This method minimizes the time the activated amino acid is exposed to a free base, thereby suppressing both racemization and other side reactions like diketopiperazine formation[1][5].
Q6: Does the side-chain protecting group on Cysteine (e.g., Trt, Acm) affect its tendency to racemize? A6: Yes, the choice of the thiol protecting group can influence the rate of racemization. While the Trityl (Trt) group is very common in both Boc and Fmoc strategies, some studies have indicated that other protecting groups like Acetamidomethyl (Acm) may show a lower tendency for racemization under specific conditions[1]. However, for C-terminal Cysteine residues, Cys(Trt) is often preferred to reduce the risk of other side reactions like β-elimination[1].
Visual Aids and Workflows
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of D-Cysteine diastereomer detected in the final peptide. | A. Inappropriate Coupling Reagents/Conditions: Using coupling reagents without racemization-suppressing additives or allowing extended pre-activation times. | A. Optimize Coupling Strategy: Utilize carbodiimide (B86325) coupling reagents such as DIC in combination with an additive like HOBt or Oxyma Pure[1][3][5]. Add the coupling reagent (DIC) to the resin suspension after the protected amino acid and additive have been added. |
| B. Aggressive Base Conditions: Use of strong, non-hindered tertiary amines (e.g., DIEA) for neutralization, which promotes α-proton abstraction. | B. Modify Base Protocol: Employ in situ neutralization protocols where neutralization and coupling occur concurrently to minimize exposure of the activated amino acid to free base[1][5]. If a separate neutralization step is required, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine[3]. | |
| C. Solvent Effects: The polarity of the solvent can influence the rate of racemization. | C. Adjust Solvent System: While DMF is standard, consider using less polar solvents or a mixture, such as DCM/DMF, which may help reduce racemization in some cases[1]. | |
| Unexpected mass peak (+51 Da) observed in LC-MS analysis. | β-Elimination Side Reaction: This is particularly common for C-terminal Cysteine. Base-catalyzed elimination of the protected thiol group forms a dehydroalanine (B155165) intermediate, which can react with piperidine (B6355638) (if used in Fmoc deprotection) or other nucleophiles. | A. Use Milder Base Conditions: As with preventing racemization, using weaker bases or in situ neutralization can suppress this side reaction[2]. |
| B. Choose Appropriate Protecting Group: The Cys(Trt) group is generally preferred over Cys(Acm) for C-terminal residues as it can help reduce β-elimination[1]. | ||
| S-alkylation of Cysteine during final cleavage. | Generation of Reactive Cations: During the final acidolytic cleavage from the resin (e.g., with HF or TFMSA), reactive carbocations are generated from the resin linker and other protecting groups. These can alkylate the unprotected Cysteine thiol group. | A. Use a Scavenger Cocktail: Always perform the final cleavage in the presence of a scavenger cocktail designed to capture these reactive cations. Common scavengers for Boc-SPPS include anisole, thioanisole, and dithioethane (DTE)[8][9]. |
Experimental Protocols
Protocol 1: General Coupling Protocol to Minimize Cysteine Racemization in Boc-SPPS
This protocol utilizes an in situ neutralization strategy with DIC/HOBt to suppress racemization.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF[1].
-
Add this solution to the washed, protonated peptide-resin.
-
Add the base, such as DIEA or NMM (6 equivalents), to the resin suspension.
-
Immediately add DIC (3 equivalents) to initiate coupling[1].
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling progress using a qualitative ninhydrin (B49086) test. A negative result (no blue/purple color) indicates complete coupling[2].
-
Once complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x)[1].
-
-
Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines the general steps to quantify the percentage of D-Cysteine in a synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole or TFMSA for Boc/Bzl chemistry)[1].
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) to isolate the desired product.
-
Acid Hydrolysis: Hydrolyze a small sample of the purified peptide to its constituent amino acids by heating it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube[1].
-
Derivatization:
-
Dry the amino acid hydrolysate completely.
-
Derivatize the amino acid mixture with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[1]. This reagent reacts with both L- and D-amino acids to form diastereomers that can be separated by standard RP-HPLC.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by RP-HPLC. The L-L and L-D diastereomers will have different retention times.
-
Integrate the peak areas corresponding to the L-Cys and D-Cys derivatives.
-
Calculate the percentage of racemization by comparing the peak area of the D-isomer to the total area of both isomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. csbiochina.com [csbiochina.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Improving the Efficiency of Boc-Cystamine Bioconjugation
Welcome to the technical support center for Boc-Cystamine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing your conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency and reproducibility of your work.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioconjugation in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Q: My final conjugate yield is very low, or I'm not observing any conjugation. What are the potential causes and how can I fix this?
A: Low or no conjugation is a common issue that can stem from several factors throughout the workflow. Here is a systematic approach to troubleshooting:
-
Incomplete Antibody Reduction: The disulfide bonds in your antibody must be sufficiently reduced to provide free thiol groups for conjugation.
-
Solution: Ensure your reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is fresh and active. Optimize the molar ratio of TCEP to your antibody; a higher ratio will result in more reduced disulfides and a higher average Drug-to-Antibody Ratio (DAR).[1] Monitor the reduction process to confirm the generation of free thiols.[2]
-
-
Ineffective Boc Deprotection: The Boc protecting group on the cystamine (B1669676) linker must be completely removed to expose the primary amine for payload attachment.
-
Solution: Use a fresh solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[3][4] Ensure a sufficient reaction time and appropriate temperature as recommended in the protocol. Incomplete deprotection can be a significant source of low yield.[5]
-
-
Suboptimal Reaction pH: The pH of the conjugation buffer is critical for the efficiency of the maleimide-thiol reaction.
-
Solution: The optimal pH for maleimide (B117702) conjugation to thiols is typically between 6.5 and 7.5.[6] A pH outside this range can significantly slow down the reaction rate.
-
-
Linker-Payload Instability: The linker-payload conjugate may be unstable under the reaction conditions.
-
Solution: Minimize reaction times and temperatures where possible. If the payload is light-sensitive, protect the reaction from light.[6]
-
Issue 2: High Levels of Aggregation in the Final Product
Q: I'm observing significant aggregation of my antibody-drug conjugate (ADC) after the conjugation reaction. What could be causing this and what are the solutions?
A: Aggregation is a frequent challenge in ADC development, often caused by increased hydrophobicity of the conjugate.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.[1]
-
Solution: Optimize the reduction step by lowering the molar ratio of the reducing agent to the antibody to target a lower average DAR.[1]
-
-
Solvent Effects: The organic solvent used to dissolve the linker-payload can induce aggregation if the final concentration is too high.
-
Solution: Keep the final concentration of organic solvents (e.g., DMSO, DMF) in the reaction mixture as low as possible, ideally below 10%.[7]
-
-
Purification Method: The purification process itself can sometimes contribute to aggregation.
-
Solution: Utilize size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) for purification, as these methods are effective at separating monomers from aggregates.[]
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Q: I'm getting inconsistent DAR values between batches. How can I improve the consistency of my conjugations?
A: Inconsistent DAR is often a result of variability in the reaction conditions.
-
Variable Reduction Efficiency: The extent of disulfide bond reduction can vary between experiments.
-
Solution: Precisely control the concentration and age of the reducing agent, as well as the reaction time, temperature, and pH of the reduction step.[2]
-
-
Inconsistent Linker-Payload Concentration: Inaccurate quantification of the linker-payload solution can lead to variability in the molar ratio used in the conjugation reaction.
-
Solution: Accurately determine the concentration of your linker-payload stock solution before each use.
-
-
Purification Variability: Different purification runs may result in the enrichment of different DAR species.
-
Solution: Standardize your purification protocol, including the type of column, buffers, and elution gradients.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for each step of the this compound bioconjugation process?
A1: The optimal pH varies for different stages of the reaction:
-
Boc Deprotection: This is performed under acidic conditions, typically using a strong acid like TFA.[3][4]
-
Antibody Reduction: The efficiency of reducing agents like TCEP is influenced by pH, with different performance profiles at varying pH levels.[1]
-
Maleimide Conjugation: The reaction of the maleimide group on the linker with the free thiol on the antibody is most efficient at a pH of 6.5-7.5.[6]
Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my final conjugate?
A2: Several analytical techniques can be used to determine the average DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species with different DARs based on their hydrophobicity.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to separate and quantify different DAR species.[9]
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[]
-
UV/Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the antibody and the payload, the average DAR can be calculated.[]
Q3: What are some common side reactions to be aware of during this compound bioconjugation?
A3: Potential side reactions include:
-
Alkylation during Boc Deprotection: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues on the peptide or payload. The use of scavengers can mitigate this.[5]
-
Maleimide Hydrolysis: The maleimide group can hydrolyze, rendering it unreactive towards thiols. It is crucial to use fresh maleimide-functionalized linkers.
-
Disulfide Scrambling: Incomplete conjugation and the presence of free thiols can lead to the formation of incorrect disulfide bonds.
Q4: How should I purify my final antibody-drug conjugate?
A4: Purification is essential to remove unreacted antibody, free linker-payload, and aggregates. Common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecule impurities and aggregates.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used for both analysis and purification, separating species with different DARs.[]
-
Dialysis and Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities.[][]
Quantitative Data Summary
The efficiency of this compound bioconjugation is influenced by several key parameters. The following tables summarize the expected impact of these parameters on the reaction outcome.
Table 1: Influence of TCEP to Antibody Molar Ratio on Average DAR
| TCEP:mAb Molar Ratio | Expected Average DAR | Reference |
| Low (e.g., 4:1) | Lower (e.g., 0.5-0.8) | [1] |
| High (e.g., 10:1) | Higher (e.g., >1.2) | [1] |
Table 2: Recommended pH for Key Reaction Steps
| Reaction Step | Recommended pH | Key Considerations | Reference |
| Antibody Reduction (with TCEP) | 5.3 - 8.0 | Reduction kinetics are slower at lower pH. | [1] |
| Maleimide Conjugation | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. | [6] |
Table 3: Common Solvents for Reagent Preparation
| Reagent | Recommended Solvent | Notes | Reference |
| This compound Linker | Dichloromethane (DCM) | For Boc deprotection with TFA. | [12] |
| Maleimide-activated Payload | DMSO or DMF | Prepare fresh and minimize final concentration in the reaction. | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group from the cystamine linker using Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve the Boc-protected cystamine linker in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C and add an equal volume of TFA.[12]
-
Reaction: Allow the solution to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the solution in vacuo. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[3] The resulting deprotected linker is typically obtained as a TFA salt.
Protocol 2: Antibody Disulfide Bond Reduction with TCEP
This protocol outlines the partial reduction of an antibody's interchain disulfide bonds.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at the desired pH (e.g., 7.0).
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
TCEP Addition: Add a freshly prepared solution of TCEP to the antibody solution to achieve the desired molar excess (e.g., 10:1 TCEP:mAb).[]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[]
-
Purification: Immediately before conjugation, remove excess TCEP using a desalting column or dialysis.[]
Protocol 3: Conjugation of Deprotected Linker-Payload to Reduced Antibody
This protocol describes the final conjugation step.
-
Linker-Payload Preparation: Dissolve the deprotected and payload-conjugated cystamine linker (with a maleimide group) in an appropriate solvent like DMSO to a known concentration.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5:1 linker:antibody).[]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[7]
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine or free cysteine to react with any excess maleimide groups.
-
Purification: Purify the resulting ADC using an appropriate method such as SEC or HIC to remove unreacted components and aggregates.[][]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for this compound bioconjugation.
References
- 1. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Boc-Cystamine Labeling & Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following labeling with Boc-Cystamine and related disulfide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used in bioconjugation. It contains a disulfide bond that can be cleaved under reducing conditions and a Boc (tert-butyloxycarbonyl) protecting group on one of its amine terminals. Its primary application is as a linker, often used to introduce a reactive thiol group onto a molecule or to create reversible conjugates. In protein chemistry, it can be used to modify amino acid side chains, enabling the subsequent attachment of drugs, dyes, or other molecules of interest.
Q2: What are the most common causes of protein aggregation after this compound labeling?
A2: Protein aggregation post-labeling is a multifaceted issue stemming from several factors:
-
Increased Hydrophobicity : The Boc group is hydrophobic. Covalently attaching it to the protein surface can increase the overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[1]
-
Disulfide Scrambling : The labeling process can disrupt native disulfide bonds within the protein or introduce new, non-native intermolecular disulfide bonds, leading to aggregation.[2] This is particularly relevant when working with cysteine-containing proteins.
-
Conformational Instability : The covalent modification can alter the protein's tertiary structure, exposing previously buried hydrophobic patches or aggregation-prone regions.
-
Sub-optimal Buffer Conditions : Incorrect pH, low ionic strength, or the absence of stabilizing additives can render the protein susceptible to aggregation during and after the labeling reaction.[3][4]
-
Over-labeling : Attaching too many this compound molecules can significantly alter the protein's net charge and isoelectric point (pI), reducing its solubility.[5]
Q3: How can I detect and quantify protein aggregation?
A3: No single method can cover the entire size range of aggregates, so using orthogonal techniques is highly recommended.[6]
-
Visual Inspection : The simplest method is to check for visible precipitates or cloudiness in the solution.[3]
-
Size Exclusion Chromatography (SEC) : SEC is a powerful technique for separating and quantifying soluble aggregates like dimers and oligomers from the monomeric protein.[7][8]
-
Dynamic Light Scattering (DLS) : DLS is a rapid, non-invasive method for measuring the size distribution of particles in a solution, making it excellent for detecting the early onset of aggregation.[9][10]
-
Native PAGE : Non-denaturing polyacrylamide gel electrophoresis can be used to visualize the formation of higher-order species.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness occurs during or immediately after the labeling reaction.
This indicates significant and rapid protein aggregation.
| Potential Cause | Troubleshooting Steps & Optimization |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction to 1-2 mg/mL. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate.[3] |
| Sub-optimal Buffer pH | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[3] |
| Incorrect Ionic Strength | Low salt concentrations can fail to screen electrostatic interactions that may lead to aggregation. Try increasing the salt concentration (e.g., 150 mM NaCl).[3] |
| Over-labeling | Reduce the molar excess of this compound to protein. Perform a titration experiment to find the optimal ratio that achieves sufficient labeling with minimal precipitation.[5] |
| Poor Reagent Solubility | Ensure the this compound is fully dissolved in a minimal amount of a compatible organic co-solvent (like DMSO) before adding it slowly and with gentle mixing to the protein solution.[11] |
Issue 2: The solution is clear, but subsequent analysis (SEC/DLS) reveals soluble aggregates.
This suggests the formation of smaller, soluble oligomers which can be precursors to larger aggregates.
| Potential Cause | Troubleshooting Steps & Optimization |
| Non-native Disulfide Bonds | For proteins with existing cysteines, consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the buffer to prevent incorrect disulfide bond formation.[3][12] |
| Hydrophobic Interactions | Incorporate stabilizing excipients into the labeling and storage buffers. Common additives include L-Arginine, glycerol, or non-ionic detergents.[3][13] |
| Conformational Instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down both the labeling reaction and any potential unfolding/aggregation processes. This may require a longer incubation time.[3] |
| Post-Labeling Instability | Immediately after labeling, purify the conjugate from unreacted reagents and exchange it into a pre-screened, optimized storage buffer using methods like SEC or dialysis.[11] |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Rationale & Considerations |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates but also significantly raise the risk of aggregation.[3] |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | This is highly protein-dependent. Start low and perform a titration to find the optimal balance between labeling efficiency and aggregation.[5] |
| Buffer pH | 7.2 - 8.5 | Amine-reactive chemistry is more efficient at slightly alkaline pH, but protein stability is paramount. A pH closer to 7.4 may be necessary for sensitive proteins.[] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce aggregation but will slow down the reaction rate, requiring longer incubation.[3] |
| Incubation Time | 1 - 4 hours | Monitor the reaction progress to avoid excessive incubation that could lead to side reactions or aggregation. |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
|---|---|---|
| L-Arginine | 50 - 200 mM | Suppresses protein-protein interactions and increases the solubility of folding intermediates.[3][13] |
| Glycerol / Sucrose | 5 - 20% (v/v) | Act as osmolytes that stabilize the native protein structure (cryoprotectant).[3] |
| TCEP | 0.1 - 1 mM | A reducing agent that prevents the formation of non-native intermolecular disulfide bonds. More stable than DTT.[3][12] |
| Polysorbates (Tween 20/80) | 0.01 - 0.1% (v/v) | Non-ionic detergents that can help solubilize proteins and prevent hydrophobic aggregation.[3] |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can sometimes catalyze oxidation and aggregation.[15] |
Table 3: Comparison of Key Analytical Techniques for Aggregate Detection
| Technique | Principle | Size Range Detected | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Chromatographic separation by hydrodynamic volume | Dimers, oligomers, soluble aggregates | Highly quantitative for soluble species; separates aggregates from monomer.[7] | May miss large, insoluble aggregates that don't enter the column; potential for on-column artifacts.[7] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion | Nanometers to microns | Very sensitive to the presence of large aggregates; rapid and non-invasive.[9][10] | Less quantitative; low resolution in polydisperse samples; sensitive to dust/contaminants.[7] |
| Native-PAGE | Electrophoretic separation by size and charge in a non-denaturing gel | Dimers, oligomers | Provides a visual representation of different oligomeric states. | Not quantitative; resolution may be limited. |
| Visual Inspection | Direct observation | > 50 µm (visible particles) | Simple, fast, requires no special equipment. | Only detects large, insoluble aggregates; not sensitive.[6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling
-
Protein Preparation : Dialyze the protein into an amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2-8.0). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction : Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. Add the reagent slowly while gently stirring to avoid localized high concentrations.
-
Incubation : Incubate the reaction at the desired temperature (e.g., room temperature for 1-2 hours or 4°C for 4-16 hours).
-
Quenching (Optional) : To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Purification : Immediately purify the labeled protein from excess reagent and any aggregates. Size exclusion chromatography (desalting column) is highly recommended as it allows for simultaneous purification and buffer exchange into a stable storage buffer.[11]
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System Equilibration : Equilibrate an appropriate SEC column (e.g., 200Å pore size for mAbs) with a filtered and degassed mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) until a stable baseline is achieved.[7]
-
Sample Preparation : Filter the protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Injection : Inject a suitable amount of the protein sample (typically 10-50 µg) onto the column.
-
Data Acquisition : Monitor the elution profile using a UV detector at 280 nm. Aggregates will elute earlier than the monomeric protein peak.
-
Analysis : Integrate the peak areas to calculate the percentage of high molecular weight species (aggregates) relative to the total protein.
Protocol 3: Removal of Large Aggregates by Centrifugation
-
Centrifugation : Transfer the protein solution to a microcentrifuge tube.
-
Pelleting : Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C.
-
Supernatant Recovery : Carefully pipette the supernatant, which contains the soluble protein, into a new, clean tube, leaving the pelleted aggregates behind.
-
Analysis : Analyze a small aliquot of the supernatant by SEC or DLS to confirm the removal of aggregates and determine the concentration of the remaining soluble protein.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Key mechanisms contributing to protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. news-medical.net [news-medical.net]
- 10. azonano.com [azonano.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. researchgate.net [researchgate.net]
- 15. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
Technical Support Center: Boc Deprotection of Cystamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the Boc deprotection of cystamine (B1669676) derivatives. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of cystamine and its derivatives.
Issue 1: Incomplete or Slow Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material (Boc-protected cystamine derivative) after the expected reaction time.
-
Low yield of the desired deprotected product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | For TFA deprotection, a common starting concentration is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). If the reaction is sluggish, the concentration can be gradually increased. For HCl-based methods, 4M HCl in dioxane is a standard and effective option.[1][2] |
| Inadequate Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. If the starting material persists, extend the reaction time. Some deprotections may require several hours to reach completion.[3] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is slow, consider gently warming the mixture, but be cautious as this may also promote side reactions. |
| Poor Solubility | Ensure that the Boc-protected cystamine derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents that are compatible with the acidic conditions, such as switching from DCM to dioxane for HCl-based deprotections. |
Issue 2: Undesired Side Products
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| t-Butylation of Nucleophiles | The t-butyl cation generated during deprotection can alkylate nucleophilic sites. To prevent this, add a scavenger such as triethylsilane (TES) or thioanisole (B89551) to the reaction mixture. These scavengers trap the t-butyl cation before it can react with your product.[4] |
| Disulfide Bond Cleavage or Scrambling | While generally stable under acidic conditions, the disulfide bond in cystamine derivatives can be susceptible to cleavage or scrambling, especially in the presence of nucleophiles or at non-acidic pH during workup. To minimize this, maintain acidic conditions throughout the reaction and workup, and avoid prolonged exposure to basic conditions. Using scavengers can also help mitigate this issue. |
Issue 3: Difficulty in Isolating the Product
Symptoms:
-
The deprotected product is difficult to precipitate or extract.
-
The product is obtained as an oil instead of a solid.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of TFA or HCl Salts | The deprotected amine is typically formed as a salt with the acid used for deprotection (e.g., trifluoroacetate (B77799) or hydrochloride salt). These salts can have different solubility properties than the free amine. |
| Product is an Oil | If the product salt is an oil, try triturating it with a non-polar solvent like diethyl ether or pentane (B18724) to induce solidification. Alternatively, purification by chromatography may be necessary. |
| Residual Acid | Residual TFA can make the product oily and difficult to handle. After removing the bulk of the TFA under reduced pressure, co-evaporation with a solvent like toluene (B28343) can help remove the remaining traces.[3] |
Frequently Asked Questions (FAQs)
Q1: Is the disulfide bond of cystamine stable under standard Boc deprotection conditions?
A1: Generally, the disulfide bond is stable under the acidic conditions typically used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[5] However, care should be taken during the workup to avoid basic conditions which can promote disulfide scrambling.
Q2: I am trying to deprotect only one of the two Boc groups on N,N'-di-Boc-cystamine. Is this possible?
A2: Yes, selective mono-deprotection of N,N'-di-Boc-cystamine to yield mono-Boc-cystamine is achievable. This can often be accomplished by using carefully controlled reaction conditions, such as using a limited amount of acid and monitoring the reaction closely to stop it once the desired mono-deprotected product is formed. A reported method for this involves the use of HCl in methanol (B129727).[6][7]
Q3: What are the best scavengers to use for the Boc deprotection of cystamine derivatives?
A3: Common and effective scavengers for trapping the t-butyl cation include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), and thioanisole.[4] The choice of scavenger may depend on the specific derivative and the other functional groups present in the molecule.
Q4: My deprotected cystamine derivative appears to be degrading upon storage. How can I improve its stability?
A4: Deprotected cystamine is a free amine and can be susceptible to oxidation and other degradation pathways. Storing the product as its hydrochloride or trifluoroacetate salt can improve its stability. It is also recommended to store the product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA
-
Dissolve the Boc-protected cystamine derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (a common starting ratio is 1:1 v/v DCM:TFA).
-
If t-butylation is a concern, add a scavenger such as triethylsilane (TES) (5-10% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.[3]
-
The resulting crude product can be purified by precipitation, crystallization, or chromatography.
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected cystamine derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of 4M HCl in dioxane.[1]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
Data Summary
The following table summarizes typical conditions for Boc deprotection. The optimal conditions will vary depending on the specific cystamine derivative.
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time |
| TFA | DCM | 20-50% (v/v) | Room Temperature | 30 min - 4 h |
| HCl | 1,4-Dioxane | 4 M | Room Temperature | 1 - 16 h |
Visualizations
To aid in understanding the troubleshooting process, the following workflow diagram illustrates the decision-making process when encountering issues with Boc deprotection of cystamine derivatives.
Caption: Troubleshooting workflow for Boc deprotection of cystamine derivatives.
The following diagram illustrates the general signaling pathway of acid-catalyzed Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection and t-butylation side reaction.
References
strategies to control the drug-to-antibody ratio with Boc-Cystamine
Welcome to the technical support center for utilizing Boc-Cystamine in the development of Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers control the drug-to-antibody ratio (DAR) and overcome common challenges during conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of using this compound for ADC conjugation?
This compound is a cleavable linker used to connect a cytotoxic drug to an antibody.[1][2][3] The process involves a two-stage conjugation strategy. First, the Boc-protected amine of this compound is deprotected and then covalently linked to a drug molecule, typically through an amide bond. This drug-linker complex, which contains a disulfide bond, is then conjugated to the antibody. This is achieved by reducing the antibody's native interchain disulfide bonds to generate free thiol (-SH) groups.[4][5] The drug-linker complex then reacts with these antibody thiols via disulfide exchange, forming a new, cleavable disulfide bond between the antibody and the drug.
Q2: Why is controlling the Drug-to-Antibody Ratio (DAR) so critical?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute (CQA) for any ADC.[][7]
-
Low DAR: A low drug load can lead to insufficient potency and reduced therapeutic efficacy.[]
-
High DAR: A high drug load often increases the hydrophobicity of the ADC, which can lead to aggregation, poor stability, and rapid clearance from circulation, potentially increasing off-target toxicity.[4][5][] Optimizing the DAR is essential to balance efficacy and safety.[7]
Q3: What are the main strategies to control the DAR when using a disulfide linker like this compound?
Controlling the DAR is achieved by carefully optimizing the reaction conditions at two key stages: antibody reduction and the drug-linker conjugation step.[8][9]
-
Control of Antibody Reduction: The number of available thiol groups on the antibody is the primary determinant of the maximum possible DAR. This is controlled by the concentration of the reducing agent (e.g., DTT or TCEP), reaction temperature, and incubation time.[8]
-
Stoichiometry of Reactants: The molar ratio of the activated drug-linker complex to the reduced antibody directly influences the final DAR. Using a limited molar excess of the drug-linker can help achieve a lower, more controlled DAR.[8]
-
Reaction Parameters: pH, temperature, and reaction time of the final conjugation step must be optimized to ensure efficient conjugation without causing antibody denaturation or linker instability.[4][8]
Q4: How are the final ADC and its DAR typically analyzed and characterized?
Several analytical techniques are used to characterize the final ADC and determine the average DAR and distribution of drug-loaded species:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later, allowing for the quantification of each species (DAR 0, 2, 4, etc.).[10]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique separates the light and heavy chains of the ADC after reduction and provides precise mass information to confirm the number of drugs conjugated to each chain.[8][10]
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify aggregates, fragments, and the desired monomeric ADC.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound for ADC development.
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete Boc-Deprotection: The Boc protecting group on the cystamine (B1669676) linker was not fully removed, preventing the drug from attaching to the linker. | Verify deprotection using LC-MS on the drug-linker intermediate. If incomplete, increase the reaction time or temperature with the deprotecting agent (e.g., TFA) and ensure all acid is removed before the next step. |
| Inefficient Antibody Reduction: Not enough interchain disulfide bonds were reduced, resulting in too few available thiol groups for conjugation. | Optimize the reduction step by increasing the concentration of the reducing agent (DTT or TCEP), extending the incubation time, or slightly increasing the temperature. Quantify free thiols using Ellman's reagent before conjugation. | |
| Inactive Drug-Linker Complex: The activated drug-linker complex may have degraded or precipitated. | Prepare the drug-linker complex fresh before use. Ensure it is fully dissolved in a compatible organic co-solvent (like DMSO) before adding it to the aqueous antibody solution.[10] | |
| Suboptimal Conjugation pH: The pH of the reaction buffer is critical for the disulfide exchange reaction. The ideal pH is typically between 7 and 8.[10] | Ensure the final reaction buffer is maintained within the optimal pH range. Use a buffer such as phosphate-buffered saline (PBS) with EDTA.[12] | |
| High DAR / Over-conjugation | Excessive Antibody Reduction: Too many disulfide bonds (including potentially some intrachain bonds) were reduced, exposing more conjugation sites than desired. | Decrease the concentration of the reducing agent, shorten the reduction time, or lower the temperature. Perform a titration study to find the optimal reduction conditions for your target DAR. |
| High Molar Ratio of Drug-Linker: A large excess of the drug-linker complex was used in the conjugation reaction. | Reduce the molar equivalents of the drug-linker complex relative to the antibody. Start with a lower ratio (e.g., 5:1 drug-linker to antibody) and optimize from there. | |
| ADC Aggregation | High Hydrophobicity: The conjugated drug is highly hydrophobic, and a high DAR leads to ADC aggregation.[4][5] | Aim for a lower average DAR by optimizing the reduction and conjugation conditions. If the drug itself is very hydrophobic, consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design. Analyze aggregation levels using Size Exclusion Chromatography (SEC).[11] |
| Antibody Denaturation: Harsh reaction conditions (e.g., extreme pH, high temperature, or excessive organic solvent) may have denatured the antibody. | Ensure all reaction steps are performed under mild conditions. Keep the final concentration of organic co-solvents (e.g., DMSO) low (typically <10% v/v). | |
| Poor ADC Stability / Drug Loss | Disulfide Bond Reduction in Storage: The newly formed disulfide bond is being prematurely cleaved during storage or analysis. | Ensure the ADC is stored in a buffer free of any reducing agents. For long-term storage, consider storing at -80°C. If drug loss occurs in vivo, the linker may be too labile; consider a more sterically hindered disulfide linker.[] |
Experimental Protocols & Data
General Workflow for this compound ADC Synthesis
The overall process involves preparing the drug-linker, reducing the antibody, conjugating the two components, and purifying the final ADC.
Detailed Protocol: Synthesis of a Representative ADC
This protocol is a representative example and should be optimized for each specific antibody and drug.
Materials:
-
Monoclonal Antibody (mAb): e.g., Trastuzumab at 5-10 mg/mL.
-
This compound.
-
Drug with a carboxylic acid group.
-
Trifluoroacetic acid (TFA).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4.
-
Quenching Buffer: L-Cysteine solution.
-
Purification: Size Exclusion Chromatography (SEC) column.
Step 1: Preparation of the Drug-Cystamine Linker
-
Boc Deprotection: Dissolve this compound in a solution of 50% TFA in Dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under vacuum to yield the deprotected cystamine amine salt.
-
Amide Coupling:
-
Dissolve the drug-COOH (1 equivalent) and Sulfo-NHS (1.2 equivalents) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add EDC (1.5 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected cystamine amine (1.1 equivalents) to the activated drug solution. Adjust the pH to 7.5-8.0 and react for 2-4 hours at room temperature.
-
-
Purification: Purify the resulting drug-cystamine conjugate using reversed-phase HPLC. Lyophilize the pure fractions.
Step 2: Partial Reduction of the Antibody
-
Prepare the antibody in the Reaction Buffer at a concentration of 5 mg/mL.
-
To achieve a target DAR of ~4, add a 10-fold molar excess of TCEP (or DTT).
-
Incubate at 37°C for 60-90 minutes.
-
Remove the excess reducing agent immediately using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.
Step 3: Conjugation Reaction
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Dissolve the purified drug-cystamine conjugate in a minimal amount of DMSO and add it to the reduced antibody solution at a 5- to 10-fold molar excess over the antibody. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of L-cysteine to cap any remaining reactive thiols on the antibody.
Step 4: Purification and Characterization of the ADC
-
Concentrate the reaction mixture and purify the ADC using a Size Exclusion Chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Analyze the purified ADC to determine the average DAR and distribution of species using Hydrophobic Interaction Chromatography (HIC) and/or RP-LC-MS.
Data Presentation: Controlling DAR
The final DAR is highly sensitive to the concentration of the reducing agent and the molar ratio of the drug-linker used.
Table 1: Effect of Reducing Agent Concentration on Thiol Generation and Final DAR
| Molar Excess of TCEP (over mAb) | Incubation Time (min at 37°C) | Average Thiols per mAb | Resulting Average DAR |
| 5x | 60 | ~3.8 | ~3.5 |
| 10x | 60 | ~5.5 | ~4.8 |
| 10x | 90 | ~7.2 | ~6.1 |
| 20x | 90 | >8.0 | >7.0 (High Aggregation) |
| Achieved with a 10-fold molar excess of drug-linker. |
Table 2: Effect of Drug-Linker Stoichiometry on Final DAR
| Molar Excess of Drug-Linker (over mAb) | Reduced Antibody (Avg. 7.5 Thiols/mAb) | Resulting Average DAR |
| 3x | Yes | ~2.8 |
| 5x | Yes | ~4.2 |
| 10x | Yes | ~6.3 |
| 20x | Yes | ~7.1 |
Visualization of Troubleshooting Logic
This diagram illustrates a logical workflow for troubleshooting common issues during the conjugation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-Cystamine and Maleimide Linkers for Antibody-Drug Conjugates
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides a detailed comparison of two prominent linker types: the disulfide-based Boc-Cystamine linker and the widely used maleimide-based linkers.
Introduction to the Linkers
This compound is a cleavable linker that utilizes a disulfide bond.[1] This type of linker is designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing environment of the intracellular space, where concentrations of glutathione (B108866) (GSH) are significantly higher.[2] The Boc (tert-Butyloxycarbonyl) group is a protecting group for the amine, which is typically removed during the synthesis of the drug-linker conjugate.
Maleimide (B117702) linkers are a popular choice for conjugating drugs to antibodies through a thiol-maleimide Michael addition reaction, forming a stable thioether bond.[3][4] This conjugation strategy is known for its high selectivity, rapid reaction kinetics, and mild reaction conditions.[] However, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, which can lead to premature drug release in vivo.[3][6]
Performance Comparison: Stability and Payload Release
The stability of the linker is a critical attribute that directly impacts the therapeutic index of an ADC. Premature payload release can lead to off-target toxicity, while a linker that is too stable may not efficiently release the drug at the target site.
| Feature | This compound (Disulfide Linker) | Maleimide Linker |
| Cleavage Mechanism | Reduction of disulfide bond by intracellular glutathione (GSH).[2] | Typically non-cleavable thioether bond, but the succinimide ring can undergo retro-Michael reaction leading to payload loss.[3][6] Strategies exist to hydrolyze the succinimide ring to improve stability.[6] |
| In Vitro Stability | Generally stable in plasma. Cleavage is dependent on the concentration of reducing agents. | Prone to payload loss in plasma due to retro-Michael reaction, especially in the presence of thiols like albumin.[3] Hydrolyzed maleimide linkers show improved stability.[6] |
| In Vivo Stability | Disulfide linkers can exhibit variable in vivo stability, with some studies showing shorter half-lives compared to more stable linkers.[7] Stability can be modulated by engineering the steric hindrance around the disulfide bond.[8] | The thioether bond itself is stable, but the succinimide ring's instability can lead to a shorter in vivo half-life of the intact ADC.[3][7] |
| Payload Release | Efficient payload release inside the cell due to high intracellular GSH concentrations.[2] | For cleavable maleimide linkers (e.g., containing a peptide sequence), release is triggered by specific enzymes in the lysosome. For non-cleavable linkers, the payload is released after lysosomal degradation of the antibody.[9][] |
| Therapeutic Index | The therapeutic index can be influenced by the balance between circulation stability and intracellular release. A study comparing a novel disulfide linker ADC to a maleimide-peptide linker ADC showed a higher maximum tolerated dose (MTD) for the disulfide linker ADC (10 mg/kg vs 2.5 mg/kg).[2] | The potential for premature drug release can narrow the therapeutic window. However, stabilized maleimide linkers can lead to improved efficacy and safety.[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (this compound and maleimide-linked)
-
Control antibody and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.[11]
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free drug in culture medium. Remove the old medium from the cells and add 100 µL of the different treatment solutions to the respective wells.[12]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each ADC.
In Vitro Plasma Stability Assay (LC-MS)
This protocol is used to evaluate the stability of the ADC and the extent of drug deconjugation in plasma.
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system (e.g., Q-TOF)
-
Organic solvent for protein precipitation (e.g., acetonitrile)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[14] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.[16]
-
Elution and Reduction: Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate the light and heavy chains for analysis.
-
LC-MS Analysis: Analyze the samples using LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.[17][18] The decrease in average DAR over time indicates drug deconjugation.
-
Free Payload Quantification (Optional): The supernatant after immunoaffinity capture can be analyzed by LC-MS/MS to quantify the amount of prematurely released free payload.[14][19]
Visualizing the Mechanisms
Caption: this compound linker cleavage pathway in an ADC.
Caption: Maleimide linker instability and payload release pathways.
Conclusion
The selection between this compound and maleimide linkers for ADC development is a nuanced decision that depends on the specific characteristics of the target, the payload, and the desired pharmacokinetic profile. This compound, as a disulfide-based linker, offers a clear mechanism for intracellular payload release but may present challenges in terms of in vivo stability. Maleimide linkers provide a robust conjugation chemistry but require careful consideration and potential modification to mitigate the risk of premature payload release. Ultimately, empirical testing of ADCs with different linkers is crucial to identify the optimal construct with the best therapeutic window for a given application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
Validating Boc-Cystamine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a detailed comparison of mass spectrometry-based methods for validating the conjugation of Boc-Cystamine to proteins or peptides, alongside alternative analytical techniques. Experimental protocols and supporting data are presented to offer a comprehensive overview for laboratory application.
This compound is a valuable reagent in bioconjugation, often employed as a cleavable linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Its disulfide bond allows for controlled release of payloads in a reducing environment, such as that found within a cell. Accurate confirmation of the covalent attachment of this compound to a target molecule is paramount. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and the ability to provide detailed structural information.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight changes resulting from conjugation. This technique can be applied at the level of the intact conjugate, its subunits, or its peptide fragments.
Intact Mass Analysis
Analysis of the intact protein or peptide before and after conjugation provides a rapid confirmation of the modification. An increase in mass corresponding to the addition of one or more this compound molecules is a clear indicator of successful conjugation.
Table 1: Intact Mass Analysis of a Model Peptide Conjugated with this compound
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Model Peptide (Unconjugated) | 5000.0 | 5000.2 | - | Unmodified peptide |
| Model Peptide + 1 this compound | 5252.4 | 5252.5 | +252.3 | Successful single conjugation |
| Model Peptide + 2 this compound | 5504.8 | 5505.0 | +504.8 | Successful double conjugation |
Note: The mass of this compound is approximately 252.39 Da. The observed mass difference confirms the covalent attachment.
Peptide Mapping
For larger proteins such as monoclonal antibodies, peptide mapping is employed to identify the specific site(s) of conjugation. This "bottom-up" approach involves the enzymatic digestion of the conjugated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the peptide maps of the conjugated and unconjugated protein, specific peptides showing a mass shift corresponding to the this compound adduct can be identified.
Table 2: Peptide Mapping Data for a this compound Conjugated Antibody
| Peptide Sequence | Unconjugated Mass (m/z) | Conjugated Mass (m/z) | Modification | Conjugation Site |
| TPEVTCVVVDVSHEDPEVK | 987.48 (z=2) | 1113.67 (z=2) | +252.38 Da | Cys22 |
| ... | ... | ... | ... | ... |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. Below are typical protocols for intact mass analysis and peptide mapping.
Protocol 1: Intact Mass Analysis via LC-MS
-
Sample Preparation:
-
Prepare the unconjugated protein/peptide at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Perform the conjugation reaction with this compound.
-
Purify the conjugate using size-exclusion chromatography (SEC) to remove excess this compound.
-
For denaturing analysis, dilute the samples in a solution of 0.1% formic acid in 50% acetonitrile/water.
-
-
LC-MS Parameters:
-
LC Column: A reverse-phase column suitable for proteins (e.g., C4, 300 Å).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge state masses.
-
Protocol 2: Peptide Mapping via LC-MS/MS
-
Sample Preparation:
-
Denature the conjugated protein (approx. 100 µg) in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.0).
-
Reduce disulfide bonds with a reducing agent (e.g., 10 mM DTT at 37 °C for 1 hour).
-
Alkylate free cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes) to prevent disulfide scrambling.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., 50 mM Tris, pH 8.0).
-
Digest the protein with a protease (e.g., trypsin) at a 1:20 enzyme-to-protein ratio at 37 °C overnight.
-
Quench the digestion with formic acid to a final concentration of 0.1%.
-
-
LC-MS/MS Parameters:
-
LC Column: A reverse-phase column suitable for peptides (e.g., C18, 100 Å).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60-90 minutes).
-
MS Detector: A high-resolution tandem mass spectrometer.
-
Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Data Analysis: Use a database search engine to identify peptides and localize the this compound modification.
-
Visualizing the Workflow and Reaction
To better illustrate the processes, the following diagrams outline the experimental workflow for mass spectrometry validation and the chemical reaction of this compound conjugation.
Alternative Validation Methods
Table 3: Comparison of Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by size. Conjugation increases molecular weight, causing a shift in the band position. | Widely available, simple to perform. | Low resolution, may not detect small mass shifts, non-quantitative. |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume. Conjugation can alter the size and shape of the molecule. | Can detect aggregation, provides information on purity. | Not a direct measure of conjugation, low resolution for mass changes. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Conjugation often increases hydrophobicity. | Can resolve species with different drug-to-antibody ratios (DARs). | Requires method development, indirect evidence of conjugation. |
| Ellman's Test | Colorimetric assay to quantify free sulfhydryl groups. | Quantitative measure of free thiol consumption. | Indirect, does not confirm the nature of the modification. |
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of targeted therapeutics. Mass spectrometry, through intact mass analysis and peptide mapping, offers the most definitive and detailed characterization of the conjugate.[1] However, a comprehensive validation strategy may also incorporate alternative methods such as SDS-PAGE, SEC, HIC, and Ellman's test to provide orthogonal data on purity, aggregation, and the extent of thiol modification. The choice of method will depend on the specific molecule, the available instrumentation, and the stage of development. For regulatory submissions and in-depth characterization, high-resolution mass spectrometry is indispensable.
References
Comparative Guide to HPLC Analysis of Boc-Cystamine Cleavage Products
Monitoring the cleavage of Boc-Cystamine is a critical step in various synthetic and drug development processes. The reaction involves two key transformations: the reduction of the central disulfide bond and the subsequent removal of the tert-butyloxycarbonyl (Boc) protecting groups. The final products of this process are typically cysteamine (B1669678) and its oxidized dimer, cystamine (B1669676). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the reaction progress, resolving the starting material from its intermediates and final products, and quantifying the results.
This guide provides a comparative overview of two distinct HPLC methodologies for the analysis of the core cleavage products, cysteamine and cystamine. We present quantitative performance data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting and implementing the most suitable method for their needs.
Cleavage Pathway of this compound
The conversion of this compound to cysteamine is a two-step process. First, a reducing agent cleaves the disulfide bond to yield two molecules of N-Boc-cysteamine. Second, an acid is used to remove the Boc protecting groups, yielding the final product, cysteamine.
Comparison of HPLC Methods for Cleavage Product Analysis
Two primary HPLC methods for the quantification of cysteamine and cystamine are compared below: a modern Ion-Pairing Reversed-Phase (RP-HPLC) method and a classic Cation-Exchange method with post-column derivatization.
| Feature | Method 1: Ion-Pairing RP-HPLC | Method 2: Cation-Exchange HPLC |
| Principle | Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the charge on the analytes.[1] | Separation based on the affinity of the cationic analytes to a negatively charged stationary phase.[2] |
| Column | Gemini C18 (250 mm × 4.6 mm, 5 μm)[1][3] | Cation exchange column (ISC-05/S0504)[2] |
| Mobile Phase | 85:15 (v/v) mixture of 4 mM Sodium 1-heptanesulfonate (NaHpSO) in 0.1% phosphoric acid and acetonitrile.[1][3] | Not specified in abstract. |
| Derivatization | Pre-column derivatization is not necessary.[4] | Post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of 2-mercaptoethanol (B42355) and sodium hypochlorite.[2] |
| Detection | UV Absorbance at 215 nm.[1][3] | Fluorescence detection.[2] |
| Linearity Range | Cysteamine: 2–500 µg/mLCystamine: 5–500 µg/mL[1] | 2 to 200 pmol.[2] |
| Limit of Detection (LOD) | Cysteamine: 0.032 µg/mLCystamine: 1.63 µg/mL[1] | Not specified in abstract. |
| Limit of Quantitation (LOQ) | Cysteamine: 0.97 µg/mLCystamine: 4.95 µg/mL[1] | Not specified in abstract. |
| Key Advantage | Simple, effective, and avoids complex derivatization steps.[1][4] | Highly sensitive and specific due to post-column derivatization and fluorescence detection.[2] |
Detailed Experimental Protocols
Method 1: Ion-Pairing Reversed-Phase HPLC with UV Detection
This protocol is based on the validated method for the simultaneous determination of cysteamine and cystamine.[1][3][5][6]
1. Instrumentation:
-
An HPLC system equipped with a UV detector.
-
Column: Gemini C18, 250 mm × 4.6 mm, 5 μm particle size.[1][3]
2. Reagents:
-
Mobile Phase A: 4 mM Sodium 1-heptanesulfonate (NaHpSO) in 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Water.
3. Chromatographic Conditions:
-
Mobile Phase Composition: 85% A and 15% B (isocratic).[1][3]
-
Flow Rate: 1.0 mL/min (typical, though not explicitly stated in the source).
-
Column Temperature: Ambient (typical).
4. Sample Preparation:
-
Dissolve the sample from the cleavage reaction in water to an appropriate concentration to fall within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify cysteamine and cystamine based on the retention times and peak areas of calibrated standards. The retention time for cysteamine is approximately 6.9 min under these conditions.[1]
Method 2: Cation-Exchange HPLC with Post-Column Derivatization
This protocol is based on the method developed for the analysis of cystamine in biological materials.[2]
1. Instrumentation:
-
An HPLC system equipped with a pump for post-column reagent delivery and a fluorescence detector.
-
Column: Cation exchange column (ISC-05/S0504).[2]
2. Reagents:
-
Post-column Derivatization Reagent: o-phthalaldehyde (OPA), 2-mercaptoethanol, and sodium hypochlorite.[2]
-
Sample Pre-treatment (if necessary): Cation exchange resin (Dowex 50W X 8) for complex biological matrices.[2]
3. Chromatographic Conditions:
-
Specific mobile phase and gradient conditions are not detailed in the abstract but would involve an aqueous buffer system with increasing ionic strength or pH to elute the cationic analytes.
4. Sample Preparation:
-
Dilute the sample from the cleavage reaction with an appropriate aqueous buffer.
-
For complex samples, a pre-treatment step using a cation exchange column may be required to remove interfering substances.[2]
5. Analysis:
-
Inject the sample onto the cation-exchange column for separation.
-
After elution from the column, the analytes are mixed with the OPA reagent via a T-junction and passed through a reaction coil.
-
The fluorescent derivatives are then detected by the fluorescence detector.
-
Quantification is based on a calibration curve prepared from standards.
General HPLC Experimental Workflow
The following diagram illustrates the logical flow of a typical HPLC analysis, from sample preparation to final data interpretation.
References
- 1. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cystamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of Boc-Cystamine vs SMCC linkers in serum
A Comparative Guide for Researchers in Drug Development
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while efficiently releasing the cytotoxic drug at the target site. This guide provides a detailed comparison of two commonly employed linker technologies: the cleavable disulfide-based Boc-Cystamine linker and the non-cleavable thioether-based Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, with a focus on their stability in serum.
Executive Summary
This guide presents a comparative analysis of this compound and SMCC linkers, summarizing their mechanisms of action, serum stability profiles, and the experimental protocols used for their assessment. While direct head-to-head stability data is limited, this guide synthesizes available data from various studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. The data indicates that while both linkers are designed for distinct release mechanisms, the stability of the maleimide (B117702) component in SMCC linkers has been a subject of investigation, leading to the development of more stable alternatives. Disulfide linkers like this compound, on the other hand, offer a balance of serum stability and controlled intracellular release.
Linker Chemistry and Mechanism of Action
This compound is a cleavable linker that utilizes a disulfide bond to conjugate a cytotoxic payload to an antibody. This disulfide bond is designed to be stable in the oxidizing environment of the bloodstream.[1] Upon internalization into a target cell, the disulfide bond is rapidly cleaved in the highly reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher (1–10 mM) compared to the plasma (~5 µM), leading to the release of the active drug.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that forms a stable thioether bond.[2] The SMCC linker first reacts with a primary amine (e.g., on a lysine (B10760008) residue) on the antibody via its N-hydroxysuccinimide (NHS) ester. The maleimide group of the linker then reacts with a thiol group on the cytotoxic payload to form the final conjugate.[2] Drug release from an SMCC-linked ADC occurs only after the antibody is fully degraded in the lysosome of the target cell, releasing the drug still attached to the linker and the amino acid residue from the antibody.[2]
Figure 1. Drug release pathways for this compound and SMCC linkers.
Serum Stability: A Comparative Analysis
The stability of an ADC in serum is paramount to its success. Premature drug release can lead to systemic toxicity and a reduced therapeutic index. The stability is often assessed by measuring the change in the drug-to-antibody ratio (DAR) over time when the ADC is incubated in serum.
This compound (Disulfide Linker) Stability
Disulfide linkers are generally considered stable in the bloodstream.[1] The stability can be modulated by introducing steric hindrance around the disulfide bond. Studies have shown that IgG-based ADCs with disulfide linkers can have half-lives of greater than 48 hours in mouse plasma.[3] Another study on maytansinoid disulfide conjugates reported a deconjugation half-life of approximately 9 days in circulation.[4] This demonstrates that with appropriate design, disulfide linkers can exhibit substantial stability in serum.
SMCC (Thioether Linker) Stability
The thioether bond formed by the SMCC linker is chemically robust. However, the thiosuccinimide ring formed from the maleimide reaction can be susceptible to a retro-Michael reaction, leading to deconjugation.[5] This instability has prompted the development of self-stabilizing maleimides.
A study comparing a conventional maleimide linker (structurally analogous to the reactive part of SMCC) to a self-stabilizing maleimide linker in a rat model provides valuable insight into the potential instability of traditional maleimide-based linkers.
| Time Point | Conventional Maleimide Linker (% Payload Loss) | Self-Stabilizing Maleimide Linker (% Payload Loss) |
| Day 1 | ~15% | <5% |
| Day 3 | ~30% | <5% |
| Day 7 | ~50% | <10% |
| Table 1: In vivo stability comparison of a conventional maleimide ADC versus a self-stabilizing maleimide ADC in rats. Data adapted from a study on self-hydrolyzing maleimides.[5] |
These findings suggest that ADCs constructed with conventional maleimide linkers like SMCC can exhibit significant payload loss over time in vivo.[5] However, it is important to note that the stability of the thiol-maleimide linkage can be influenced by the local chemical environment and the specific cysteine or lysine residue to which it is attached.[6]
Experimental Protocols for Serum Stability Assessment
The following is a generalized workflow for assessing the in vitro serum stability of an ADC.
Figure 2. Experimental workflow for in vitro ADC serum stability assessment.
Objective:
To determine the stability of an ADC in serum by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal serum (e.g., rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Affinity purification resin (e.g., Protein A or Protein G magnetic beads)
-
Wash buffers
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system
-
Hydrophobic Interaction Chromatography (HIC) system
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in serum.
-
Prepare multiple aliquots for different time points (e.g., 0, 24, 48, 72, 96 hours).
-
Incubate the samples at 37°C.[7]
-
At each time point, freeze one aliquot at -80°C until analysis.
-
-
Affinity Purification:
-
Thaw the serum samples.
-
Add an affinity purification resin (e.g., Protein A/G beads) to capture the ADC.[7]
-
Incubate to allow binding.
-
Wash the beads with wash buffer to remove unbound serum proteins.
-
Elute the ADC from the beads using an elution buffer.[7]
-
Neutralize the eluted ADC sample with a neutralization buffer.
-
-
Analysis:
-
LC-MS Analysis:
-
Analyze the intact mass of the purified ADC using a high-resolution mass spectrometer coupled with liquid chromatography.[1][8]
-
Deconvolute the mass spectrum to identify the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point by averaging the DAR values of all species, weighted by their relative abundance.[1][2][9]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[2]
-
Inject the purified ADC onto an HIC column.
-
The resulting chromatogram will show peaks corresponding to different DAR species.
-
Calculate the average DAR by determining the area under each peak and calculating a weighted average.[2]
-
-
-
Data Presentation:
-
Plot the average DAR as a function of time to visualize the stability of the ADC in serum.
-
Calculate the half-life of the ADC linker in serum.
-
Conclusion
The selection of a linker is a multifaceted decision that significantly impacts the pharmacokinetic properties, efficacy, and safety profile of an ADC.
-
This compound (Disulfide) Linkers offer a cleavable strategy that relies on the differential reducing potential between the extracellular and intracellular environments. When appropriately designed, they can provide a good balance of serum stability and efficient intracellular drug release.
-
SMCC (Thioether) Linkers provide a non-cleavable and highly stable thioether bond. However, the maleimide chemistry used in their formation can be susceptible to deconjugation in vivo. The development of next-generation, self-stabilizing maleimides has addressed this potential liability.
Ultimately, the optimal linker choice depends on the specific target, payload, and desired therapeutic outcome. Rigorous experimental evaluation of serum stability, as detailed in this guide, is a critical step in the development of safe and effective antibody-drug conjugates.
References
- 1. hpst.cz [hpst.cz]
- 2. pharmiweb.com [pharmiweb.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
Characterizing Boc-Cystamine Conjugates: A Comparative Guide to NMR, HPLC, and MS Analysis
For researchers, scientists, and drug development professionals, the precise characterization of Boc-Cystamine conjugates is paramount for ensuring purity, confirming structure, and guaranteeing reliable downstream applications. This guide provides a comprehensive comparison of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the characterization of these valuable bioconjugation reagents.
This guide offers a detailed examination of the experimental protocols and data interpretation for each technique, highlighting their respective strengths and limitations in the analysis of this compound conjugates.
At a Glance: Comparing Analytical Techniques
| Analytical Technique | Principle of Detection | Information Provided | Key Advantages | Common Applications |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, and purity | Unambiguous structural elucidation, quantitative analysis without a reference standard (qNMR) | Structure verification, purity assessment, identification of impurities |
| HPLC | Differential partitioning between a mobile and stationary phase | Purity, quantification of components | High sensitivity, excellent for separating complex mixtures, robust and reproducible | Purity determination, quantification of conjugate and impurities, reaction monitoring |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, fragmentation patterns for structural information | High sensitivity and specificity, identification of unknown impurities by mass | Molecular weight verification, impurity identification, confirmation of conjugation |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of this compound and its conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the covalent linkages formed during conjugation.
Expected ¹H and ¹³C NMR Spectral Data for Mono-Boc-Cystamine
The following table summarizes the expected chemical shifts for the parent mono-Boc-cystamine molecule. These values serve as a crucial reference for identifying the this compound moiety within a larger conjugate.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.42 (s, 9H) | ~28.5, ~79.2 |
| -NH-CH₂- | ~3.14-3.19 (q, J ≈ 6.0 Hz, 2H) | ~43.2 |
| -S-S-CH₂- (Boc side) | ~2.80 (t, J ≈ 6.0 Hz, 2H) | ~41.8 |
| -S-S-CH₂- (Amine side) | ~2.73 (br s, 2H) | ~39.3 |
| -CH₂-NH₂ | ~2.65 (br s, 2H) | ~38.2 |
| Boc (C=O) | - | ~156.3 |
Note: Chemical shifts can vary depending on the solvent and the nature of the conjugate.
Experimental Protocol for NMR Analysis of a this compound Conjugate
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.
-
Relaxation Delay: 2-5 seconds.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the data for mono-Boc-cystamine and the conjugated molecule.
Workflow for Characterizing this compound Conjugates
Caption: Workflow for the synthesis, purification, and characterization of this compound conjugates.
Purity and Quantification with HPLC
HPLC is an indispensable tool for assessing the purity of this compound conjugates and for quantifying the main product and any impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these molecules.
Experimental Protocol for RP-HPLC Analysis
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Column:
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A typical mobile phase consists of a two-solvent gradient system:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or another ion-pairing agent.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
A gradient elution is typically employed, for example, starting with a low percentage of Solvent B and gradually increasing to elute more hydrophobic compounds.
Flow Rate:
-
A typical flow rate is 1.0 mL/min.
Detection:
-
UV detection at a wavelength where the conjugate has significant absorbance (e.g., 210-220 nm for peptide bonds, or a wavelength specific to a conjugated chromophore).
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the conjugate in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the conjugate is determined by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.
-
Quantification can be achieved by creating a calibration curve with a known standard of the conjugate.
Molecular Weight Confirmation with Mass Spectrometry
Mass spectrometry, particularly with Electrospray Ionization (ESI-MS), is a highly sensitive technique for confirming the molecular weight of the this compound conjugate and for identifying impurities.
Key Aspects of ESI-MS Analysis
Sample Preparation:
-
The sample is typically dissolved in a solvent compatible with ESI, such as a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
Data Interpretation:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the expected molecular weight of the conjugate.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation of the molecular ion. For this compound conjugates, characteristic fragmentation patterns include:
-
Loss of isobutylene (B52900) (56 Da): A common fragmentation pathway for the Boc group.
-
Loss of the entire Boc group (101 Da): Cleavage of the carbamate (B1207046) linkage.
-
Cleavage of the disulfide bond, which can provide information about the structure of the conjugated moiety.
-
Logical Pathway for Analytical Technique Selection
Caption: Decision pathway for selecting the appropriate analytical technique for this compound conjugate characterization.
Conclusion
A multi-faceted approach employing NMR, HPLC, and MS is essential for the comprehensive characterization of this compound conjugates. While NMR provides unparalleled detail for structural confirmation, HPLC is the workhorse for purity assessment and quantification. MS offers highly sensitive confirmation of molecular identity and is invaluable for identifying unknown impurities. By leveraging the strengths of each of these techniques, researchers can ensure the quality, consistency, and reliability of their this compound conjugates for successful application in drug development and other scientific endeavors.
A Head-to-Head Comparison: Quantitative Drug Release from Boc-Cystamine and Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design parameter in the development of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation to minimize off-target toxicity but efficiently release its cytotoxic payload upon reaching the target site. This guide provides a quantitative comparison of the performance of Boc-Cystamine, a disulfide-based linker, against other major classes of cleavable linkers, supported by experimental data and detailed protocols.
Redox-Sensitive Linkers: this compound and the Disulfide Class
This compound belongs to the family of disulfide linkers, which are designed to be cleaved in response to the significant redox potential difference between the extracellular environment and the intracellular space. The mechanism relies on the high concentration of glutathione (B108866) (GSH) within cells.
Mechanism of Action: The disulfide bond in the linker remains relatively stable in the bloodstream, where GSH concentrations are low (~2-20 µM).[1] Upon internalization into a target cell, the linker is exposed to much higher cytosolic GSH concentrations (1-10 mM).[1][] This abundance of GSH facilitates a thiol-disulfide exchange reaction, reducing the linker's disulfide bond and liberating the conjugated drug.
Caption: Glutathione (GSH)-mediated cleavage of a disulfide linker.
pH-Sensitive Linkers: The Hydrazone Class
Hydrazone linkers are engineered to hydrolyze under acidic conditions. This property is exploited to trigger drug release within the progressively acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following ADC internalization.[1][]
Mechanism of Action: The hydrazone bond is relatively stable at the physiological pH of blood (~7.4) but becomes increasingly labile as the pH drops. Acid-catalyzed hydrolysis breaks the bond, releasing the payload inside the target cell's endo-lysosomal compartments. The stability and cleavage kinetics can be tuned by modifying the electronic properties of the aldehyde or ketone precursors.[][4]
Enzyme-Cleavable Linkers: The Dipeptide Class
This class of linkers incorporates short peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed within the lysosomes of tumor cells but have low activity in circulation.[5] The most common motif is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by Cathepsin B.
Mechanism of Action: After the ADC is internalized and trafficked to the lysosome, Cathepsin B recognizes and proteolytically cleaves the amide bond in the Val-Cit sequence. This cleavage event often triggers a subsequent, rapid self-immolation reaction of a spacer unit (like PABC), which ensures the release of an unmodified, fully active drug.[5]
Quantitative Comparison of Linker Performance
The selection of a linker requires a trade-off between stability in circulation and the efficiency of payload release at the target. The following tables summarize quantitative data on the stability and release kinetics of these linker classes.
Table 1: Linker Stability in Plasma (Half-Life Data)
| Linker Type | Specific Linker Example | Species | Half-Life (t½) | Citation(s) |
| Disulfide | IgG-SS-DM1 | Mouse | > 48 hours | [6] |
| Novel Cys-linked Disulfide | In vivo | > 7 days (>50% intact) | [7] | |
| pH-Sensitive | Traditional Hydrazone | Human | ~2 days (48 hours) | [7] |
| Acyl Hydrazone (Besponsa) | Human | 35-46 days (1.5-2% hydrolysis/day) | [1] | |
| Carbonate (Sacituzumab) | Human | 36 hours | [7] | |
| Novel Silyl Ether | Human | > 7 days | [7] | |
| Enzyme-Cleavable | Val-Cit-PABC | Mouse | Unstable (cleaved by Ces1c) | [8] |
| Val-Cit-PABC | Cynomolgus Monkey | ~9.6 days (230 hours) | [9] | |
| Triglycyl Peptide (CX) | Mouse | ~9.9 days | [7] | |
| Sulfatase-cleavable | Mouse | > 7 days | [7] |
Note: Direct comparison between studies should be made with caution due to variations in ADC constructs and experimental conditions.
Table 2: Payload Release Under Trigger Conditions
| Linker Type | Trigger Condition | Release Rate / % Release | Citation(s) |
| Disulfide | 10 mM Glutathione (Intracellular) | ~70% release in 1 hour | [10] |
| 2 µM Glutathione (Extracellular) | Negligible release | [10] | |
| pH-Sensitive | pH 4.5 (Lysosomal) | 97% release in 24 hours (Acyl Hydrazone) | [4] |
| pH 5.0 (Endosomal) | t½ as short as 2.4 minutes (Acyl Hydrazone) | [4] | |
| pH 7.4 (Plasma) | 6% hydrolysis in 24 hours (Acyl Hydrazone) | [4] | |
| Enzyme-Cleavable | Sulfatase Enzyme | t½ = 24 minutes | [7] |
| Cathepsin B | Val-Ala is cleaved at ~half the rate of Val-Cit | [11] |
Experimental Protocols
Reproducible quantification of drug release is essential for comparing linker performance. Below are generalized methodologies for key assays.
Protocol 1: In Vitro Drug Release via Disulfide Cleavage
This protocol quantifies payload release from a disulfide-linked conjugate in response to a reducing agent like glutathione.
-
Preparation of Solutions:
-
Prepare a stock solution of the ADC (e.g., this compound linked) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare release buffers: a "control" buffer (PBS, pH 7.4) and a "release" buffer containing a physiological intracellular concentration of glutathione (e.g., 10 mM GSH in PBS, pH 7.4).
-
-
Incubation:
-
Add the ADC stock solution to both the control and release buffers to a final concentration of 1 mg/mL.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Sample Collection & Quenching:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the cleavage reaction by adding a thiol-reactive agent like N-ethylmaleimide (NEM) to the aliquot.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Detection: Monitor absorbance at a wavelength appropriate for the payload (e.g., 280 nm for proteins, specific wavelength for the drug).
-
Quantify the peak areas corresponding to the intact ADC and the released payload. Calculate the percentage of drug released at each time point relative to the initial total drug.
-
Caption: General experimental workflow for quantifying drug release.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in a physiological matrix, predicting its potential for premature drug release in circulation.[9]
-
Sample Preparation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in fresh human or mouse plasma.
-
Maintain the incubation at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze and store samples at -80°C until analysis.
-
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add plasma samples to the wells, allowing the intact ADC to bind to the antigen.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the payload.
-
A decrease in signal over time indicates drug deconjugation.
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
To the plasma samples, add an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples and collect the supernatant, which contains the small-molecule free payload.
-
Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released drug. An increase in this concentration over time signifies linker cleavage.
-
Conclusion
The quantitative analysis of drug release reveals distinct profiles for each major class of cleavable linker.
-
Disulfide linkers , such as this compound, offer a robust mechanism for intracellular release, demonstrating a dramatic difference in cleavage rates between the high-GSH intracellular environment and the low-GSH extracellular space. Modern iterations show excellent plasma stability, making them a strong choice for many applications.
-
pH-Sensitive linkers provide rapid payload release in acidic organelles. However, traditional hydrazones can exhibit liability in plasma, leading to potential off-target toxicity. Newer designs have significantly improved stability, but this remains a key parameter to evaluate.
-
Enzyme-cleavable linkers like Val-Cit show excellent stability in human plasma and efficient release. However, inter-species differences in enzyme activity (e.g., mouse Ces1c) can complicate preclinical evaluation.
The optimal linker choice is multifaceted and depends on the drug's properties, the target's biology, and the desired therapeutic outcome. Rigorous experimental evaluation of both plasma stability and triggered release kinetics, using the protocols outlined above, is paramount to designing safe and effective targeted therapies.
References
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Disulfide-Based Cleavable Linkers for Advanced Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant in the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. Among the various cleavable linker technologies, disulfide-based linkers have garnered significant attention due to their inherent susceptibility to the reductive environment within target cells.
This guide provides an objective comparison of different disulfide-based cleavable linkers, focusing on their stability, cleavage kinetics, and the impact of structural modifications. The information presented is supported by experimental data to aid in the rational design and selection of linkers for specific therapeutic applications.
The Principle of Disulfide Linker Cleavage
Disulfide linkers are designed to be stable in the systemic circulation, where the concentration of reducing agents is low. Upon internalization into target cells, they are exposed to a significantly higher concentration of glutathione (B108866) (GSH), a tripeptide thiol that acts as a primary intracellular reducing agent.[1] This high GSH concentration (millimolar range in the cytosol versus micromolar range in plasma) facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload.[1] The general mechanism of this cleavage is a thiol-disulfide exchange reaction.
Impact of Steric Hindrance on Linker Performance
A key strategy to modulate the stability and cleavage kinetics of disulfide linkers is the introduction of steric hindrance adjacent to the disulfide bond.[2][3] Bulky substituents, such as methyl groups, can shield the disulfide bond from premature reduction in the bloodstream by endogenous thiols like cysteine.[2] This enhanced stability is crucial for minimizing off-target toxicity and ensuring that the ADC remains intact until it reaches its intended target.
However, the degree of steric hindrance also influences the rate of payload release within the target cell. Highly hindered linkers may exhibit slower cleavage kinetics, potentially impacting the overall efficacy of the drug conjugate. Therefore, a balance must be struck between plasma stability and efficient intracellular drug release.
Quantitative Comparison of Disulfide Linker Stability
The following table summarizes the plasma stability of various cleavable linkers, including disulfide-based linkers with different degrees of steric hindrance. The half-life (t½) in plasma is a critical parameter for evaluating the linker's ability to remain intact in circulation.
| Linker Type | Linker Name/Description | Steric Hindrance | Plasma Half-life (t½) | Reference(s) |
| Disulfide | Unhindered Disulfide | None | Low (hours to <1 day) | [] |
| Disulfide | SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Low | Variable | [5] |
| Disulfide | SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) | Moderate (gem-dimethyl) | ~9 days (for huC242-SPDB-DM4) | [] |
| Disulfide | Highly Hindered Disulfide | High | >9 days | [6] |
| Hydrazone | Phenylketone-derived | N/A | ~2 days | [7] |
| Silyl Ether | Novel Silyl Ether Linker | N/A | >7 days | [7] |
Note: The plasma half-life of disulfide linkers is highly dependent on the specific conjugate and the experimental conditions. The values presented are for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of disulfide-based cleavable linkers. The following sections provide protocols for key in vitro experiments.
Protocol 1: In Vitro Cleavage Assay using Dithiothreitol (DTT)
This assay is used to assess the susceptibility of the disulfide linker to a strong reducing agent.
Materials:
-
Antibody-drug conjugate (ADC) with a disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
LC-MS system
Procedure:
-
Prepare ADC Solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.
-
Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Reaction Setup: In a microcentrifuge tube, mix the ADC solution with the DTT stock solution to achieve a final DTT concentration of 10-100 mM. Adjust the final volume with PBS.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need to be optimized based on the specific ADC.
-
Quenching (Optional): The reaction can be stopped by adding an alkylating agent like N-ethylmaleimide (NEM) to cap free thiols.
-
Analysis: Analyze the reaction mixture by LC-MS to determine the extent of disulfide bond cleavage and identify the released payload.[8]
Protocol 2: In Vitro Cleavage Assay using Glutathione (GSH)
This assay simulates the intracellular reducing environment to evaluate the linker's cleavage kinetics.
Materials:
-
Antibody-drug conjugate (ADC) with a disulfide linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS or HPLC system
Procedure:
-
Prepare ADC Solution: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.
-
Prepare GSH Stock Solution: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.
-
Reaction Setup: In a microcentrifuge tube, mix the ADC solution with the GSH stock solution to achieve a final GSH concentration that mimics intracellular levels (e.g., 1-10 mM). Adjust the final volume with PBS.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately stop the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash freezing.
-
Analysis: Analyze the samples from each time point by LC-MS or HPLC to quantify the amount of released payload and the remaining intact ADC. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.[8][9]
Protocol 3: ADC Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix.
Materials:
-
Antibody-drug conjugate (ADC)
-
Human or animal plasma
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C at a specific concentration (e.g., 100 µg/mL).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).
-
Sample Preparation:
-
For analysis of the intact ADC and drug-to-antibody ratio (DAR), the ADC can be purified from the plasma using affinity chromatography (e.g., Protein A/G beads).[10][11]
-
For analysis of the released payload, proteins in the plasma can be precipitated (e.g., with acetonitrile) and the supernatant analyzed.
-
-
LC-MS Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the conjugate.
Visualizing Key Processes and Structures
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures, cleavage mechanisms, and experimental workflows involved in the study of disulfide-based linkers.
Figure 1: Chemical structures of unhindered and sterically hindered disulfide linkers.
Figure 2: Mechanism of intracellular cleavage of disulfide-based linkers.
Figure 3: Experimental workflow for ADC plasma stability analysis.
Conclusion
Disulfide-based cleavable linkers offer a versatile platform for the targeted delivery of therapeutic agents. The ability to tune their stability and cleavage kinetics through the introduction of steric hindrance provides a powerful tool for optimizing the therapeutic index of ADCs. By carefully selecting a linker with the appropriate balance of plasma stability and intracellular release characteristics, researchers can enhance the efficacy and safety of next-generation targeted therapies. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational design and evaluation of these critical ADC components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. waters.com [waters.com]
- 12. sciex.com [sciex.com]
A Head-to-Head Comparison: Pinpointing Boc-Cystamine Conjugation Sites on Proteins
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites is a critical step in the development of protein-based therapeutics and tools. When working with thiol-reactive reagents like Boc-Cystamine, confirming the exact location of modification is paramount for ensuring homogeneity, efficacy, and safety. This guide provides a comprehensive comparison of two primary methodologies for this purpose: Mass Spectrometry-Based Peptide Mapping and Site-Directed Mutagenesis.
This document will delve into the experimental protocols of each technique, present a comparative analysis of their performance, and offer data-driven insights to guide your selection process.
At a Glance: Method Comparison
To aid in selecting the most appropriate method for your research needs, the following table summarizes the key characteristics of Mass Spectrometry-Based Peptide Mapping and Site-Directed Mutagenesis.
| Feature | Mass Spectrometry-Based Peptide Mapping | Site-Directed Mutagenesis |
| Principle | Enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis to identify the modified peptide and pinpoint the exact amino acid residue. | Indirectly confirms the conjugation site by mutating the suspected amino acid and observing the absence of conjugation. |
| Primary Output | Direct identification of the modified peptide and its sequence, confirming the conjugation site. | Confirmation of a suspected conjugation site by its elimination. |
| Sensitivity | High; capable of detecting and identifying low-level modifications. | Dependent on the detection method for conjugation; may not be as sensitive for low-abundance species. |
| Throughput | Moderate to high; modern LC-MS systems can analyze multiple samples in a day.[1] | Low; requires individual cloning, expression, and purification for each mutant. |
| Time Efficiency | Relatively fast; sample preparation and analysis can be completed in a few hours to a couple of days.[1][2] | Time-consuming; can take weeks to generate and analyze a single mutant. |
| Cost | Moderate to high, depending on instrument access and expertise. A 2024 study reported the mean cost of a proteomics test at approximately $897 per patient.[3] | Moderate; requires molecular biology reagents and protein expression/purification systems. The cost of primers and sequencing is a factor.[4] |
| Confirmation Strength | Direct and definitive evidence of the conjugation site. | Indirect evidence; confirms the importance of a specific residue for conjugation. |
| Prerequisites | Access to a high-resolution mass spectrometer and expertise in proteomics data analysis. | Knowledge of the protein's gene sequence and a protein expression system. |
Method 1: Mass Spectrometry-Based Peptide Mapping
Mass spectrometry (MS)-based peptide mapping is a powerful and widely used technique for the detailed characterization of proteins, including the identification of post-translational modifications and conjugation sites.[5] The workflow involves the enzymatic digestion of the this compound conjugated protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6]
Experimental Protocol
1. Sample Preparation: Reduction, Alkylation, and Digestion
-
Denaturation, Reduction, and Alkylation: The protein is first denatured to unfold its structure, followed by reduction of disulfide bonds and alkylation of the resulting free thiols to prevent their re-formation.
-
Dilute the this compound conjugated protein sample to 1 mg/mL in a denaturing buffer (e.g., 6 M guanidine (B92328) HCl).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free thiols.
-
-
Enzymatic Digestion: A specific protease, most commonly trypsin, is added to cleave the protein at specific amino acid residues.
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Add sequencing-grade trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4-18 hours.[7] For antibody-drug conjugates, a shorter digestion time of around 3 hours with a higher enzyme ratio (1:10) can minimize missed cleavages.[6]
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The peptide mixture is injected onto a reverse-phase LC column to separate the peptides based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.
-
Tandem Mass Spectrometry (MS/MS): The eluted peptides are introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide ions is measured.
-
MS2 Scan (Fragmentation): Selected peptide ions are fragmented, and the m/z of the resulting fragment ions is measured. The fragmentation pattern provides sequence information.
-
3. Data Analysis
-
The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.
-
Software algorithms identify peptides by matching the experimental fragmentation patterns to theoretical patterns.
-
The mass shift corresponding to the this compound modification is specified as a variable modification on cysteine residues. The presence of a peptide with this mass shift in the data confirms the conjugation site. The fragmentation of the Boc group can lead to a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (tert-butoxycarbonyl group), which can aid in identification.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A micro-costing study of mass-spectrometry based quantitative proteomics testing applied to the diagnostic pipeline of mitochondrial and other rare disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Economical analysis of saturation mutagenesis experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Evaluating the In Vitro Efficacy of Boc-Cystamine Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant advancement. The efficacy of these complex biotherapeutics hinges on the careful interplay of three components: a monoclonal antibody for precise targeting, a potent cytotoxic payload, and a linker that connects them. The choice of linker is critical, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides a comprehensive comparison of the in vitro efficacy of ADCs featuring the Boc-Cystamine linker, a type of cleavable disulfide linker, against other common linker technologies.
The Role of the Linker in ADC Efficacy
The linker in an ADC is not merely a passive connector; it is a key determinant of the therapeutic window. An ideal linker remains stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker must be efficiently cleaved to release the payload and induce cell death. Cleavable linkers, such as those based on disulfide bonds like this compound, are designed to exploit the differences between the extracellular and intracellular environments.
This compound utilizes a disulfide bond that is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the bloodstream. This differential stability is the cornerstone of its targeted payload release mechanism.
Comparative In Vitro Efficacy of Cleavable Linkers
To objectively assess the performance of this compound ADCs, it is essential to compare their in vitro efficacy against ADCs employing other widely used cleavable linkers, such as protease-cleavable (e.g., Val-Cit) and pH-sensitive linkers. The following tables summarize key performance indicators from various in vitro studies.
Note: Direct head-to-head comparative data for this compound ADCs is limited in publicly available literature. The data presented for disulfide linkers is representative of this class and provides a basis for understanding their general performance characteristics.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
Lower IC50 values indicate higher potency. The data is compiled from various studies and experimental conditions may vary.
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Observations |
| Disulfide | Hindered Disulfide | Maytansinoid (DM4) | HCT-15 (MDR) | Cytotoxic | Active in multi-drug resistant cell lines.[1] |
| Disulfide | Self-immolative Disulfide | Pyrrolobenzodiazepine (PBD) | Lymphoma Models | Efficacious | Demonstrated comparable efficacy to peptide-linked ADCs.[2] |
| Protease-Cleavable | Val-Cit-PABC | Monomethyl Auristatin E (MMAE) | HER2+ | 92 | Highly potent, but efficacy can be influenced by protease expression levels.[3] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[3] |
Table 2: Bystander Killing Effect of ADCs with Different Linker Types
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors.
| Linker Type | Payload Permeability | Bystander Effect | Observations |
| Disulfide | Permeable | Yes | The released payload can diffuse across cell membranes to kill adjacent cells.[][5] |
| Protease-Cleavable (e.g., Val-Cit) | Permeable | Yes | Widely recognized for its potent bystander killing capabilities.[5] |
| Non-Cleavable | Generally Impermeable | No/Limited | The payload is released with a charged amino acid attached, hindering its ability to cross cell membranes.[6] |
Key In Vitro Assays for Efficacy Evaluation
A robust in vitro evaluation of ADC efficacy involves a panel of assays designed to assess different aspects of their mechanism of action.
Cytotoxicity Assay
This is the foundational assay to determine the potency of an ADC in killing target cancer cells. It measures the concentration of the ADC required to inhibit cell growth by 50% (IC50).
Internalization Assay
For most ADCs, internalization into the target cell is a prerequisite for payload release and subsequent cytotoxic effect. This assay quantifies the rate and extent of ADC uptake by tumor cells.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells. This is particularly important for overcoming tumor heterogeneity.
Experimental Protocols
Detailed methodologies for these key experiments are provided below to facilitate the design and execution of in vitro efficacy studies.
Cytotoxicity Assay Protocol (MTT-based)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the diluted ADCs to the cells and incubate for a period that allows for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Internalization Assay Protocol (pH-sensitive dye-based)
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Add the labeled ADC to the target cells and incubate at 37°C to allow for internalization. Include a control at 4°C to measure surface binding without internalization.
-
Signal Detection: At various time points, measure the fluorescence intensity using a flow cytometer or a high-content imaging system.
-
Data Analysis: Quantify the increase in fluorescence over time as a measure of the rate and extent of ADC internalization.
Bystander Effect Assay Protocol (Co-culture method)
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plate for a sufficient duration to allow for the killing of antigen-positive cells and the subsequent bystander effect on the antigen-negative cells.
-
Viability Assessment: Use flow cytometry or high-content imaging to specifically measure the viability of the fluorescently labeled antigen-negative cell population.
-
Data Analysis: Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to their viability when treated with the ADC alone. A significant decrease in viability in the co-culture indicates a bystander effect.
Visualizing Key Processes and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in ADC efficacy evaluation.
ADC Mechanism of Action: Disulfide Linker
Caption: Mechanism of action for an ADC with a disulfide linker.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity assay.
Logical Relationship: Factors Influencing Bystander Effect
Caption: Key factors that influence the ADC bystander effect.
Conclusion
The in vitro evaluation of ADCs is a critical step in the drug development process, providing essential insights into their potency and mechanism of action. While direct comparative data for this compound ADCs is not extensively available, the broader class of disulfide linkers demonstrates promising characteristics, including stability in circulation and efficient payload release in the reducing intracellular environment, which can lead to a potent bystander effect. The experimental protocols and workflows detailed in this guide provide a robust framework for the in vitro assessment of this compound and other ADC linker technologies, enabling researchers to make data-driven decisions in the design and selection of next-generation antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-Cystamine vs. Other Thiol-Reactive Reagents
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on cysteine residues is a cornerstone of protein chemistry. This capability is fundamental for elucidating protein structure and function, probing cellular pathways, and constructing targeted therapeutics like antibody-drug conjugates (ADCs). Boc-Cystamine has emerged as a versatile tool in this space, but how does it stack up against more traditional thiol-reactive reagents?
This guide provides an objective, data-supported comparison of this compound with common alternatives, including N-ethylmaleimide (NEM), iodoacetamide (B48618) (IAM), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
Overview of Chemical Properties and Reaction Mechanisms
The choice of a thiol-reactive reagent is dictated by its underlying chemistry, which determines the nature and stability of the resulting bond.
-
This compound : This compound features a disulfide bond protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group enhances its stability and solubility.[1] Its core mechanism is a thiol-disulfide exchange, which is notably reversible.[1][2] This reversibility is a key feature, making it a "cleavable linker" ideal for applications like ADCs, where controlled drug release is desired.[3][4]
-
N-ethylmaleimide (NEM) : As a maleimide (B117702), NEM reacts with thiols via a Michael addition to form a stable, irreversible thioether bond.[5] It is highly selective for thiols, especially around neutral pH (6.5-7.5), and generally does not react with methionine or histidine residues.[5]
-
Iodoacetamide (IAM) : IAM is a haloalkyl reagent that alkylates thiols through a nucleophilic substitution reaction, also forming a highly stable, irreversible thioether bond.[5][6] While effective, iodoacetamide and other iodine-containing reagents can exhibit off-target reactivity, leading to the modification of other residues like methionine, and have been associated with a higher incidence of artifactual modifications in proteomics studies.[7][8][9]
-
DTNB (Ellman's Reagent) : DTNB is specifically designed for the quantification of free sulfhydryl groups.[10][11] It reacts with a thiol in a disulfide exchange reaction to release a stoichiometric amount of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm.[11][12]
The table below summarizes these fundamental differences.
| Reagent | Chemical Class | Reaction Mechanism | Reversibility | Primary Application |
| This compound | Disulfide | Thiol-disulfide exchange | Reversible[1][2] | Cleavable bioconjugation, ADCs[3][4] |
| N-ethylmaleimide (NEM) | Maleimide | Michael addition (Alkylation) | Irreversible[5] | Stable protein labeling, inhibition studies[13] |
| Iodoacetamide (IAM) | Haloacetamide | Nucleophilic substitution (Alkylation) | Irreversible[5][6] | Stable protein labeling, peptide mapping[6] |
| DTNB (Ellman's Reagent) | Disulfide | Thiol-disulfide exchange | Reversible | Quantification of free thiols[10][11] |
Comparative Performance Data
The practical utility of these reagents depends on their performance under typical experimental conditions.
Reactivity and Specificity
The reaction kinetics and selectivity are critical for successful conjugation.
| Reagent | Relative Reactivity with Thiols | Optimal pH Range | Potential Off-Target Reactions |
| This compound | Moderate | Slightly alkaline | Low; specific to thiol-disulfide exchange |
| N-ethylmaleimide (NEM) | High | 6.5 - 7.5[5] | Low; hydrolysis of maleimide ring can occur at pH > 8.0[14] |
| Iodoacetamide (IAM) | High | > 7.0 | Can react with methionine, histidine, lysine, and N-terminal amines[5][7][9] |
| DTNB (Ellman's Reagent) | High | ~ 8.0[12][15] | Highly specific for thiols at neutral pH[11] |
Stability and Cell Permeability
For live-cell applications and storage, reagent stability and membrane permeability are key considerations.
| Reagent | Stability in Aqueous Solution | Cell Permeability |
| This compound | High (Boc group enhances stability)[1] | Permeable |
| N-ethylmaleimide (NEM) | Moderately stable; prone to hydrolysis[14] | Permeable |
| Iodoacetamide (IAM) | Less stable than NEM; light-sensitive[14] | Permeable |
| DTNB (Ellman's Reagent) | Stable | Generally cell-impermeable |
Experimental Protocols & Workflows
Accurate and reproducible data relies on well-defined protocols.
General Protocol for Protein Thiol Modification (NEM, IAM)
This protocol outlines the basic steps for irreversibly labeling protein cysteine residues.
-
Protein Preparation : Dissolve the protein at 50–100 µM in a suitable buffer (e.g., PBS, HEPES) at pH 7.0–7.5.[16] If the protein solution contains other thiol compounds like DTT, they must be removed via dialysis or gel filtration prior to labeling.[16]
-
Reagent Preparation : Immediately before use, prepare a 1–10 mM stock solution of the thiol-reactive reagent (e.g., NEM, IAM) in an appropriate solvent like DMF or DMSO.[16]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the reagent to the stirring protein solution.[5][16]
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[16]
-
Reaction Quenching (Optional) : The reaction can be stopped by adding a low molecular weight thiol like glutathione (B108866) or DTT.[14]
-
Purification : Remove excess, unreacted reagent from the labeled protein using a gel filtration column (e.g., Sephadex G-25).[5]
Caption: General workflow for irreversible protein thiol modification.
Protocol for Quantifying Free Thiols (Ellman's Assay)
This assay is the standard method for measuring free sulfhydryl concentration.
-
Buffer Preparation : Prepare a reaction buffer of 0.1 M sodium phosphate, pH 8.0.[12]
-
DTNB Solution : Prepare a 4 mg/mL solution of DTNB in the reaction buffer.[12]
-
Standard Curve (Optional but Recommended) : Prepare a series of known concentrations of a thiol-containing standard, such as L-cysteine, in the reaction buffer.[17]
-
Reaction :
-
Measurement : Measure the absorbance of the solutions at 412 nm in a spectrophotometer.[12][15]
-
Calculation : Determine the thiol concentration using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by comparison to the standard curve.[11][12]
Caption: Reversible thiol-disulfide exchange mechanism of this compound.
Conclusion: Selecting the Right Reagent
The optimal thiol-reactive reagent is entirely dependent on the experimental goal.
-
Choose this compound when reversibility is required. Its cleavable disulfide bond makes it an excellent choice for drug delivery systems, the synthesis of ADCs, and applications where a therapeutic or labeling agent needs to be released from its target under specific conditions.[3][4][18]
-
Choose N-ethylmaleimide (NEM) for stable, irreversible labeling with high thiol specificity. It is a reliable workhorse for studies that require a permanent tag or blockage of cysteine residues with minimal off-target effects.[5][13]
-
Choose Iodoacetamide (IAM) for irreversible labeling when high reactivity is needed, but be cautious of its potential for non-specific modifications, which can complicate data interpretation, particularly in sensitive proteomics analyses.[6][7]
-
Choose DTNB (Ellman's Reagent) exclusively for the accurate and reliable quantification of free thiol groups in a sample.[10][11]
By understanding the distinct advantages and limitations of each reagent, researchers can select the most appropriate tool to achieve clean, reproducible, and meaningful results in their studies of protein chemistry and function.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mono-BOC-cystamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 485800-26-8 | BroadPharm [broadpharm.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. chemimpex.com [chemimpex.com]
A Comparative Guide to Byproduct Analysis in Boc-Cystamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mono-Boc-cystamine, a critical reagent in various bioconjugation and drug delivery applications, is often accompanied by the formation of undesirable byproducts. Understanding and controlling the formation of these impurities is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides an objective comparison of synthetic methodologies for Boc-cystamine, focusing on byproduct formation, and offers detailed experimental protocols for synthesis and analysis.
Comparison of Synthetic Methods for Mono-Boc-Cystamine
The primary challenge in the synthesis of mono-Boc-cystamine lies in achieving selective protection of one of the two primary amine groups of cystamine (B1669676). The most common byproduct is the di-Boc-cystamine, where both amine groups are protected by the tert-butyloxycarbonyl (Boc) group.
Two primary methods are commonly employed for the synthesis of mono-Boc-cystamine: the direct addition method and the mono-protonation method.
| Feature | Direct Addition Method | Mono-Protonation Method |
| Principle | Direct reaction of cystamine with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. | One amine group of cystamine is selectively protonated with an acid (e.g., HCl) to render it less nucleophilic, followed by the addition of (Boc)₂O. |
| Primary Byproduct | Di-Boc-cystamine | Di-Boc-cystamine (significantly reduced) |
| Reported Yield of Mono-Boc-Cystamine | Variable, often moderate (e.g., 40-60%) | Higher, often exceeding 70-80% |
| Purity of Crude Product | Lower, significant amounts of di-Boc-cystamine and unreacted cystamine. | Higher, with mono-Boc-cystamine as the major component. |
| Purification | Often requires column chromatography to separate the desired product from byproducts and starting material. | Purification is generally simpler, sometimes achievable by extraction or simple recrystallization. |
| Advantages | Simpler initial setup. | Higher selectivity and yield of the desired mono-protected product, easier purification. |
| Disadvantages | Poor selectivity leading to a mixture of products and difficult purification. | Requires an additional step for the controlled addition of acid. |
Experimental Protocols
Synthesis of Mono-Boc-Cystamine
Method 1: Direct Addition
-
Dissolve cystamine dihydrochloride (B599025) (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA), to neutralize the hydrochloride and deprotonate the amine groups.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in the same solvent to the reaction mixture at 0-5 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a mixture of mono-Boc-cystamine, di-Boc-cystamine, and unreacted cystamine, will require purification by column chromatography on silica (B1680970) gel.
Method 2: Mono-Protonation
-
Dissolve cystamine (1.0 eq) in a suitable solvent like methanol (B129727).
-
Cool the solution to 0 °C and slowly add one equivalent of a solution of hydrochloric acid (HCl) in methanol.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-protonated cystamine.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be worked up by partitioning between an organic solvent (e.g., dichloromethane) and a basic aqueous solution (e.g., NaHCO₃) to isolate the mono-Boc-cystamine. Further purification by column chromatography may be performed if necessary.
Analytical Methods for Byproduct Analysis
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane (B109758) and methanol (e.g., 95:5 v/v) can be a starting point. The polarity can be adjusted to achieve good separation.
-
Visualization: The spots can be visualized under UV light (254 nm) if the compounds are UV active, or by staining with a solution of potassium permanganate (B83412) or ninhydrin. Ninhydrin is particularly useful for detecting the free amine group of mono-Boc-cystamine and unreacted cystamine.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the amide bond of the Boc group.
-
Note: The presence of the disulfide bond in cystamine and its derivatives can sometimes lead to broader peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal for the Boc group is a singlet at approximately 1.4 ppm, integrating to 9 protons. In mono-Boc-cystamine, you would expect to see this singlet, along with signals for the methylene (B1212753) groups adjacent to the protected and free amines. In di-Boc-cystamine, the spectrum would be symmetrical, with a singlet for the 18 protons of the two Boc groups.
-
¹³C NMR: The presence of the Boc group can be confirmed by the signals of the quaternary carbon at ~80 ppm and the carbonyl carbon at ~156 ppm.
Visualizations
Caption: Reaction scheme for this compound synthesis showing the desired product and the primary byproduct.
Caption: A typical experimental workflow for the synthesis, analysis, and purification of mono-Boc-cystamine.
Safety Operating Guide
Proper Disposal of Boc-Cystamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Boc-Cystamine, a reagent commonly used in bioconjugation, drug delivery, and peptide synthesis, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical. |
Hazard Summary for di-Boc-cystamine: [1]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Eye Irritation (Category 2) | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. Disulfide compounds are known to be toxic to aquatic life.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
Use separate containers for solid and liquid waste to facilitate proper disposal by the waste management service.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and has a secure, sealable lid.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound Waste" or "tert-butyl (2-((2-aminoethyl)disulfanyl)ethyl)carbamate Waste".
-
Indicate the physical state of the waste (solid or liquid).
-
If in solution, list all solvents and their approximate concentrations.
-
Attach the appropriate hazard symbols (e.g., harmful/irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
